Product packaging for Sincalide(Cat. No.:CAS No. 25126-32-3)

Sincalide

Cat. No.: B1681796
CAS No.: 25126-32-3
M. Wt: 1143.3 g/mol
InChI Key: IZTQOLKUZKXIRV-YRVFCXMDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sincalide, also known as Cholecystokinin octapeptide (CCK-8), is a synthetic diagnostic agent that corresponds to the C-terminal octapeptide of the naturally occurring hormone cholecystokinin . As a research tool, it is invaluable for stimulating gallbladder contraction and pancreatic secretion, making it essential for in vitro and in vivo studies of gastrointestinal physiology and function . Its primary research applications include investigating gallbladder motility, quantifying gallbladder ejection fraction (GBEF), and studying pancreatic exocrine function, often in conjunction with secretin . Furthermore, this compound is used in research models to accelerate intestinal transit time, which can be applied in imaging studies . The mechanism of action for this compound is mediated through its high-affinity agonism at the Cholecystokinin receptor type A (CCK-A receptor) . By binding to and activating these receptors, which are predominantly located in the gallbladder, pancreas, and gastrointestinal smooth muscle, this compound elicits a range of physiological responses. These include contraction of the gallbladder, stimulation of pancreatic enzyme secretion, and a delay in gastric emptying by increasing pyloric sphincter tone . This targeted action makes it a precise pharmacological tool for probing CCK receptor function and related pathways. This product is presented as a sterile filtered, white lyophilized powder with a documented purity of greater than 99.0% as determined by RP-HPLC . It is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H62N10O16S3 B1681796 Sincalide CAS No. 25126-32-3

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTQOLKUZKXIRV-YRVFCXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H62N10O16S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048617
Record name Sincalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1143.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25126-32-3
Record name Sincalide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sincalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sincalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sincalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINCALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sincalide on CCK Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent agonist of cholecystokinin (CCK) receptors, playing a critical role in gastrointestinal physiology. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the molecular level, with a focus on its interaction with the two primary CCK receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). This document details the binding affinities and functional potencies of this compound, outlines the intricate signaling pathways activated upon receptor binding, and provides detailed protocols for key experimental assays used to characterize this interaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of CCK receptor pharmacology and the development of related therapeutic agents.

Introduction to this compound and CCK Receptors

This compound is structurally identical to the endogenous octapeptide CCK-8.[1] It is used clinically as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion.[2][3] Its physiological effects are mediated through the activation of CCK receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[4]

There are two main subtypes of CCK receptors:

  • CCK-A Receptor (CCK1R): Predominantly found in peripheral tissues, including the gallbladder, pancreas, and smooth muscle of the small intestine.[5] It exhibits a high affinity for the sulfated forms of CCK, such as CCK-8.

  • CCK-B Receptor (CCK2R): Widely distributed in the central nervous system, and also found in the stomach. It binds both sulfated and non-sulfated forms of CCK, as well as gastrin, with high affinity.

This compound demonstrates a higher affinity for the CCK1 receptor subtype.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound (CCK-8) at human CCK1 and CCK2 receptors have been characterized in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of this compound (CCK-8) at Human CCK Receptors

ParameterCCK1 ReceptorCCK2 ReceptorReference(s)
Ki (nM) 0.6 - 20.3 - 2
IC50 (nM) ~2~2

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Potency of this compound (CCK-8) at Human CCK Receptors

Functional AssayParameterCCK1 ReceptorCCK2 ReceptorReference(s)
Calcium Mobilization EC50 (nM)~0.3 (guinea pig)-
Pepsinogen Release EC50 (nM)0.3 (guinea pig)-

EC50: Half-maximal effective concentration, the concentration of a drug that gives half-maximal response.

Signaling Pathways of CCK Receptors

Activation of CCK1 and CCK2 receptors by this compound initiates a cascade of intracellular signaling events. Both receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).

Primary Gq-Mediated Signaling Pathway

The canonical signaling pathway for both CCK1 and CCK2 receptors is the Gq/PLC/IP3/Ca2+ pathway.

Gq_Pathway This compound This compound CCKR CCK1R / CCK2R This compound->CCKR binds Gq Gαq/11 CCKR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC co-activates Response Physiological Response (e.g., Enzyme Secretion, Muscle Contraction) Ca->Response mediates PKC->Response phosphorylates targets

Gq-Mediated Signaling Pathway of CCK Receptors
Additional Signaling Pathways

Beyond the primary Gq pathway, CCK receptor activation can also engage other signaling cascades, contributing to a diverse range of cellular responses.

Other_Pathways cluster_receptor This compound Binding cluster_gproteins G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_responses Cellular Responses This compound This compound CCKR CCK1R / CCK2R This compound->CCKR Gq Gαq/11 CCKR->Gq Gs Gαs (CCK1R) CCKR->Gs PI3K PI3K CCKR->PI3K activates MAPK MAPK Cascade (ERK, JNK, p38) CCKR->MAPK activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Akt Akt/PKB PI3K->Akt GeneExpression Gene Expression MAPK->GeneExpression Ca_PKC ↑ [Ca²⁺]i / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA CellGrowth Cell Growth & Proliferation Akt->CellGrowth

Overview of Multiple CCK Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for CCK receptors using a radiolabeled ligand (e.g., [125I]CCK-8).

Binding_Assay_Workflow A Prepare cell membranes expressing CCK receptors B Incubate membranes with fixed concentration of [¹²⁵I]CCK-8 A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using a gamma counter E->F G Plot data and determine IC₅₀ F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Workflow for a Competitive Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the CCK receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (e.g., 10-50 µg protein).

    • A fixed concentration of radiolabeled ligand (e.g., [125I]Bolton-Hunter-CCK-8) near its Kd value.

    • Increasing concentrations of unlabeled this compound.

    • For determination of non-specific binding, a high concentration of unlabeled CCK-8 is added to a set of wells.

    • Assay buffer to bring the final volume to 250 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following this compound-induced CCK receptor activation, typically using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Detailed Methodology:

  • Cell Preparation: Plate cells expressing the CCK receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and a probenecid solution (to prevent dye extrusion) for 30-60 minutes at 37°C, protected from light.

  • Assay Procedure: After incubation, wash the cells to remove excess dye. Place the plate in a fluorescence microplate reader equipped with an automated injection system.

  • Data Acquisition: Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm). Inject a solution of this compound at various concentrations and immediately begin kinetic reading of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is plotted against time to visualize the calcium transient. The peak fluorescence response is then plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate Accumulation Assay

This functional assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, following CCK receptor stimulation.

Detailed Methodology:

  • Cell Labeling: Plate cells expressing the CCK receptor in a multi-well plate and incubate them overnight in a medium containing [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Assay Incubation: Wash the cells to remove unincorporated [3H]myo-inositol. Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulation: Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation: Terminate the stimulation by adding a solution such as cold trichloroacetic acid. The soluble inositol phosphates are then separated from the lipid fraction. The aqueous phase containing the [3H]IPs is isolated.

  • Quantification: The total [3H]IPs are separated from free [3H]inositol using anion-exchange chromatography. The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

  • Data Analysis: The amount of radioactivity (in counts per minute or disintegrations per minute) is plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Amylase Secretion Assay from Pancreatic Acini

This bioassay measures the physiological response of pancreatic acinar cells to this compound stimulation by quantifying the amount of secreted amylase.

Detailed Methodology:

  • Isolation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or mouse) by enzymatic digestion (e.g., with collagenase) followed by mechanical dissociation.

  • Incubation: Resuspend the isolated acini in a physiological buffer and pre-incubate them to allow for recovery.

  • Stimulation: Aliquot the acinar suspension into tubes and add various concentrations of this compound. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Separation of Secreted and Cellular Amylase: Centrifuge the tubes to pellet the acini. The supernatant contains the secreted amylase, while the pellet contains the remaining cellular amylase.

  • Amylase Activity Measurement: Measure the amylase activity in both the supernatant and the cell lysate (obtained by sonicating or adding detergent to the pellet) using a commercially available amylase assay kit.

  • Data Analysis: Express the amount of secreted amylase as a percentage of the total initial amylase content (secreted + cellular). Plot the percentage of amylase secretion against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound exerts its physiological effects by acting as a potent agonist at CCK receptors, with a preference for the CCK1 receptor subtype. Its mechanism of action is primarily driven by the activation of the Gq/PLC signaling cascade, leading to an increase in intracellular calcium and the activation of PKC. However, a broader network of signaling pathways is also engaged, allowing for a complex and nuanced cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and the role of CCK receptors in health and disease.

References

A Technical Guide to the Physiological Effects of Sincalide on Gallbladder Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent diagnostic agent used to evaluate gallbladder and pancreatic function.[1][2] It mimics the physiological actions of endogenous cholecystokinin, the primary hormone responsible for postprandial gallbladder contraction and the secretion of pancreatic enzymes.[2][3] This guide provides an in-depth examination of the physiological mechanisms, quantitative effects, and standardized experimental protocols related to this compound-induced gallbladder contraction, intended for a scientific audience.

Mechanism of Action

When administered intravenously, this compound exerts its effects by binding to cholecystokinin-A (CCK-A) receptors, which are densely expressed on the smooth muscle cells of the gallbladder.[3] The CCK-A receptor is a G-protein coupled receptor that, upon activation by this compound, initiates a well-defined intracellular signaling cascade.

This cascade begins with the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), culminating in the phosphorylation of myosin and subsequent contraction of the gallbladder smooth muscle.

Sincalide_Signaling_Pathway cluster_cell Gallbladder Smooth Muscle Cell cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 activates IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca Ca2+ ER->Ca releases CaM Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) CaM->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates myosin Ca->CaM activates CCKAR CCK-A Receptor Gq11 Gq/11 Protein CCKAR->Gq11 activates Gq11->PLC activates This compound This compound This compound->CCKAR binds

Caption: this compound-induced signal transduction pathway in gallbladder smooth muscle cells.

Quantitative Physiological Effects

The physiological response to this compound is quantifiable, primarily through the measurement of the Gallbladder Ejection Fraction (GBEF). The magnitude and consistency of this response are highly dependent on the dose and, most critically, the rate of administration.

Pharmacodynamics

A bolus injection of this compound induces a rapid and potent contraction of the gallbladder, with effects observable within minutes. This response is distinct from the more gradual, sustained contraction stimulated by a fatty meal.

ParameterQuantitative Data / DescriptionCitation(s)
Standard IV Dose 0.02 mcg/kg
Time to Maximal Contraction (Bolus) 5 to 15 minutes
Satisfactory Contraction Generally defined as a ≥40% reduction in gallbladder radiographic size.
Comparison to Fatty Meal This compound (bolus) causes a prompt, maximal contraction in 5-15 min, whereas a fatty meal induces a progressive contraction that is maximal at ~40 min.

Table 1: Pharmacodynamic properties of intravenously administered this compound.

Impact of Infusion Methodology on GBEF

Extensive research has demonstrated that slow, continuous infusions of this compound produce a more physiological and less variable GBEF compared to rapid or bolus injections. A landmark multicenter study involving 60 healthy volunteers established the optimal infusion methodology for minimizing variability and defining normal GBEF values.

Infusion Duration (0.02 µg/kg)GBEF Calculation TimeMean GBEF (%)Standard Deviation (SD)Coefficient of Variation (CV, %)Lower Limit of Normal (1st Percentile)
15 min 15 min58.730.352%Not established due to high variability
30 min 30 min69.324.535%Not established due to high variability
60 min 60 min76.514.719%38%

Table 2: Comparison of this compound infusion methodologies on Gallbladder Ejection Fraction (GBEF) in healthy volunteers. Data synthesized from a multicenter investigation.

The results clearly indicate that a 60-minute infusion of 0.02 µg/kg this compound, with GBEF calculated at 60 minutes, provides the lowest coefficient of variation (19%), making it the most reliable and reproducible method. Based on this, a GBEF of less than 38% is considered abnormal.

Experimental Protocols

Standardized protocols are essential for obtaining accurate and comparable GBEF measurements. The following methodology for this compound-stimulated cholescintigraphy is based on consensus recommendations and multicenter trial data.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_analysis Phase 3: Data Analysis A 1. Patient Preparation - Fasting for 4-12 hours - Withhold interfering medications (opiates, etc.) for 48h B 2. Radiotracer Administration Inject 5 mCi (185 MBq) 99mTc-mebrofenin IV A->B C 3. Gallbladder Filling Acquire images for ~60 min until gallbladder is maximally visualized B->C D 4. This compound Infusion - Prepare 0.02 µg/kg this compound in saline - Infuse continuously over 60 min using a pump C->D E 5. Dynamic Acquisition - Start 1 min/frame dynamic imaging simultaneously with infusion - Continue for the full 60 min D->E F 6. Region of Interest (ROI) Drawing - Draw ROIs around gallbladder and adjacent liver (for background) E->F G 7. Curve Generation Generate background-corrected time-activity curve for the gallbladder F->G H 8. GBEF Calculation GBEF(%) = [(Max Counts - Min Counts) / Max Counts] x 100 G->H I 9. Interpretation Compare calculated GBEF at 60 min to normal value (≥38%) H->I

Caption: Standardized experimental workflow for this compound-stimulated cholescintigraphy.

Detailed Methodology for this compound-Stimulated Cholescintigraphy
  • Patient Preparation:

    • Patients must fast for a minimum of 4 hours and ideally overnight to ensure a filled, non-contracted gallbladder. Fasting beyond 24 hours should be avoided as it can lead to a sludge-filled, non-functioning gallbladder.

    • A thorough medication history is required. Drugs that may interfere with gallbladder motility, such as opiates, anticholinergics (e.g., atropine), calcium channel blockers (e.g., nifedipine), and octreotide, should be withheld for at least 48 hours prior to the study.

  • Radiopharmaceutical Administration:

    • Administer 5 mCi (185 MBq) of a 99mTc-labeled hepatobiliary iminodiacetic acid (HIDA) agent, such as 99mTc-mebrofenin, via intravenous injection.

  • Gallbladder Visualization:

    • Acquire images using a large-field-of-view gamma camera. Imaging continues until the radiotracer has cleared from the liver and common bile duct, and the gallbladder is clearly visualized. This typically occurs at 60 minutes post-injection.

  • This compound Infusion:

    • The recommended dose is 0.02 µg/kg of this compound.

    • The calculated dose is reconstituted and further diluted in normal saline (e.g., to a total volume of 30-50 mL).

    • The solution is administered via a constant infusion pump over a period of 60 minutes.

  • Dynamic Image Acquisition:

    • Simultaneously with the start of the this compound infusion, begin a dynamic image acquisition.

    • Images are typically acquired as 1-minute frames for the entire 60-minute duration of the infusion.

  • Gallbladder Ejection Fraction (GBEF) Calculation:

    • Regions of interest (ROIs) are drawn around the gallbladder and an adjacent area of the liver (to correct for background activity) on the computer.

    • A background-corrected time-activity curve is generated.

    • The GBEF is calculated using the following formula: GBEF (%) = [(Maximum Counts - Minimum Counts) / Maximum Counts] x 100 .

    • The maximum counts correspond to the pre-infusion gallbladder activity, and the minimum counts correspond to the point of maximal emptying at the end of the 60-minute infusion.

Adverse Effects and Clinical Considerations

The primary adverse effects associated with this compound are gastrointestinal and are directly related to the rate of administration.

  • Rapid Infusion/Bolus Injection: Can cause abdominal pain or cramping, nausea, dizziness, and flushing. These symptoms are due to the non-physiologically rapid contraction of the gallbladder and stimulation of intestinal motility.

  • Slow Infusion (≥30-60 minutes): Adverse effects are rare and typically mild with the recommended 60-minute infusion protocol.

It is a critical point that the reproduction of a patient's abdominal pain during a rapid this compound infusion is not diagnostic of gallbladder disease and is often a result of the infusion rate itself.

Conclusion

This compound is a powerful pharmacological tool for the functional assessment of the gallbladder. Its physiological effect—potent smooth muscle contraction—is mediated through the CCK-A receptor and a well-understood Ca2+-dependent signaling pathway. For reliable and reproducible quantitative analysis, particularly the measurement of GBEF, adherence to a standardized experimental protocol is paramount. The evidence strongly supports the use of a slow, 60-minute intravenous infusion of 0.02 µg/kg this compound, which minimizes patient discomfort and measurement variability, establishing a clear lower limit of normal GBEF at 38%. This standardized approach enhances the diagnostic accuracy of this compound cholescintigraphy in clinical and research settings.

References

Neuroprotective Properties of Sincalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a well-established diagnostic agent for gallbladder and pancreatic disorders.[1] Beyond its classical gastrointestinal functions, a growing body of preclinical evidence highlights the neuroprotective potential of this compound and other CCK receptor agonists.[2] This technical guide provides an in-depth overview of the current research on the neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on the Neuroprotective Effects of this compound Analogs

The neuroprotective efficacy of CCK analogs has been quantified in various preclinical models of neurodegenerative diseases. The following tables summarize key findings from a study investigating the effects of a long-acting CCK analog in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.[3][4]

Table 1: Effects of a CCK Analog on Motor Function in MPTP-Induced Parkinson's Disease Mouse Model [3]

Treatment GroupRotarod Test (Latency to Fall in seconds)
Control65.18 ± 2.852
MPTP-Treated44.05 ± 2.996
MPTP + Liraglutide55.59 ± 2.274
MPTP + CCK Analog56.67 ± 3.118

Table 2: Neurorestorative Effects of a CCK Analog on Dopaminergic Neurons and Synapses in the Substantia Nigra pars compacta (SNpc) of MPTP-Treated Mice

Treatment GroupAverage Area of Dopaminergic Neurons (% of Control)Synaptophysin (SYN) Levels (% of Control)
Control100100
MPTP-Treated60.37 ± 3.845Not specified
MPTP + Liraglutide58.25 ± 3.7588.83 ± 3.572
MPTP + CCK Analog63.25 ± 2.49689.79 ± 4.898

Table 3: Effects of a CCK Analog on Apoptosis and Pro-Survival Signaling in the SNpc of MPTP-Treated Mice

Treatment GroupBax/Bcl-2 Ratio (% of Control)pCREBS133 Levels (% of Control)
Control100100
MPTP-TreatedIncreased (exact value not specified)74.3 ± 2.873
MPTP + LiraglutideDecreased (exact value not specified)89.67 ± 2.825
MPTP + CCK AnalogDecreased (exact value not specified)91.09 ± 2.698

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experimental models used to assess the neuroprotective properties of this compound and its analogs.

MPTP Mouse Model of Parkinson's Disease

This model is widely used to study the selective loss of dopaminergic neurons, a hallmark of Parkinson's disease.

  • Animals: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Induction of Neurotoxicity:

    • Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen is four injections of 10-20 mg/kg at 1-2 hour intervals. A subacute model involves daily injections of 30 mg/kg for 5 consecutive days.

  • Drug Administration:

    • The CCK analog (e.g., (pGLu)-(Gln)-CCK8) is dissolved in saline.

    • Administer the CCK analog (e.g., 50 nmol/kg, i.p.) daily for a specified period (e.g., 14 consecutive days), often starting concurrently with the first MPTP injection.

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance, place the mouse on a rotating rod with increasing speed. Record the latency to fall.

    • Vertical Grid Test: This test evaluates bradykinesia and motor coordination. The time taken to turn and descend a vertical grid is measured.

  • Neurochemical and Histological Analysis:

    • Immunohistochemistry: Sacrifice the mice and perfuse the brains. Prepare brain slices and stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra and striatum.

    • Western Blotting: Dissect the substantia nigra and striatum to analyze protein levels of markers for apoptosis (e.g., Bax, Bcl-2), synaptic integrity (e.g., synaptophysin), and signaling pathways (e.g., p-CREB).

In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress, a common factor in neurodegeneration.

  • Cell Culture:

    • Use a neuronal cell line such as human neuroblastoma SH-SY5Y cells.

    • Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Induction of Neurotoxicity:

    • Induce oxidative stress by adding agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides to the cell culture medium.

  • Drug Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours) before adding the neurotoxic agent.

  • Assessment of Neuroprotection:

    • Cell Viability Assay (MTT or LDH): Measure cell viability to quantify the protective effect of this compound. The MTT assay measures mitochondrial metabolic activity, while the LDH assay measures the release of lactate dehydrogenase from damaged cells.

    • Apoptosis Assays: Use techniques like TUNEL staining or measuring caspase-3 activity to assess the extent of apoptosis.

    • Western Blotting: Analyze the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the activation of CCK receptors, which are G-protein coupled receptors. The two main subtypes are the CCK-A (CCK1) and CCK-B (CCK2) receptors, both of which are found in the central nervous system. Activation of these receptors triggers intracellular signaling cascades that promote neuronal survival and inhibit apoptotic and inflammatory processes.

Pro-Survival Signaling via the cAMP/PKA/CREB Pathway

Activation of CCK receptors, particularly the CCK-B receptor, can lead to the stimulation of the cyclic AMP (cAMP) response element-binding protein (CREB) pathway, a key regulator of gene expression involved in neuronal survival and plasticity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Neuroprotective Outcomes This compound This compound CCK_R CCK Receptor (CCK-A/CCK-B) This compound->CCK_R Binds G_protein G-protein CCK_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (e.g., Bcl-2, BDNF) pCREB->Gene_Expression Promotes Transcription Neuronal_Survival Increased Neuronal Survival Gene_Expression->Neuronal_Survival Apoptosis Decreased Apoptosis Gene_Expression->Apoptosis

Caption: cAMP/PKA/CREB signaling pathway activated by this compound.

Modulation of Intracellular Calcium and Anti-Apoptotic Signaling via the PLC/IP3/DAG Pathway

CCK receptor activation is also coupled to the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway plays a role in modulating intracellular calcium levels and activating protein kinase C (PKC), which can influence neuronal excitability and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Responses This compound This compound CCK_R CCK Receptor (CCK-A/CCK-B) This compound->CCK_R Binds G_protein Gq-protein CCK_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Anti_Apoptosis Anti-Apoptotic Effects Downstream_Effectors->Anti_Apoptosis Neuroinflammation Modulation of Neuroinflammation Downstream_Effectors->Neuroinflammation

Caption: PLC/IP3/DAG signaling pathway activated by this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of CCK receptor activation are also a key component of its neuroprotective profile. Activation of CCK receptors can lead to a reduction in the activation of microglia and the production of pro-inflammatory cytokines. This effect may be mediated in part by the vagus nerve and the cholinergic anti-inflammatory pathway.

Experimental Workflow for Assessing Neuroprotective Effects of this compound

A logical workflow is essential for the systematic evaluation of a potential neuroprotective agent like this compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity_Induction Induce Neurotoxicity (e.g., Oxidative Stress, Aβ) Cell_Culture->Toxicity_Induction Sincalide_Treatment_IV Treat with this compound (Dose-Response) Toxicity_Induction->Sincalide_Treatment_IV Viability_Assay Assess Cell Viability (MTT, LDH) Sincalide_Treatment_IV->Viability_Assay Apoptosis_Assay Measure Apoptosis (Caspase-3, TUNEL) Sincalide_Treatment_IV->Apoptosis_Assay Mechanism_IV Investigate Mechanisms (Western Blot for Signaling Proteins) Viability_Assay->Mechanism_IV Apoptosis_Assay->Mechanism_IV Animal_Model Select Animal Model (e.g., MPTP, APP/PS1 mice) Induce_Pathology Induce Neurodegeneration Animal_Model->Induce_Pathology Sincalide_Treatment_IVV Administer this compound Induce_Pathology->Sincalide_Treatment_IVV Behavioral_Tests Conduct Behavioral Tests (e.g., Rotarod, Water Maze) Sincalide_Treatment_IVV->Behavioral_Tests Post_mortem_Analysis Post-mortem Brain Analysis (IHC, Western Blot) Behavioral_Tests->Post_mortem_Analysis

Caption: Experimental workflow for evaluating this compound's neuroprotection.

Conclusion

The research to date provides compelling evidence for the neuroprotective properties of this compound and its analogs. The activation of CCK receptors initiates pro-survival and anti-inflammatory signaling cascades, leading to the amelioration of neuronal damage in preclinical models of neurodegenerative diseases. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in the context of neurological disorders. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this promising area of study.

References

Immunosuppressive Activities of Sincalide in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a well-recognized diagnostic agent for gallbladder and pancreatic disorders.[1] Emerging evidence has highlighted its immunomodulatory properties, suggesting a potential role as an immunosuppressive agent. This technical guide provides a comprehensive overview of the known immunosuppressive activities of this compound in various cellular models, with a focus on its effects on B and T lymphocytes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.

Quantitative Data on the Immunosuppressive Effects of this compound

The immunosuppressive effects of this compound have been quantified in studies focusing on both B cell and T cell functions. The following tables summarize the key findings from this research.

Table 1: Effect of this compound on B Lymphocyte Proliferation and IgG1 Production

Data derived from studies on lipopolysaccharide (LPS)-activated murine B cells.[1]

ParameterThis compound ConcentrationResult
B Cell Proliferation 10 nMInhibition of proliferation observed
100 nMSignificant inhibition of proliferation
1 µMStronger inhibition of proliferation
IgG1 mRNA Expression 10 nM - 1 µMDose-dependent inhibition
IgG1 Production 10 nM - 1 µMDose-dependent inhibition
Table 2: Effect of this compound on CD4+ T Lymphocyte Differentiation and Cytokine Production

This table summarizes the regulatory effects of this compound (CCK-8) on the differentiation and cytokine production of CD4+ T cells in vitro.[2]

T Helper Cell SubsetKey CytokineEffect of this compound
Th1 IFN-γRegulation of production
Th2 IL-4Regulation of production
Th17 IL-17Regulation of production
Treg IL-10, TGF-βRegulation of differentiation

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunosuppressive activities of this compound.

B Lymphocyte Proliferation and IgG1 Production Assay

This protocol is based on the methodology for evaluating the effect of this compound on LPS-stimulated B cells.[1]

Objective: To determine the effect of this compound on the proliferation and IgG1 production of activated B lymphocytes.

Materials:

  • Spleen cells from C57BL/6 mice

  • This compound (CCK-8)

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Cell Counting Kit-8 (CCK-8)

  • Murine IgG1 ELISA kit

  • 96-well cell culture plates

Procedure:

  • B Cell Isolation: Isolate splenocytes from C57BL/6 mice and enrich for B cells using a B cell isolation kit.

  • Cell Culture: Seed the purified B cells at a density of 2 x 10^5 cells/well in a 96-well plate with complete RPMI-1640 medium.

  • Stimulation and Treatment:

    • Add LPS to a final concentration of 10 µg/mL to all wells except the negative control.

    • Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the treatment wells.

    • Include a vehicle control group.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

  • Proliferation Assay:

    • At the end of the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • IgG1 Production Assay (ELISA):

    • Collect the culture supernatants before adding the CCK-8 reagent.

    • Perform an ELISA for murine IgG1 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with anti-mouse IgG1 capture antibody.

    • Add diluted culture supernatants and standards.

    • Add a biotinylated anti-mouse IgG1 detection antibody.

    • Add streptavidin-HRP and then a substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the LPS-only control. Determine the concentration of IgG1 from the standard curve.

CD4+ T Lymphocyte Differentiation and Cytokine Production Assay

This protocol outlines a general method for assessing the impact of this compound on CD4+ T cell differentiation and cytokine production, based on established immunology techniques.[2]

Objective: To evaluate the effect of this compound on the differentiation of naive CD4+ T cells into different helper subsets (Th1, Th2, Th17, Treg) and their respective cytokine production.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.

  • Naive CD4+ T cell isolation kit.

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

  • Recombinant human/mouse cytokines for directing differentiation (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β and IL-6 for Th17, TGF-β and IL-2 for Treg).

  • This compound.

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Cytokine ELISA kits (for IFN-γ, IL-4, IL-17, IL-10).

  • Flow cytometry antibodies for transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg).

  • 24-well cell culture plates.

Procedure:

  • Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from PBMCs or splenocytes using magnetic-activated cell sorting (MACS).

  • T Cell Activation and Differentiation:

    • Coat a 24-well plate with anti-CD3 antibody.

    • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/well.

    • Add soluble anti-CD28 antibody.

    • Add the appropriate cytokine cocktails for each desired T helper subset differentiation.

    • Add this compound at various concentrations to the treatment wells.

    • Include a vehicle control for each differentiation condition.

  • Incubation: Incubate the plates for 3-5 days at 37°C and 5% CO2.

  • Cytokine Analysis (ELISA):

    • Collect culture supernatants and perform ELISAs for IFN-γ, IL-4, IL-17, and IL-10 to quantify cytokine secretion from each T helper subset.

  • Transcription Factor Analysis (Flow Cytometry):

    • Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor).

    • Stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells.

    • Stain for intracellular transcription factors (T-bet, GATA3, RORγt, Foxp3).

    • Analyze the percentage of cells expressing each transcription factor by flow cytometry.

  • Data Analysis: Compare the cytokine concentrations and the percentage of transcription factor-positive cells between the this compound-treated and control groups for each T helper subset.

Signaling Pathways and Mechanisms of Action

The immunosuppressive effects of this compound are mediated through specific signaling pathways in immune cells. The following diagrams illustrate the known and putative mechanisms.

B Lymphocyte Signaling

This compound inhibits B cell activation and IgG1 production primarily through the cholecystokinin B receptor (CCK2R). This engagement modulates the expression of key transcription factors that govern B cell differentiation and antibody secretion.

B_Cell_Signaling This compound This compound (CCK-8) CCK2R CCK2R This compound->CCK2R Binds Blimp1 Blimp-1 CCK2R->Blimp1 Inhibits Pax5 Pax5 CCK2R->Pax5 Modulates Xbp1 Xbp1 CCK2R->Xbp1 Modulates Bcl6 Bcl-6 CCK2R->Bcl6 Modulates Proliferation Proliferation CCK2R->Proliferation Inhibits IgG1_Production IgG1 Production CCK2R->IgG1_Production Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates B_Cell B Lymphocyte TLR4->B_Cell B_Cell->Proliferation Induces Plasma_Cell_Diff Plasma Cell Differentiation B_Cell->Plasma_Cell_Diff Induces Blimp1->Plasma_Cell_Diff Promotes Pax5->Plasma_Cell_Diff Inhibits Bcl6->Blimp1 Represses Plasma_Cell_Diff->IgG1_Production

Caption: this compound's inhibitory effect on B cells.

T Lymphocyte Signaling (Putative Pathway)

While the precise signaling cascade for this compound in T cells is not fully elucidated, its immunosuppressive action likely involves the modulation of key pathways such as the Calcineurin-NFAT and NF-κB pathways, which are critical for T cell activation and cytokine production. As CCK receptors are G-protein coupled receptors, their activation by this compound could influence intracellular calcium levels and cyclic AMP (cAMP), thereby impacting these downstream signaling events.

T_Cell_Signaling This compound This compound CCKR CCK Receptor (GPCR) This compound->CCKR Binds Calcineurin Calcineurin CCKR->Calcineurin Inhibits (putative) IKK IKK Complex CCKR->IKK Inhibits (putative) TCR TCR Activation Ca_Influx Ca²⁺ Influx TCR->Ca_Influx Induces TCR->IKK Activates Ca_Influx->Calcineurin Activates NFAT_dephospho NFAT dephosphorylation Calcineurin->NFAT_dephospho Catalyzes NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_Expression Cytokine Gene Expression (e.g., IL-2, IFN-γ) NFAT_translocation->Gene_Expression Promotes IkappaB IκB Degradation IKK->IkappaB Phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkappaB->NFkB_translocation NFkB_translocation->Gene_Expression Promotes Proliferation T Cell Proliferation Gene_Expression->Proliferation

Caption: Putative inhibitory signaling of this compound in T cells.

Conclusion

The available evidence indicates that this compound possesses notable immunosuppressive properties, particularly targeting B and T lymphocyte functions. Its ability to inhibit B cell proliferation and antibody production, as well as regulate CD4+ T cell differentiation and cytokine secretion, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. Further research is warranted to fully elucidate the molecular mechanisms underlying its effects on T cells and to evaluate its therapeutic efficacy in preclinical models of autoimmune and inflammatory diseases. This guide provides a foundational framework for researchers to design and interpret future studies on the immunopharmacology of this compound.

References

An In-depth Technical Guide to the Anorexigenic Effects of Sincalide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anorexigenic effects of sincalide (cholecystokinin-8, CCK-8), a synthetic analog of the endogenous satiety hormone cholecystokinin, in various animal models. This document details the underlying physiological mechanisms, experimental methodologies, and quantitative outcomes associated with this compound administration, serving as a resource for researchers in the fields of obesity, metabolic disorders, and drug discovery.

Introduction: this compound and the Regulation of Food Intake

This compound is a potent cholecystokinin (CCK) analog that plays a crucial role in the short-term regulation of food intake.[1] By mimicking the action of endogenous CCK, this compound induces a state of satiety, leading to a reduction in meal size and overall food consumption. The primary mechanism of action involves the activation of CCK-A (CCK1) receptors, which are abundantly expressed on vagal afferent neurons in the gastrointestinal tract.[2][3] This activation transmits satiety signals to the brain, primarily to the nucleus of the solitary tract, which then integrates these signals to modulate feeding behavior.[4] Understanding the anorexigenic properties of this compound in preclinical animal models is paramount for the development of novel therapeutic strategies targeting obesity and related metabolic diseases.

Quantitative Data on Anorexigenic Effects

The anorexigenic efficacy of this compound has been quantified in numerous studies across different animal models. The following tables summarize the dose-dependent effects of this compound on food intake and meal patterns in rats and mice.

Table 1: Dose-Dependent Reduction in Food Intake by this compound in Rats

Animal ModelAdministration RouteDose (nmol/kg)Duration of MeasurementFood Intake Reduction (%)Reference
Sprague-Dawley RatsIntraperitoneal (IP)0.61 hour (dark phase)35%[4]
Sprague-Dawley RatsIntraperitoneal (IP)1.81 hour (dark phase)49%
Sprague-Dawley RatsIntraperitoneal (IP)5.21 hour (dark phase)51%
Sprague-Dawley RatsCeliac Artery Infusion0.05-Significant reduction in meal size
Sprague-Dawley RatsCeliac Artery Infusion0.15-Significant reduction in meal size
Sprague-Dawley RatsCeliac Artery Infusion0.25-Significant reduction in meal size
Ovariectomized RatsIntraperitoneal (IP)0.5 - 4 µg/kg-Significant increase in satiety effect with estradiol

Table 2: Dose-Dependent Reduction in Food Intake by this compound in Mice

Animal ModelAdministration RouteDose (µg/kg)Duration of MeasurementFood Intake Reduction (%)Reference
Wild-type MiceIntraperitoneal (IP)115 minutesSignificant
Wild-type MiceIntraperitoneal (IP)1015 minutesNear-maximal
Wild-type MiceIntraperitoneal (IP)3015 minutesSignificant

Table 3: Effects of this compound on Meal Patterns in Rats

Animal ModelAdministration RouteDoseEffect on Meal SizeEffect on Meal Frequency/Intermeal IntervalReference
Free-feeding RatsIntraperitoneal (IP)1.1 µ g/meal Reduced by at least 44%Increased by 162% or more
Sprague-Dawley RatsIntraperitoneal (IP)1.8 nmol/kgReduced first meal duration by 47%Reduced intermeal interval

Experimental Protocols

The following sections outline detailed methodologies for key experiments designed to evaluate the anorexigenic effects of this compound in rodent models.

Acute Food Intake Study in Mice

This protocol is adapted from methodologies designed to assess the short-term anorectic effects of compounds.

Objective: To determine the dose-dependent effect of peripherally administered this compound on food intake in fasted mice.

Animals: Male C57BL/6 mice, 8-10 weeks old, individually housed.

Materials:

  • This compound (CCK-8)

  • Sterile saline (0.9% NaCl)

  • Standard rodent chow or palatable wet mash

  • Animal scale

  • Syringes and needles (27-30G)

  • Food hoppers and scales for measurement

Procedure:

  • Acclimatization: Individually house mice and allow them to acclimate to the housing conditions and diet for at least one week. For palatable diet studies, acclimatize mice to the palatable wet mash for 4 hours per day.

  • Habituation to Injection Stress: To minimize stress-induced hypophagia, habituate the mice to the injection procedure by administering intraperitoneal (IP) injections of sterile saline (10 µL/g body weight) for at least two consecutive days before the experiment.

  • Fasting: Fast mice for 4-6 hours before the start of the dark cycle. This ensures a robust feeding response.

  • Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound in sterile saline at the desired concentrations.

  • Baseline Body Weight: Weigh each mouse immediately before injection.

  • Drug Administration: At the onset of the dark cycle, administer this compound or vehicle (saline) via IP injection in a counterbalanced design.

  • Food Presentation and Measurement: Immediately after injection, provide pre-weighed food hoppers to each mouse. Measure food intake by weighing the hoppers at specific time points (e.g., 15, 30, 60, and 120 minutes) after injection.

  • Data Analysis: Calculate food intake in grams and as a percentage of body weight. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Meal Pattern Analysis in Rats

This protocol is designed to assess the impact of this compound on the microstructure of feeding behavior.

Objective: To evaluate the effect of this compound on meal size, meal frequency, and inter-meal interval in free-feeding rats.

Animals: Adult male Sprague-Dawley rats, individually housed in metabolic cages equipped with automated food intake monitoring systems.

Materials:

  • This compound (CCK-8)

  • Sterile saline (0.9% NaCl)

  • Standard powdered rodent chow

  • Metabolic cages with automated food intake monitoring (e.g., BioDAQ, Columbus Instruments)

  • Syringes and needles (25-27G)

Procedure:

  • Acclimatization: Individually house rats in the metabolic cages and allow them to acclimate to the powdered diet and the caging system for at least 48 hours.

  • Baseline Data Collection: Record baseline food intake and meal patterns for 24-48 hours before any treatment.

  • Drug Administration: At a specific time point (e.g., onset of the dark cycle), administer this compound or vehicle via IP injection.

  • Continuous Monitoring: Continue to monitor food intake and meal patterns continuously for at least 24 hours post-injection.

  • Meal Pattern Definition: Define a meal based on a minimum intake threshold (e.g., ≥0.2 g) and a minimum inter-meal interval (e.g., ≥10 minutes).

  • Data Analysis: Analyze the collected data to determine the effects of this compound on:

    • Meal Size (g): The amount of food consumed during a single meal.

    • Meal Frequency: The number of meals initiated within a specific time period.

    • Inter-Meal Interval (min): The time elapsed between the end of one meal and the beginning of the next.

    • Satiety Ratio: Calculated as the inter-meal interval divided by the size of the preceding meal.

    • Statistical analysis should be performed to compare treatment groups to the vehicle control.

Signaling Pathways and Visualizations

The anorexigenic effects of this compound are primarily mediated through the CCK-A receptor, a G-protein coupled receptor (GPCR).

CCK-A Receptor Signaling Cascade

Upon binding of this compound, the CCK-A receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The CCK-A receptor is known for its promiscuous coupling to multiple G-protein subtypes, including Gq, Gs, and Gi. The predominant pathway for satiety signaling is believed to be through the Gq/11 family.

The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream signaling events within the vagal afferent neuron, ultimately leading to the generation of action potentials that transmit the satiety signal to the brain.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (CCK-8) CCKAR CCK-A Receptor This compound->CCKAR Binds G_protein Gq/11 CCKAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (Neuronal Depolarization) Ca_release->Downstream PKC->Downstream Satiety Satiety Signal to Brain Downstream->Satiety Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Habituation Injection Habituation (Saline IP, 2 days) Acclimatization->Habituation Fasting Fasting (4-6 hours) Habituation->Fasting Weighing_pre Baseline Body Weight Fasting->Weighing_pre Injection This compound/Vehicle IP Injection Weighing_pre->Injection Food_presentation Present Pre-weighed Food Injection->Food_presentation Measurement Measure Food Intake (e.g., 15, 30, 60, 120 min) Food_presentation->Measurement Data_calculation Calculate Food Intake (g and % body weight) Measurement->Data_calculation Analysis Statistical Analysis (e.g., ANOVA) Data_calculation->Analysis Results Results Interpretation Analysis->Results

References

Endogenous Cholecystokinin vs. Sincalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Molecular Function, Signaling, and Experimental Application for Researchers and Drug Development Professionals

This guide provides a detailed comparison between endogenous cholecystokinin (CCK), a multifaceted gastrointestinal hormone, and Sincalide, its synthetic octapeptide analogue. We delve into their comparative pharmacology, receptor interactions, downstream signaling pathways, and the experimental protocols used to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of gastroenterology, metabolism, and neuroscience.

Section 1: Molecular Profiles and Receptor Interactions

Endogenous cholecystokinin is a peptide hormone that exists in various isoforms, primarily CCK-58, CCK-33, and CCK-8, all derived from a common precursor, preprocholecystokinin. This compound is the synthetic, C-terminal octapeptide of CCK (CCK-8) and is clinically used as a diagnostic agent.[1] While all forms share the same biologically active C-terminal sequence essential for receptor binding, their physiological potencies and pharmacokinetic profiles can differ.

The biological effects of both endogenous CCK and this compound are mediated through two main G-protein coupled receptors (GPCRs): the Cholecystokinin Type 1 Receptor (CCK1R, formerly CCK-A) and the Cholecystokinin Type 2 Receptor (CCK2R, formerly CCK-B). CCK1Rs are found predominantly in peripheral tissues like the gallbladder, pancreas, and pyloric sphincter, while CCK2Rs are more prevalent in the central nervous system and stomach.[2][3]

Data Presentation: Comparative Receptor Binding and Potency

Quantitative data reveals nuances in the interaction of different CCK isoforms with their receptors. While this compound (CCK-8) is often used as a potent agonist, studies indicate that longer-chain endogenous forms may exhibit equal or greater potency in certain physiological contexts.

Table 1: Comparative Potency of CCK Analogues

This table summarizes the relative molar potencies of various CCK forms compared to this compound (CCK-8) for inducing key physiological responses. Potency is expressed relative to CCK-8 (potency = 1.00).

Analogue Canine Pancreatic Secretion (in vivo) Rat Pancreatic Secretion (in vivo) Rat Pancreatic Secretion (in vitro) Guinea Pig Gallbladder Contraction (in vivo) Guinea Pig Gallbladder Contraction (in vitro)
CCK-8 (this compound) 1.001.001.001.001.00
CCK-33 2.25.41.71.31.8
CCK-39 4.12.1N/AN/AN/A

Data compiled from studies indicating that longer CCK analogues are not less potent than CCK-8.[4]

Table 2: Receptor Binding Dissociation Constants (Kd)

This table presents the dissociation constants (Kd) for CCK-8 binding to receptors in different tissues, indicating the affinity of the ligand for its receptor. Lower Kd values signify higher binding affinity.

Ligand Tissue/Receptor Dissociation Constant (Kd)
[³H]CCK-8 Rat Pancreatic Acini (CCK1R)0.76 nM
[³H]CCK-8 Rat Cerebral Cortex (CCK2R)1.66 nM

Data suggests that CCK-8 has a higher affinity for the pancreatic CCK1 receptor compared to the cerebral cortex CCK2 receptor.[5]

Section 2: Signaling Pathways

Upon binding to the CCK1 receptor, both endogenous CCK and this compound initiate a canonical Gq/11 signaling cascade. This pathway is fundamental to its primary physiological effects, such as gallbladder contraction and pancreatic enzyme secretion.

The key steps are:

  • Receptor Activation: Ligand binding induces a conformational change in the CCK1R.

  • G-Protein Coupling: The activated receptor couples with the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

  • PKC Activation: The increased intracellular Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit the final cellular response.

Recent studies have also shown that the CCK1R can couple to Gs proteins, leading to the production of cAMP, although this pathway is less potent than the Gq-mediated cascade.

Visualization: CCK1R Signaling Cascade

CCK1R_Signaling CCK1 Receptor Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK / this compound CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activate Response Cellular Response (e.g., Contraction, Secretion) PKC->Response Phosphorylates Targets Ca Ca²⁺ ER->Ca Releases Ca->PKC Activate

CCK1 Receptor Gq Signaling Pathway

Section 3: Experimental Protocols

The characterization and comparison of endogenous CCK and this compound rely on a variety of established experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: Radioligand Binding Assay for CCK Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of ligands like CCK-8 for their receptors.

Objective: To quantify the interaction between a radiolabeled ligand ([³H]CCK-8) and CCK receptors in a tissue preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue of interest (e.g., rat pancreas or cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final membrane pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [³H]CCK-8), and varying concentrations of the unlabeled competitor ligand (endogenous CCK isoform or this compound).

    • To determine non-specific binding, a set of wells will contain a large excess of unlabeled ligand.

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with bound radioligand are trapped on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the specific binding as a function of the competitor ligand concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: this compound-Stimulated Cholescintigraphy (HIDA Scan)

This clinical protocol is the gold standard for measuring gallbladder motor function, typically in the diagnosis of gallbladder dyskinesia.

Objective: To quantitatively measure the Gallbladder Ejection Fraction (GBEF) in response to a standardized this compound infusion.

Methodology:

  • Patient Preparation:

    • The patient must be fasting for at least 4 hours but no more than 24 hours prior to the scan. Prolonged fasting can lead to false-positive results.

    • If the patient has been fasting for over 24 hours, pre-treatment with a low-dose this compound infusion may be required to empty the gallbladder of viscous bile.

  • Radiopharmaceutical Administration:

    • Administer a technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) agent intravenously (e.g., Tc-99m-mebrofenin).

    • Acquire dynamic images for approximately 60 minutes until the gallbladder is maximally filled with the radiotracer.

  • This compound Infusion and Imaging:

    • Once the gallbladder is visualized, begin a controlled intravenous infusion of this compound. The standard, recommended dose is 0.02 µg/kg infused over 60 minutes to mimic a physiological response and ensure consistent gallbladder contraction.

    • Continue acquiring dynamic images (e.g., 1-minute frames) throughout the infusion period.

  • Data Analysis and GBEF Calculation:

    • Using the imaging software, draw a region of interest (ROI) around the gallbladder and an adjacent area of the liver to serve as background.

    • Generate a time-activity curve for the gallbladder, corrected for background radioactivity.

    • Calculate the GBEF using the following formula: GBEF (%) = [(Maximal Gallbladder Counts - Minimal Gallbladder Counts) / Maximal Gallbladder Counts] x 100

    • A GBEF of less than 35-40% is generally considered abnormal, though reference values may vary slightly by institution.

Visualization: GBEF Measurement Workflow

GBEF_Workflow Workflow for Gallbladder Ejection Fraction (GBEF) Measurement cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis P1 Patient Fasting (4-24 hours) P2 IV Injection of Tc-99m HIDA Agent P1->P2 A1 Dynamic Imaging (approx. 60 min) P2->A1 A2 Confirm Gallbladder Filling A1->A2 A3 IV Infusion of this compound (0.02 µg/kg over 60 min) A2->A3 If Filled A4 Continue Dynamic Imaging (during infusion) A3->A4 D1 Draw Regions of Interest (Gallbladder & Background) A4->D1 D2 Generate Time-Activity Curve D1->D2 D3 Calculate GBEF (%) D2->D3 D4 Interpret Results (Normal vs. Abnormal) D3->D4

Workflow for Gallbladder Ejection Fraction (GBEF) Measurement

Conclusion

This compound (CCK-8) serves as a potent and clinically invaluable tool that effectively mimics the primary actions of endogenous cholecystokinin at the CCK1 receptor. Its function is particularly well-characterized in stimulating gallbladder contraction and pancreatic secretion, making it a cornerstone for diagnostic procedures. However, the spectrum of endogenous CCK isoforms presents a more complex physiological picture. Research indicates that longer-chain forms like CCK-33 and CCK-58 may have different potencies, receptor binding kinetics, and metabolic stability, suggesting they could be important mediators of the broader biological actions of CCK. For researchers and drug development professionals, understanding these distinctions is critical for designing targeted therapeutics and interpreting physiological studies. While this compound is an excellent probe for CCK1R-mediated Gq signaling, the complete physiological role of endogenous CCK likely involves a more intricate interplay between its various forms and their receptors.

References

Methodological & Application

Sincalide Receptor Binding Assay: A Detailed Guide for CCK Receptor Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent and selective agonist for the cholecystokinin A (CCK-A) receptor.[1][2] This characteristic makes it an invaluable tool in gastroenterology for diagnostic procedures involving gallbladder and pancreatic function.[2] In the realm of drug discovery and pharmacological research, this compound serves as a crucial reference compound for the characterization of the CCK-A receptor and the screening of novel ligands targeting this receptor. This document provides a detailed protocol for a radioligand binding assay to determine the affinity of compounds for the CCK-A receptor using this compound as a competitor.

Data Presentation

The following table summarizes the binding affinities of this compound (CCK-8) and other relevant ligands for the CCK-A and CCK-B receptors. This data is essential for assay validation and interpretation of results.

LigandReceptor SubtypeParameterValue (nM)Cell Line/Tissue
This compound (CCK-8)CCK-AIC50~2Guinea Pig Pancreas
This compound (CCK-8)CCK-BIC50~2Human CCK-B Receptor
This compound (CCK-8)CCK-AKd~1.8Mouse Pancreatic Acini
A-71378 (CCK-A agonist)CCK-AIC50High AffinityHuman CCK-A Receptor
A-71378 (CCK-A agonist)CCK-BIC50Low Affinity (1600-fold lower than CCK-A)Human CCK-B Receptor
L-364,718 (CCK-A antagonist)CCK-AIC50~5Human CCK-A Receptor
L-364,718 (CCK-A antagonist)CCK-BIC50~1000 (200-fold lower than CCK-A)Human CCK-B Receptor

Experimental Protocols

This section outlines the detailed methodology for performing a competitive radioligand binding assay to determine the binding affinity of a test compound for the CCK-A receptor.

Preparation of Cell Membranes Expressing CCK-A Receptors

Objective: To obtain a crude membrane fraction from cells recombinantly expressing the human CCK-A receptor. Commercially available cell lines such as HEK-293 or CHO stably transfected with the human CCK-A receptor are recommended.

Materials:

  • HEK-293 or CHO cells stably expressing human CCK-A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Protocol:

  • Culture the cells to confluency in appropriate culture flasks.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see section 2.2).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the inhibitory concentration (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK-A receptor.

Materials:

  • Prepared cell membranes expressing CCK-A receptor

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA)

  • Radioligand: [125I]Bolton-Hunter labeled CCK-8 ([125I]BH-CCK-8)

  • Competitor: Unlabeled this compound (for standard curve) and test compounds

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (vacuum manifold)

  • Scintillation vials and scintillation fluid

  • Gamma counter

Protocol:

  • Assay Setup: Perform the assay in triplicate in a 96-well microplate.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [125I]BH-CCK-8 (final concentration ~0.1 nM), and 50 µL of membrane preparation (5-20 µg protein).

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 50 µL of [125I]BH-CCK-8, and 50 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of the test compound (or unlabeled this compound for the standard curve), 50 µL of [125I]BH-CCK-8, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.

  • Calculate Ki (Inhibitory Constant): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Mandatory Visualization

CCK-A Receptor Signaling Pathway

CCK_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (CCK-8) CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Enzyme Secretion) Ca2->Response Mediates PKC->Response Phosphorylates targets leading to Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare CCK-A Receptor Membranes Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Radioligand, and Competitors Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Gamma Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis

References

Sincalide for In Vivo Research in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent and specific agonist for cholecystokinin receptor type 1 (CCK1R) and also interacts with cholecystokinin receptor type 2 (CCK2R).[1][2] Its physiological effects primarily involve the stimulation of gallbladder contraction and pancreatic enzyme secretion, making it an invaluable tool in preclinical in vivo research.[3][4] In animal models, this compound is widely used to investigate biliary and pancreatic function, gastrointestinal motility, and to explore the therapeutic potential of novel drug candidates targeting the CCKergic system. These application notes provide detailed protocols for the use of this compound in various animal models to ensure reproducible and reliable experimental outcomes.

Mechanism of Action and Signaling Pathways

This compound mimics the action of endogenous CCK by binding to and activating its G protein-coupled receptors, primarily CCK1R found on gallbladder smooth muscle cells and pancreatic acinar cells.[1] This binding initiates a cascade of intracellular signaling events.

Activation of CCK1R by this compound leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC are crucial for stimulating gallbladder smooth muscle contraction and the exocytosis of digestive enzymes from pancreatic acinar cells.

CCK receptors can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), or G12/13, which can influence cellular processes like proliferation and apoptosis through different downstream effectors.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCK1R CCK1R This compound->CCK1R Binds Gq_protein Gq CCK1R->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Physiological_Response Physiological Response (e.g., Gallbladder Contraction, Pancreatic Enzyme Secretion) Ca2->Physiological_Response Leads to PKC->Physiological_Response Leads to

Caption: Simplified CCK1R Signaling Pathway. (Within 100 characters)

Quantitative Data Summary

The following tables summarize typical dosage ranges and expected outcomes for this compound administration in common animal models. Researchers should note that optimal doses may vary depending on the specific strain, age, and experimental conditions.

Table 1: this compound Dosage and Administration in Animal Models

Animal ModelApplicationRoute of AdministrationDosage RangeReference
Dog Gallbladder ContractionIntravenous (IV) Bolus0.02 - 0.04 µg/kg
Gallbladder ContractionIntravenous (IV) Infusion0.12 µg/kg over 50 min
Gallbladder ContractionIntramuscular (IM)0.1 µg/kg
Pancreatic Secretion (with Secretin)Intravenous (IV) Infusion0.02 µg/kg over 30 min
Rat Pancreatic SecretionIntravenous (IV) Infusion60-120 IU/kg/hr (as CCK-PZ)
Gastrointestinal MotilitySubcutaneous (SC)24 µg/kg (as CCK-8)
Mouse Pancreatic FunctionIntraperitoneal (IP)Varies (agonist stimulation)
Gastrointestinal MotilitySubcutaneous (SC)24 µg/kg (as CCK-8)

Table 2: Expected Outcomes of this compound Administration

Animal ModelApplicationPrimary OutcomeMeasurement MethodExpected ResultReference
Dog Gallbladder ContractionGallbladder Ejection Fraction (GBEF)Ultrasonography≥40% reduction in volume
Rat Pancreatic SecretionPancreatic Enzyme Output (Amylase, Lipase)Pancreatic Juice Collection & Enzyme AssaysSignificant increase in enzyme concentration
Mouse Gastrointestinal MotilityGastric Emptying / Intestinal TransitCharcoal Meal TransitDelayed gastric emptying, altered transit time

Experimental Protocols

Gallbladder Contractility Assessment in Dogs

This protocol details the use of this compound to measure gallbladder ejection fraction (GBEF) in dogs using ultrasonography.

Materials:

  • This compound for injection

  • Sterile saline for reconstitution and dilution

  • Ultrasound machine with an appropriate transducer

  • Animal clippers

  • Acoustic coupling gel

  • IV catheter and administration set

Protocol:

  • Animal Preparation: Fast the dog for 12 hours prior to the study, with free access to water. Anesthetize or sedate the animal as per the approved institutional animal care and use committee (IACUC) protocol. Place an IV catheter in a suitable vein (e.g., cephalic vein).

  • Baseline Gallbladder Imaging: Position the dog in dorsal or lateral recumbency. Clip the hair over the cranial abdomen and apply acoustic coupling gel. Obtain baseline ultrasound images of the gallbladder in both longitudinal and transverse planes. Measure the maximum length, width, and height of the gallbladder.

  • Gallbladder Volume Calculation: Calculate the baseline gallbladder volume using the ellipsoid formula: Volume = 0.52 x Length x Width x Height.

  • This compound Administration:

    • IV Bolus: Administer this compound at a dose of 0.02 µg/kg intravenously over 30-60 seconds.

    • IV Infusion: For a slower, more physiological response, dilute 0.12 µg/kg of this compound in 100 mL of sterile saline and infuse intravenously over 50 minutes.

  • Post-Stimulation Imaging: Acquire ultrasound images of the gallbladder at 5, 15, 30, and 60 minutes post-sincalide administration. Measure the gallbladder dimensions at each time point.

  • Data Analysis: Calculate the gallbladder volume at each time point. The Gallbladder Ejection Fraction (GBEF) is calculated as: GBEF (%) = [(Baseline Volume - Post-stimulation Volume) / Baseline Volume] x 100. The nadir (lowest) post-stimulation volume is used to calculate the maximum GBEF.

Gallbladder_Workflow start Start prep Animal Preparation (Fasting, Anesthesia, IV Catheter) start->prep baseline_us Baseline Gallbladder Ultrasound (Measure Dimensions) prep->baseline_us calc_baseline_vol Calculate Baseline Volume baseline_us->calc_baseline_vol admin_this compound Administer this compound (IV Bolus or Infusion) calc_baseline_vol->admin_this compound post_us Post-Stimulation Ultrasound (Serial Measurements) admin_this compound->post_us calc_post_vol Calculate Post-Stimulation Volumes post_us->calc_post_vol calc_gbef Calculate GBEF calc_post_vol->calc_gbef end End calc_gbef->end Pancreatic_Secretion_Workflow start Start prep Animal Preparation (Fasting, Anesthesia) start->prep surgery Surgical Procedure (Laparotomy, Bile Duct Ligation) prep->surgery cannulation Pancreatic Duct Cannulation surgery->cannulation basal_collection Basal Pancreatic Juice Collection cannulation->basal_collection admin_this compound Administer this compound (IV Infusion) basal_collection->admin_this compound stimulated_collection Stimulated Juice Collection (Timed Fractions) admin_this compound->stimulated_collection analysis Sample Analysis (Volume, Amylase, Lipase) stimulated_collection->analysis end End analysis->end GIT_Motility_Logic This compound This compound Administration CCK_Receptors Binds to CCK Receptors in the Gut This compound->CCK_Receptors Smooth_Muscle Modulates Smooth Muscle Contraction and Relaxation CCK_Receptors->Smooth_Muscle Gastric_Emptying Alters Gastric Emptying Smooth_Muscle->Gastric_Emptying Intestinal_Transit Modifies Intestinal Transit Time Smooth_Muscle->Intestinal_Transit Charcoal_Movement Affects Movement of Charcoal Meal Gastric_Emptying->Charcoal_Movement Intestinal_Transit->Charcoal_Movement Measured_Outcome Change in Measured Transit Distance Charcoal_Movement->Measured_Outcome

References

Application Notes and Protocols for Intravenous Administration of Sincalide in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent pharmacological agent used in preclinical research to investigate the physiology and pathophysiology of the gallbladder and pancreas.[1][2] Its primary mechanism of action involves binding to cholecystokinin A (CCK-A) receptors, which are predominantly located on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[3] Activation of these receptors initiates a signaling cascade that leads to gallbladder contraction and the secretion of pancreatic enzymes.[2][3]

These application notes provide detailed protocols for the intravenous (IV) administration of this compound in common laboratory animal models to assess its pharmacokinetic, pharmacodynamic, and toxicological properties.

Data Presentation

Pharmacokinetic Parameters of Intravenously Administered this compound (CCK-8)
SpeciesDoseHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Notes
DogNot Specified~1.3 minutesData not availableData not available
RatData not availableData not availableData not availableData not availablePharmacokinetic data for this compound in rats is limited in the reviewed literature.
MonkeyData not availableData not availableData not availableData not availablePharmacokinetic data for this compound in monkeys is limited in the reviewed literature.
Acute Intravenous Toxicity of this compound
SpeciesRouteDoseObserved EffectsLD50
MouseIVUp to 20 mg/kgNo signs of toxicity observed during a 5-day period.Not Determined
RatIVData not availableData on acute IV toxicity in rats is limited.Not Determined
DogIV (bolus)0.05 mcg/kgHypotension and bradycardia.Not Determined
DogIVHigher dosesSyncope and ECG changes, attributed to vagal stimulation.Not Determined

Signaling Pathway

This compound-Activated CCK-A Receptor Signaling Pathway

Sincalide_Signaling This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Gallbladder Contraction Ca2->Contraction Mediates Secretion Pancreatic Enzyme Secretion PKC->Secretion Stimulates

Caption: this compound activates the CCK-A receptor, leading to downstream signaling events.

Experimental Workflow

General Workflow for In Vivo Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Fasting Overnight Fasting (12-18 hours) Animal_Acclimation->Fasting Anesthesia Anesthesia Induction (if applicable) Fasting->Anesthesia Catheterization Vascular Catheterization (e.g., tail vein, cephalic vein) Anesthesia->Catheterization Sincalide_Admin Intravenous This compound Administration Catheterization->Sincalide_Admin Data_Collection Data Collection (e.g., blood samples, gallbladder imaging, pancreatic juice collection) Sincalide_Admin->Data_Collection PK_Analysis Pharmacokinetic Analysis Data_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis Data_Collection->PD_Analysis Tox_Analysis Toxicological Analysis Data_Collection->Tox_Analysis

Caption: A generalized workflow for intravenous this compound studies in laboratory animals.

Experimental Protocols

Protocol 1: General Procedure for Intravenous Administration

1.1. Materials

  • This compound for Injection, USP

  • Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP

  • Appropriate syringes and needles (see table below)

  • Animal restrainer (for conscious animals) or appropriate anesthetic agent

  • Warming device (e.g., heat lamp, warming pad)

  • 70% Isopropyl alcohol swabs

  • Sterile gauze

1.2. Recommended Needle Sizes and Maximum Injection Volumes

SpeciesVeinNeedle GaugeMax Bolus Volume (mL/kg)Max Slow Infusion Volume (mL/kg)
MouseLateral Tail Vein27-30 G510
RatLateral Tail Vein25-27 G510
DogCephalic or Lateral Saphenous Vein20-24 G510
MonkeyCephalic or Saphenous Vein22-26 G510

1.3. Procedure

  • Preparation of this compound Solution: Reconstitute this compound with Sterile Water for Injection or 0.9% Sodium Chloride to the desired concentration. Ensure the solution is clear and free of particulate matter.

  • Animal Preparation:

    • For tail vein injections in rodents, warm the tail using a heat lamp or warm water bath to induce vasodilation.

    • Restrain conscious animals using an appropriate device. For procedures requiring anesthesia, induce and maintain an appropriate level of anesthesia.

    • Swab the injection site with 70% isopropyl alcohol.

  • Intravenous Injection:

    • Rodents (Tail Vein): Insert the needle, bevel up, into the lateral tail vein at a shallow angle. Inject the solution slowly. Successful injection is indicated by the absence of resistance and blanching of the vein. If a bleb forms, the needle is not in the vein.

    • Dogs and Monkeys (Cephalic/Saphenous Vein): Occlude the vein proximal to the injection site. Insert the needle, bevel up, into the vein. Aspirate slightly to confirm placement (flash of blood in the hub). Release occlusion and inject the solution slowly.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol 2: Pharmacodynamic Assessment of Gallbladder Contraction in Rats

2.1. Objective: To measure the effect of intravenously administered this compound on gallbladder contraction.

2.2. Materials:

  • Anesthetized rats (e.g., with urethane)

  • High-frequency ultrasound system with a small animal probe

  • Surgical instruments for laparotomy

  • This compound solution

  • IV administration supplies (as per Protocol 1)

2.3. Procedure:

  • Anesthetize the rat and place it in a supine position on a heated surgical board.

  • Perform a midline laparotomy to expose the liver and gallbladder.

  • Obtain a baseline ultrasound image of the gallbladder and measure its dimensions (length and width) to calculate the initial volume.

  • Administer a bolus IV injection of this compound at the desired dose (e.g., 0.1-1.0 µg/kg).

  • Record ultrasound images of the gallbladder at regular intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes) post-injection.

  • Measure the gallbladder dimensions at each time point to calculate the change in volume.

  • Calculate the gallbladder ejection fraction as: ((Initial Volume - Minimum Post-injection Volume) / Initial Volume) * 100%.

Protocol 3: Pharmacodynamic Assessment of Pancreatic Secretion in Dogs

3.1. Objective: To quantify the stimulation of pancreatic enzyme secretion by intravenous this compound.

3.2. Materials:

  • Dogs surgically prepared with a chronic duodenal fistula (e.g., Thomas cannula).

  • Infusion pump

  • Collection tubes

  • Spectrophotometer and reagents for amylase and lipase assays

  • This compound solution

  • IV administration supplies (as per Protocol 1)

3.3. Procedure:

  • The dog should be fasted overnight.

  • Begin a continuous intravenous infusion of a background secretagogue (e.g., secretin) to stimulate a steady flow of pancreatic juice.

  • Collect duodenal effluent through the fistula in timed intervals (e.g., 15 minutes) to establish a stable baseline of pancreatic secretion.

  • Administer this compound as an intravenous bolus or a short-term infusion at the desired dose (e.g., 0.02-0.04 µg/kg).

  • Continue to collect duodenal effluent in timed intervals for a specified period post-sincalide administration (e.g., 60-90 minutes).

  • Measure the volume of each collected sample.

  • Analyze the concentration of pancreatic enzymes (e.g., amylase, lipase) in each sample using standard enzymatic assays.

  • Calculate the total enzyme output for each collection period (Concentration x Volume).

  • Plot the enzyme output over time to visualize the secretory response to this compound.

Protocol 4: In Vitro CCK-A Receptor Binding Assay

4.1. Objective: To determine the binding affinity of this compound for the CCK-A receptor.

4.2. Materials:

  • Cell membranes prepared from a cell line expressing the CCK-A receptor (e.g., CHO-CCKAR cells) or from pancreatic tissue.

  • Radiolabeled this compound (e.g., [³H]this compound or ¹²⁵I-CCK-8).

  • Unlabeled this compound (for competition binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

4.3. Procedure:

  • In a microtiter plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of radiolabeled this compound.

    • Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).

    • A high concentration of an unlabeled CCK-A antagonist (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC₅₀ and calculate the binding affinity (Ki) of this compound.

Conclusion

The protocols outlined in these application notes provide a framework for conducting robust preclinical studies on the intravenous effects of this compound in various laboratory animal species. Adherence to these detailed methodologies will facilitate the acquisition of reliable and reproducible data for assessing the pharmacokinetics, pharmacodynamics, and safety profile of this important research compound. Researchers should always adhere to institutional and national guidelines for the ethical and humane use of laboratory animals.

References

Reconstitution of Lyophilized Sincalide for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized Sincalide for in vitro and in vivo research. This compound, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent agonist of the cholecystokinin-A (CCK-A) receptor, making it a valuable tool for studying a variety of physiological processes, including gallbladder contraction, pancreatic secretion, and gastrointestinal motility.

Product Information and Storage

Lyophilized this compound should be stored at controlled room temperature (15-30°C) prior to reconstitution[1]. The unreconstituted product is a sterile, nonpyrogenic, lyophilized white to off-white powder.

Reconstitution of Lyophilized this compound

For research purposes, it is recommended to prepare a concentrated stock solution that can be further diluted to working concentrations for specific assays.

Protocol for Reconstitution and Preparation of Stock Solution:

  • Equilibrate : Allow the vial of lyophilized this compound and the desired reconstitution solvent to equilibrate to room temperature.

  • Solvent Selection : Aseptically add Sterile Water for Injection, USP or preservative-free 0.9% Sodium Chloride Injection, USP to the vial[2][3]. Sterile Water for Injection is generally preferred for research applications to avoid the introduction of additional ions. One source also indicates solubility in PBS (0.5 mg/mL)[4].

  • Volume of Reconstitution : To create a stock solution, reconstitute the lyophilized powder with a precise volume of solvent. For a vial containing 5 mcg of this compound, adding 1 mL of sterile water will yield a stock solution of 5 mcg/mL.

  • Dissolution : Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause foaming and potential degradation of the peptide.

  • Visual Inspection : Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless.

  • Aliquoting and Storage : For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or below.

Reconstitution Workflow

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use Vial Lyophilized this compound Vial Add_Solvent Aseptically add solvent to vial Vial->Add_Solvent Solvent Sterile Water for Injection, USP Solvent->Add_Solvent Dissolve Gently swirl to dissolve Add_Solvent->Dissolve Inspect Visually inspect solution Dissolve->Inspect Aliquot Aliquot into single-use tubes Inspect->Aliquot Store Store at ≤ -20°C Aliquot->Store Dilute Dilute to working concentration Aliquot->Dilute

Caption: Workflow for the reconstitution of lyophilized this compound.

Stability of Reconstituted this compound

The stability of reconstituted this compound is dependent on the solvent and storage conditions.

SolventStorage TemperatureDuration of StabilityReference
Sterile Water for Injection, USPRoom Temperature (22.2°C)Chemically stable for at least 8 days[5]
Sterile Water for Injection, USPRefrigerated (2-8°C)Chemically stable for at least 8 days
0.9% Sodium Chloride Injection, USPRoom Temperature8 hours
0.9% Sodium Chloride Injection, USPRefrigeratedUp to 12 hours

Note : While chemically stable, for research applications requiring sterility, it is best practice to use freshly prepared solutions or solutions stored frozen in aliquots. The extended stability data for sterile water was based on chemical analysis and did not include microbial testing.

Mechanism of Action: CCK-A Receptor Signaling

This compound is a synthetic analog of cholecystokinin (CCK) and exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). Activation of the CCK-A receptor initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the physiological responses associated with this compound, such as smooth muscle contraction and enzyme secretion.

CCK-A Receptor Signaling Pathway

G This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., muscle contraction, enzyme secretion) Ca_ER->Response PKC->Response

Caption: this compound activates the CCK-A receptor signaling pathway.

Experimental Protocols

In Vitro Studies: Calcium Mobilization Assay

This protocol provides a general framework for measuring the activation of the CCK-A receptor by this compound in a cell-based calcium mobilization assay.

Materials:

  • Cells expressing the CCK-A receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human CCK-A receptor)

  • Black, clear-bottom 96-well microplates

  • Reconstituted this compound stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Fluorometric imaging plate reader

Protocol:

  • Cell Seeding : Seed the CCK-A receptor-expressing cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading : Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Preparation of this compound Dilutions : Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Calcium Flux Measurement : Place the cell plate in the fluorometric imaging plate reader. Measure the baseline fluorescence for a short period, then add the this compound dilutions to the wells and continue to measure the fluorescence intensity over time.

  • Data Analysis : The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Studies: Murine Model of Gallbladder Contraction

This protocol provides a general guideline for assessing the in vivo activity of this compound by measuring gallbladder contraction in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • Reconstituted this compound solution

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • High-frequency ultrasound system with a small animal probe

Protocol:

  • Animal Preparation : Fast the mice overnight with free access to water. Anesthetize the mice and place them on a heated stage to maintain body temperature.

  • Baseline Imaging : Using the ultrasound system, obtain a baseline image of the gallbladder and measure its dimensions (length and width) to calculate the initial volume.

  • This compound Administration : Administer this compound via intravenous (e.g., tail vein) or intraperitoneal injection. A range of doses can be tested, for example, starting from 0.5 mcg/kg. The control group should receive an equivalent volume of sterile saline.

  • Post-Injection Imaging : Acquire ultrasound images of the gallbladder at various time points post-injection (e.g., 5, 10, 15, and 30 minutes).

  • Data Analysis : Measure the gallbladder volume at each time point. Calculate the gallbladder ejection fraction (GBEF) as: GBEF (%) = [(Initial Volume - Final Volume) / Initial Volume] x 100.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
In Vivo Dosage
Gallbladder Contraction0.02 - 0.04 mcg/kg (IV)Human
Pancreatic Secretion0.02 mcg/kg (IV infusion)Human
Small Bowel Transit0.04 mcg/kg (IV)Human
Toxicity Study0.5, 1.5, or 5 mcg/kg (IV)Mouse
In Vitro Activity
EC50 for Calcium Flux4.17 x 10⁻¹⁰ MHiTSeeker CCKAR Cell Line

Disclaimer: These protocols are intended as a guide and may require optimization for specific research applications and experimental conditions. Always follow appropriate laboratory safety procedures and animal care guidelines.

References

Application Notes and Protocols for Sincalide Solution in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the stability, storage, and preparation of sincalide solutions for use in research and experimental protocols. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of this compound in your studies.

Introduction to this compound

This compound is a synthetic C-terminal octapeptide of cholecystokinin (CCK).[1][2] It is a potent cholecystopancreatic-gastrointestinal hormone peptide that mimics the physiological effects of endogenous CCK.[1] this compound primarily acts by binding to cholecystokinin-A (CCK-A) receptors, which are predominantly located on the smooth muscle of the gallbladder and pancreatic acinar cells.[3] This interaction triggers a cascade of intracellular events leading to gallbladder contraction and the secretion of pancreatic enzymes.[3] In experimental setting, it is a valuable tool for studying biliary and pancreatic function, as well as gastrointestinal motility.

This compound Solution Stability and Storage

The stability of reconstituted this compound solution is a critical factor for the reproducibility of experimental results. The following tables summarize the stability of this compound under various storage conditions.

Table 1: Manufacturer's Recommendations for Reconstituted this compound Solution
Reconstitution VehicleStorage ConditionDuration of Stability
Sterile Water for Injection, USPRoom Temperature8 hours
Sterile Water for Injection, USPRefrigeration (2-8°C)24 hours
0.9% Sodium Chloride Injection, USP (further diluted)Room Temperature1 hour

Note: The manufacturer's guidelines prioritize safety and are often conservative. For many research applications, extended stability may be possible, as indicated by independent studies.

Table 2: Extended Stability of this compound Reconstituted with Sterile Water for Injection

A study by Littleton et al. evaluated the chemical stability of this compound (Kinevac®) reconstituted with sterile water and stored at room temperature and under refrigeration. The findings indicate a significantly longer period of chemical stability than suggested by the manufacturer.

Storage ConditionDuration of StudyChemical Degradation
Room Temperature8 daysLittle to no degradation observed
Refrigeration (2-8°C)8 daysLittle to no degradation observed

Important Considerations:

  • The extended stability data refers to chemical stability only. Microbial contamination is a risk with prolonged storage. For any use beyond the manufacturer's recommended times, sterile handling techniques are paramount, and researchers should consider performing their own sterility testing.

  • The study noted a cyclic fluctuation in concentration over the 8-day period, the mechanism for which is not fully understood.

  • For in vivo experiments, especially those involving animal models, it is crucial to use freshly prepared solutions or solutions stored under validated sterile conditions to avoid introducing confounding variables.

Experimental Protocols

The following are general protocols for the preparation and use of this compound in common experimental applications. Researchers should adapt these protocols to their specific experimental design and animal models.

General Reconstitution Protocol

This protocol is for the initial reconstitution of lyophilized this compound powder.

Materials:

  • Vial of lyophilized this compound (e.g., 5 mcg)

  • Sterile Water for Injection, USP

  • Sterile syringe and needle

  • Alcohol swabs

Procedure:

  • Bring the vial of lyophilized this compound to room temperature if it was stored under refrigeration.

  • Aseptically add 5 mL of Sterile Water for Injection, USP to the vial. This will typically yield a concentration of 1 mcg/mL.

  • Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this may cause the peptide to degrade.

  • Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear and colorless.

  • If not for immediate use, store the reconstituted solution as recommended in Table 1 or with caution as per the extended stability data in Table 2, ensuring aseptic technique is maintained.

Protocol for In Vivo Gallbladder Contraction Studies

This protocol is designed to stimulate gallbladder contraction for imaging or bile collection studies.

Materials:

  • Reconstituted this compound solution (1 mcg/mL)

  • Sterile 0.9% Sodium Chloride Injection, USP for dilution (if required)

  • Appropriate administration supplies (e.g., infusion pump, catheters)

Procedure:

  • Prepare the this compound solution for administration. The typical dosage for gallbladder contraction is 0.02 mcg/kg of body weight.

  • The dose can be administered as an intravenous (IV) bolus injection over 30 to 60 seconds.

  • Alternatively, to reduce potential side effects such as gastrointestinal cramping, the dose can be diluted in 100 mL of 0.9% Sodium Chloride Injection and administered as an IV infusion over 30 minutes.

  • The maximal contraction of the gallbladder is expected to occur within 5 to 15 minutes following a bolus injection.

Protocol for Pancreatic Secretion Studies (in conjunction with Secretin)

This protocol is for the stimulation of pancreatic secretion, often performed with co-administration of secretin.

Materials:

  • Reconstituted this compound solution (1 mcg/mL)

  • Secretin for injection

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Infusion pumps and necessary tubing

Procedure:

  • Begin an IV infusion of secretin at a dose of 0.25 units/kg over a 60-minute period.

  • Thirty minutes after the start of the secretin infusion, begin a separate IV infusion of this compound.

  • The recommended dose of this compound is 0.02 mcg/kg. This dose should be diluted in 30 mL of 0.9% Sodium Chloride Injection and infused over 30 minutes.

  • Duodenal aspirates can then be collected for analysis of pancreatic enzymes and bicarbonate.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the CCK-A receptor.

Sincalide_Signaling_Pathway cluster_cell Target Cell (Gallbladder Smooth Muscle / Pancreatic Acinar Cell) This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Muscle Contraction, Enzyme Secretion) Ca2->Response PKC->Response

Caption: this compound binds to the CCK-A receptor, initiating a Gq-protein mediated signaling cascade.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo experiment using this compound.

Experimental_Workflow cluster_prep Preparation A 1. Prepare Animal Model B 2. Reconstitute Lyophilized this compound C 3. Prepare Final Dosing Solution (Dilute if necessary) B->C D 4. Administer this compound (IV Bolus or Infusion) C->D E 5. Monitor Physiological Response (e.g., Imaging, Sample Collection) D->E F 6. Data Acquisition and Analysis E->F

References

Application Notes and Protocols for Studying Pancreatic Acinar Cell Function Using Sincalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, the synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent secretagogue used extensively in research to study the physiology and pathophysiology of pancreatic acinar cells.[1] It mimics the action of endogenous CCK, binding to cholecystokinin-A (CCK1) receptors on acinar cells to stimulate the secretion of digestive enzymes and fluid.[1][2] This document provides detailed protocols for isolating pancreatic acinar cells and performing key functional assays, such as amylase secretion and intracellular calcium imaging, using this compound as a stimulus.

This compound Signaling in Pancreatic Acinar Cells

Upon binding to the G-protein coupled CCK1 receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i), along with the activation of protein kinase C (PKC) by DAG, are the key downstream signals that drive the fusion of zymogen granules with the apical membrane and the subsequent secretion of digestive enzymes like amylase.

Beyond this canonical pathway, CCK receptor activation also engages other signaling networks, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38) and the PI3K-Akt-mTOR pathway, which are involved in regulating gene expression, protein synthesis, and cell growth.

Figure 1: this compound/CCK1 Receptor Signaling Pathway in Pancreatic Acinar Cells.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini from Mouse

This protocol describes the enzymatic and mechanical dissociation of the mouse pancreas to obtain isolated acini for in vitro functional studies.

Materials:

  • Digestion Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, 200 U/mL collagenase IA, and 0.25 mg/mL trypsin inhibitor.

  • Wash Buffer: HBSS with 10 mM HEPES.

  • Complete Medium (for culture): Waymouth's medium supplemented with appropriate serum and antibiotics.

  • Surgical tools (scissors, forceps).

  • 50 mL polypropylene tubes.

  • Shaking water bath (37°C).

  • Serological pipettes (25 mL, 10 mL, 5 mL).

  • 100 µm cell strainer.

  • Centrifuge.

Procedure:

  • Euthanize a mouse according to approved institutional guidelines.

  • Perform a laparotomy and carefully dissect the pancreas, separating it from the spleen, stomach, and small intestine. Place the tissue in ice-cold Wash Buffer.

  • Mince the pancreatic tissue into small pieces (1-3 mm³) using fine scissors.

  • Transfer the minced tissue to a 50 mL tube containing 10 mL of pre-warmed Digestion Buffer.

  • Incubate the tube in a shaking water bath at 37°C for 20-30 minutes.

  • Every 5 minutes, perform mechanical dissociation by gently pipetting the tissue up and down 10 times using serological pipettes of decreasing bore size (start with 25 mL, then 10 mL). Monitor dissociation visually until the solution becomes cloudy and large tissue fragments disappear.

  • Terminate the digestion by adding 10 mL of cold Wash Buffer.

  • Centrifuge the cell suspension at 450 x g for 2 minutes at 4°C.

  • Discard the supernatant, which contains cell debris and fat. Resuspend the acinar cell pellet in 10 mL of fresh Wash Buffer. Repeat this wash step twice.

  • After the final wash, resuspend the pellet in your desired experimental buffer or culture medium.

  • For a more uniform suspension, pass the cells through a 100 µm cell strainer. The resulting suspension contains isolated pancreatic acini (clusters of 10-15 cells) ready for functional assays.

Protocol 2: Amylase Secretion Assay

This assay measures the amount of amylase released from isolated acini upon stimulation with this compound.

Materials:

  • Isolated pancreatic acini (from Protocol 1).

  • Assay Buffer: Krebs-Ringer Bicarbonate (KRB) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose) supplemented with 0.1% BSA and equilibrated with 95% O2 / 5% CO2.

  • This compound stock solution (reconstituted in sterile water).

  • Amylase activity assay kit (e.g., using a substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside).

  • Microplate reader.

  • Eppendorf tubes.

  • Water bath (37°C).

Procedure:

  • Resuspend the isolated acini in pre-warmed Assay Buffer.

  • Aliquot the acinar suspension into Eppendorf tubes.

  • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., 1 pM to 10 nM).

  • Add the this compound dilutions to the tubes containing acini. Include a "basal" control tube with only Assay Buffer.

  • Incubate all tubes in a shaking water bath at 37°C for 30 minutes.

  • After incubation, centrifuge the tubes at 1000 x g for 2 minutes to pellet the acini.

  • Carefully collect the supernatant from each tube; this contains the secreted amylase.

  • To determine the total amylase content, lyse the cells in one of the control pellets with a detergent-containing buffer.

  • Measure the amylase activity in the supernatant samples and the total lysate sample using an amylase assay kit according to the manufacturer's instructions.

  • Calculate the amount of amylase secreted as a percentage of the total cellular amylase for each condition.

Protocol 3: Intracellular Calcium ([Ca2+]i) Imaging

This protocol uses fluorescent dyes to visualize changes in [Ca2+]i in acinar cells in response to this compound.

Materials:

  • Isolated pancreatic acini or pancreas tissue slices.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (as in Protocol 2).

  • Fluorescence microscope equipped with an appropriate light source, filters, and a digital camera for time-lapse imaging.

  • Perfusion system.

Procedure:

  • Dye Loading: Incubate the isolated acini or tissue slices in Assay Buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and 0.02% Pluronic F-127 for 30-45 minutes at room temperature in the dark.

  • Wash: Wash the cells twice with fresh Assay Buffer to remove excess dye and allow for de-esterification.

  • Imaging Setup: Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. Begin perfusion with Assay Buffer.

  • Baseline Recording: Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.

  • Stimulation: Switch the perfusion to an Assay Buffer containing the desired concentration of this compound (e.g., 100 pM).

  • Data Acquisition: Continuously record fluorescence images at regular intervals (e.g., every 2-5 seconds) for the duration of the experiment to capture the calcium response (initial peak and subsequent oscillations or plateau).

  • Analysis: Analyze the image series by selecting regions of interest (ROIs) corresponding to individual cells or acini. Quantify the change in fluorescence intensity over time. The data is typically presented as a ratio (for ratiometric dyes like Fura-2) or as a relative change in fluorescence (F/F0) over baseline.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis dissect 1. Pancreas Dissection (Mouse/Rat) digest 2. Enzymatic & Mechanical Dissociation dissect->digest isolate 3. Isolate Acini (Centrifugation & Filtration) digest->isolate assay_choice Choose Assay isolate->assay_choice amylase Amylase Secretion Assay assay_choice->amylase  Enzyme Release calcium Calcium Imaging assay_choice->calcium Signaling   amylase_analysis Calculate % Amylase Release amylase->amylase_analysis calcium_analysis Quantify Fluorescence (F/F0) calcium->calcium_analysis results Generate Dose-Response Curves & Time-Course Plots amylase_analysis->results calcium_analysis->results

Figure 2: General Experimental Workflow for Studying Acinar Cell Function.

Data Presentation

The following tables summarize typical quantitative data obtained from the experiments described above.

Table 1: Dose-Dependent Amylase Secretion Stimulated by this compound

This compound ConcentrationAmylase Secretion (% of Total)
0 (Basal)3 - 5%
1 pM5 - 8%
10 pM10 - 15%
100 pM18 - 25% (Peak Response)
1 nM15 - 20% (Supramaximal Inhibition)
10 nM10 - 14% (Supramaximal Inhibition)

Note: The biphasic dose-response is characteristic of CCK-receptor agonists in pancreatic acini, where concentrations above the physiological optimum become inhibitory.

Table 2: this compound-Induced Intracellular Calcium ([Ca2+]i) Responses

This compound ConcentrationTypical [Ca2+]i Response Pattern
1 - 10 pMRepetitive, low-frequency [Ca2+]i oscillations confined to the apical pole of the cell.
10 - 100 pMIncreased frequency of apical [Ca2+]i oscillations.
> 100 pM - 1 nMA large initial transient [Ca2+]i peak followed by a sustained plateau or high-frequency oscillations that become global throughout the cell.

Note: The spatial and temporal pattern of the calcium signal is concentration-dependent and dictates the physiological response.

References

Application Notes and Protocols: Sincalide as a Tool for Studying Gq/11 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, the C-terminal octapeptide of cholecystokinin (CCK-8), is a potent and selective agonist for the cholecystokinin 1 receptor (CCK1R). The CCK1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][2] This coupling initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is pivotal in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a pharmacological tool to investigate Gq/11 signaling pathways. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the interaction of this compound with the CCK1R and to quantify the downstream signaling events.

Gq/11 Signaling Pathway Activated by this compound

Activation of the CCK1R by this compound initiates a well-defined Gq/11 signaling cascade. The binding of this compound induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11-GTP subunit then dissociates from the βγ-subunits and stimulates PLCβ. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG, leading to downstream cellular responses.

Gq11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound CCK1R CCK1 Receptor This compound->CCK1R Binds to Gq11 Gq/11 protein (α, β, γ subunits) CCK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound-induced Gq/11 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound in relation to CCK1R and the Gq/11 signaling pathway. These values are essential for designing experiments and interpreting results.

Table 1: Receptor Binding Affinity of this compound

LigandReceptorCell LineRadioligandAssay TypeKiReference
This compound (CCK-8)Human CCK1RCHO cells[125I]CCK-8sDisplacementNot explicitly stated[3]
CCK-9 AnalogRat/Guinea Pig Pancreatic Acini-Labeled CCK-9Inhibition of BindingIC50 = 5 x 10⁻⁸ M

Table 2: Functional Potency of this compound in Gq/11-Mediated Signaling

AssayCell LineReceptorParameterEC50Reference
Calcium MobilizationHEK293CCK2RAgonist Activity27 nM
Calcium MobilizationHEK293sCCK1R-~1,000-fold more potent than for cAMP production

Experimental Protocols

Detailed protocols for key experiments to study this compound-mediated Gq/11 signaling are provided below. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCK1R. It involves the displacement of a radiolabeled ligand from the receptor by unlabeled this compound.

Binding_Assay_Workflow A Prepare cell membranes expressing CCK1R B Incubate membranes with [¹²⁵I]-CCK-8 and varying concentrations of this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Analyze data to determine IC₅₀ and calculate Ki D->E

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cells or tissues expressing CCK1R (e.g., CHO-CCK1R or HEK293-CCK1R cells)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [125I]-CCK-8)

  • Unlabeled this compound (for competition)

  • Non-specific binding control (e.g., a high concentration of unlabeled CCK-8)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing CCK1R in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (typically 20-50 µg of protein)

      • A fixed concentration of [125I]-CCK-8 (usually at or below its Kd).

      • Varying concentrations of unlabeled this compound (for competition curve).

      • For total binding, add binding buffer instead of unlabeled this compound.

      • For non-specific binding, add a saturating concentration of unlabeled CCK-8.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of unlabeled this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway by this compound.

Calcium_Assay_Workflow A Seed CCK1R-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of this compound to the wells B->C D Measure fluorescence intensity over time using a plate reader C->D E Analyze data to determine EC₅₀ for calcium mobilization D->E IP1_Assay_Workflow A Seed CCK1R-expressing cells in a 96-well plate B Stimulate cells with varying concentrations of this compound in the presence of LiCl A->B C Lyse the cells to release intracellular IP1 B->C D Quantify IP1 levels using a competitive immunoassay (e.g., HTRF) C->D E Analyze data to determine EC₅₀ for IP1 accumulation D->E

References

Application Notes and Protocols: Sincalide in High-Throughput Screening for Cholecystokinin Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) receptors, primarily the CCK1 and CCK2 subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in regulating gastrointestinal functions and have implications in various neurological disorders. As such, they represent important therapeutic targets for drug discovery. High-throughput screening (HTS) is a fundamental approach for identifying novel modulators of these receptors. Sincalide, a synthetic C-terminal octapeptide of cholecystokinin also known as CCK-8, is a potent and well-characterized agonist for CCK receptors, with a higher affinity for the CCK1 receptor. Its stability and known pharmacology make it an indispensable tool in the development and validation of HTS assays for the discovery of new CCK receptor agonists, antagonists, and allosteric modulators.

These application notes provide detailed protocols for the use of this compound in primary HTS assays, including fluorescence-based functional assays and radioligand binding assays. The protocols are designed to be adaptable for automated HTS systems and provide a framework for data analysis and quality control.

Data Presentation: this compound Activity at CCK Receptors

The following tables summarize the quantitative data for this compound in various in vitro assays targeting CCK receptors. This information is critical for establishing appropriate assay conditions and for the interpretation of screening results.

Cell Line Assay Type Receptor Subtype Parameter This compound (CCK-8) Value Reference
CHORadioligand BindingCCK1IC500.13 nM[1]
HEK293Inositol Phosphate AccumulationCCK1EC5028 nM[1]
HEK293Inositol Phosphate AccumulationCCK2EC5027 nM[1]
JurkatCalcium MobilizationCCK2EC502 nM[1]
Porcine Chief CellsCalcium MobilizationCCKA (CCK1)EC506 nM
Rat Pancreatic Acinar Cells[3H]thymidine IncorporationCCK (High Affinity)EC50~0.3-3 nM

Note: EC50 and IC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

Signaling Pathways and Experimental Workflows

CCK1 Receptor Signaling Pathway

The primary signaling cascade initiated by this compound binding to the CCK1 receptor involves the activation of the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger that can be detected in HTS assays.

CCK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound CCK1R CCK1 Receptor This compound->CCK1R Binds G_protein Gq Protein (α, β, γ) CCK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER store) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: CCK1 Receptor Gq Signaling Pathway.

High-Throughput Screening Workflow for CCK Receptor Modulators

A typical HTS campaign for identifying CCK receptor modulators involves a multi-stage process, starting with a primary screen of a large compound library, followed by hit confirmation, dose-response analysis, and secondary assays to rule out false positives and characterize the mechanism of action.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS Assay (e.g., Calcium Mobilization or IP-One) Single concentration screen start->primary_screen hit_identification Hit Identification (Activity > Threshold) primary_screen->hit_identification hit_confirmation Hit Confirmation (Re-test from powder) hit_identification->hit_confirmation Active Compounds Inactive Compounds Inactive Compounds hit_identification->Inactive Compounds dose_response Dose-Response Analysis (EC50 / IC50 Determination) hit_confirmation->dose_response secondary_assays Secondary & Selectivity Assays (e.g., Radioligand Binding, other receptor subtypes) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: HTS Workflow for CCK Receptor Modulators.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for CCK1 Receptor Agonists and Antagonists

This protocol describes a cell-based, no-wash calcium mobilization assay using a fluorescent calcium indicator dye, suitable for a 384-well format and analysis on a fluorometric imaging plate reader (FLIPR).

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human CCK1 receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

  • Calcium Indicator Dye Kit: E.g., FLIPR Calcium 6 Assay Kit or similar, containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound (CCK-8): Stock solution in DMSO or water.

  • Test Compounds: Dissolved in 100% DMSO.

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in culture medium to a density of 1.25 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 40 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • For Agonist Screening: Prepare test compounds in Assay Buffer at 4x the final desired concentration.

    • For Antagonist Screening: Prepare test compounds in Assay Buffer at 4x the final desired concentration. Prepare a 4x solution of this compound at its EC80 concentration in Assay Buffer.

    • Controls:

      • Negative Control: Assay Buffer with DMSO (vehicle).

      • Positive Control (Agonist): this compound at a final concentration of 1 µM.

      • Positive Control (Antagonist): Known CCK1 receptor antagonist.

  • Fluorescence Measurement (FLIPR):

    • For Agonist Screening:

      • Place the cell plate and the compound plate into the FLIPR instrument.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of the 4x compound solution to the corresponding wells of the cell plate.

      • Measure the fluorescence intensity for 2-3 minutes (excitation ~488 nm, emission ~525 nm).

    • For Antagonist Screening:

      • Add 10 µL of the 4x compound solution to the cell plate and incubate for 15-30 minutes at room temperature.

      • Place the cell plate and the 4x this compound (EC80) plate into the FLIPR.

      • Establish a baseline reading for 10-20 seconds.

      • Add 10 µL of the 4x this compound solution to all wells (except negative controls).

      • Measure the fluorescence intensity for 2-3 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the positive and negative controls.

  • For agonist screens, determine the % activation relative to the maximal this compound response.

  • For antagonist screens, determine the % inhibition of the this compound response.

  • Calculate Z'-factor to assess assay quality: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|. A Z' > 0.5 is generally considered excellent for HTS.

Protocol 2: IP-One HTS Assay for CCK1 Receptor Modulators

This protocol describes a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay to measure the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human CCK1 receptor.

  • Culture Medium and Assay Plates: As described in Protocol 1.

  • IP-One HTRF Assay Kit: (e.g., from Cisbio), containing IP1-d2 conjugate, anti-IP1-cryptate conjugate, and lysis buffer.

  • Stimulation Buffer: As recommended by the kit manufacturer.

  • This compound (CCK-8): Stock solution in DMSO or water.

  • Test Compounds: Dissolved in 100% DMSO.

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Compound Addition and Stimulation:

    • Prepare test compounds and controls in Stimulation Buffer.

    • For Agonist Screening: Add compounds to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

    • For Positive Allosteric Modulator (PAM) Screening: Pre-incubate cells with test compounds for 15-30 minutes. Then add this compound at its EC20 concentration and incubate for a further 30-60 minutes at 37°C.[2]

    • Controls:

      • Basal Control: Stimulation Buffer with DMSO.

      • Positive Control: this compound at a saturating concentration (e.g., 1 µM).

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well as per the kit instructions.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.

Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Convert the HTRF ratio to IP1 concentration using a standard curve.

  • Normalize the data to positive and negative controls.

  • Calculate Z'-factor to assess assay quality.

Protocol 3: Radioligand Binding Assay for CCK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the CCK1 receptor.

  • Radioligand: [3H]Devazepide or [125I]CCK-8.

  • Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Non-specific Binding Control: A high concentration of a known CCK1 receptor ligand (e.g., 1 µM this compound or devazepide).

  • Assay Plates: 96-well polypropylene plates.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of Binding Buffer (for total binding) or non-specific binding control.

      • 25 µL of test compound at various concentrations.

      • 25 µL of radioligand at a concentration close to its Kd.

      • 25 µL of membrane preparation.

    • The final assay volume is 100 µL.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration:

    • Pre-soak the filter plate with wash buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum to separate bound from free radioligand.

    • Wash the filters 3-4 times with cold Wash Buffer.

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the % specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a critical pharmacological tool for the development and execution of high-throughput screening campaigns aimed at discovering novel modulators of CCK receptors. The protocols provided herein for calcium mobilization, IP-One accumulation, and radioligand binding assays offer robust and reproducible methods for identifying and characterizing new chemical entities targeting the CCK system. Careful assay design, validation using this compound as a reference compound, and rigorous data analysis are essential for the success of any HTS campaign in this area.

References

Application Notes and Protocols for Sincalide-Stimulated Cholescintigraphy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing sincalide-stimulated cholescintigraphy in various animal models. This quantitative imaging technique is a valuable tool for assessing gallbladder function, particularly the gallbladder ejection fraction (GBEF), in preclinical research and drug development.

Introduction

This compound, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent stimulator of gallbladder contraction. When used in conjunction with hepatobiliary scintigraphy, it allows for the quantitative assessment of gallbladder emptying. The radiotracer, typically a Technetium-99m (99mTc) labeled iminodiacetic acid (IDA) derivative like 99mTc-mebrofenin or 99mTc-HIDA, is taken up by hepatocytes and excreted into the bile, filling the gallbladder. Subsequent administration of this compound induces gallbladder contraction, and the rate and extent of radiotracer expulsion are measured to calculate the GBEF. This provides a functional measure of gallbladder motility.

Signaling Pathway of this compound-Induced Gallbladder Contraction

This compound, acting as a CCK analog, binds to CCK-1 receptors on the smooth muscle cells of the gallbladder. This binding initiates a signal transduction cascade that leads to muscle contraction. The process involves the activation of Gq/11 and Giα3 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). At lower concentrations, the PKC pathway is predominant, while at higher concentrations, the calmodulin pathway is activated. Both pathways ultimately lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and gallbladder emptying.

Sincalide_Signaling_Pathway cluster_cell Gallbladder Smooth Muscle Cell This compound This compound (CCK-8) CCK1R CCK-1 Receptor This compound->CCK1R Binds to G_protein Gq/11 & Giα3 CCK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2_release->PKC Activates Calmodulin Calmodulin Ca2_release->Calmodulin Activates (at high conc.) Contraction Smooth Muscle Contraction PKC->Contraction Leads to Calmodulin->Contraction Leads to Experimental_Workflow cluster_prep Preparation cluster_imaging1 Phase 1: Gallbladder Filling cluster_imaging2 Phase 2: Gallbladder Emptying cluster_analysis Data Analysis Animal_Prep Animal Preparation (Fasting) Radiotracer_Admin Radiotracer Administration (e.g., 99mTc-mebrofenin IV) Animal_Prep->Radiotracer_Admin Dynamic_Scan1 Dynamic Scintigraphic Imaging (approx. 60 min) Radiotracer_Admin->Dynamic_Scan1 GB_Fill Confirm Gallbladder Filling Dynamic_Scan1->GB_Fill Sincalide_Admin This compound Administration (IV Bolus or Infusion) GB_Fill->Sincalide_Admin Dynamic_Scan2 Dynamic Scintigraphic Imaging (during and after this compound) Sincalide_Admin->Dynamic_Scan2 ROI_Drawing Draw Regions of Interest (ROI) (Gallbladder & Background) Dynamic_Scan2->ROI_Drawing TAC_Generation Generate Time-Activity Curves (TAC) ROI_Drawing->TAC_Generation GBEF_Calc Calculate Gallbladder Ejection Fraction (GBEF) TAC_Generation->GBEF_Calc

Application Notes and Protocols for the Use of Sincalide in Satiety and Feeding Behavior Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sincalide, the C-terminal octapeptide of cholecystokinin (CCK-8), is a crucial regulator of satiety and feeding behavior.[1] It is released from the small intestine in response to nutrients, particularly fats and proteins, and acts on cholecystokinin-A (CCK-A) receptors to induce satiation and reduce meal size.[1][2] This document provides detailed application notes and protocols for utilizing this compound in rodent models to study its effects on food intake and satiety, offering valuable insights for research in obesity, metabolic disorders, and drug development.

Data Presentation: Quantitative Effects of this compound on Feeding Behavior

The following tables summarize the quantitative data from various studies on the effects of this compound (CCK-8) administration on feeding behavior in rodents.

Table 1: Dose-Dependent Effects of this compound (CCK-8) on Food Intake in Rats

Animal ModelRoute of AdministrationThis compound (CCK-8) DoseEffect on Food IntakeReference
Male Sprague-Dawley RatsIntraperitoneal (IP)0.25 - 1 µg/kgDose-dependent decrease in 30-minute food intake.[3][3]
Male Sprague-Dawley RatsIntraperitoneal (IP)1.87 µ g/meal 29.9% decrease in meal size.
Male Sprague-Dawley RatsIntraperitoneal (IP)1.1 µ g/meal At least 44% reduction in average meal size.
Obese-Prone (OP) and Obese-Resistant (OR) Rats on High-Fat DietIntraperitoneal (IP)0.5, 1.0, 2.0, 4.0 µg/kgReduced feeding responses to lower doses in OP rats compared to OR rats.
Free-feeding Male Sprague-Dawley RatsCeliac Artery or Cranial Mesenteric Artery Infusion0.05, 0.15, 0.25 nmol/kgReduces meal size, prolongs intermeal interval, and increases satiety ratio when infused in both arteries.

Table 2: Effects of this compound (CCK-8) and its Analogs on Feeding Behavior in Mice

Animal ModelRoute of AdministrationCompound and DoseEffect on Feeding BehaviorReference
Lean and Diet-Induced Obese (DIO) MiceIntraperitoneal (IP)This compound (CCK-8) (3 µg/kg) with Urocortin 1 or 2 (1 µg/kg)Synergistic suppression of food intake and gastric emptying in lean mice; effect is lost in DIO mice.
Normal MiceTwice-daily injection(pGlu-Gln)-CCK-8Decreased accumulated calorie intake from day 12 onwards.
High-fat-fed and ob/ob MiceSub-chronic twice-daily injections(pGlu-Gln)-CCK-8Significantly decreased accumulated food intake.
MiceNot specifiedJMV-180 (3.7-14.8 µmol/kg) and CCK-8 (1.7-6.8 nmol/kg)Dose-dependently reduced the intake of 20% sucrose.

Experimental Protocols

Protocol 1: Acute Food Intake Study in Rats

Objective: To assess the acute effect of peripherally administered this compound on food intake.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain).

  • This compound (CCK-8).

  • Sterile saline solution (0.9% NaCl).

  • Standard rodent chow or a palatable wet mash.

  • Metabolic cages for individual housing and food intake measurement.

Procedure:

  • Animal Acclimatization: House rats individually in metabolic cages for at least 3-5 days to acclimatize to the environment and measurement procedures. Maintain a regular light-dark cycle (e.g., 12:12h).

  • Fasting: Fast the rats for a predetermined period (e.g., 18 hours) before the experiment to ensure motivation to eat. Water should be available ad libitum.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.25, 0.5, 1.0 µg/kg). The vehicle control group will receive saline only.

  • Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.

  • Food Presentation: Immediately after the injection, present a pre-weighed amount of food to each rat.

  • Data Collection: Measure the amount of food consumed at specific time points (e.g., 30, 60, 120 minutes). Spillage should be collected and accounted for to ensure accurate intake measurement.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between different dose groups and the control group.

Protocol 2: Meal Pattern Analysis in Free-Feeding Rodents

Objective: To determine the effect of this compound on meal size, meal frequency, and intermeal interval.

Materials:

  • Rats or mice with indwelling intraperitoneal or intravenous catheters for automated infusion.

  • Automated food intake monitoring system (e.g., lickometer for liquid diets, or systems that continuously monitor food hopper weight).

  • This compound (CCK-8).

  • Sterile saline solution.

Procedure:

  • Surgical Preparation: Surgically implant catheters for automated infusion. Allow for a post-operative recovery period of at least one week.

  • Acclimatization: Acclimate the animals to the automated feeding system until a stable baseline of food intake and meal patterns is established.

  • Baseline Recording: Record baseline meal patterns (meal size, duration, frequency, intermeal interval) for several days while infusing saline as a control.

  • This compound Infusion: Program the infusion pumps to deliver a specific dose of this compound (e.g., 1.1 µ g/meal ) at the onset of each spontaneous meal.

  • Data Collection: Continuously monitor and record food intake and meal patterns throughout the infusion period.

  • Data Analysis: Define a meal based on a minimum intake and a maximum inter-bout interval. Analyze the changes in meal parameters from baseline during this compound administration using appropriate statistical tests.

Protocol 3: Behavioral Satiety Sequence (BSS) Analysis

Objective: To characterize the behavioral effects of this compound to ensure it induces a natural satiety state rather than malaise.

Materials:

  • Rats or mice.

  • Observation chambers with a clear view of the animal.

  • Video recording equipment.

  • This compound (CCK-8).

  • Standard rodent chow.

Procedure:

  • Animal Habituation: Habituate the animals to the observation chambers and the test diet.

  • Fasting: Fast the animals for a period sufficient to induce reliable feeding upon food presentation.

  • Administration: Administer this compound or vehicle via the desired route (e.g., IP).

  • Observation and Recording: Immediately after food presentation, begin video recording the animal's behavior for a set duration (e.g., 60 minutes).

  • Behavioral Scoring: Score the recorded videos for the occurrence and duration of specific behaviors that constitute the satiety sequence: feeding, activity (e.g., grooming, exploring), and resting.

  • Data Analysis: Analyze the temporal pattern of the behaviors. A natural satiety sequence involves a transition from feeding to activity and then to resting. Compare the behavioral profiles of this compound-treated animals with control animals to determine if the reduction in food intake is associated with a normal progression of the satiety sequence.

Signaling Pathways and Experimental Workflows

// Nodes Food_Intake [label="Food Intake\n(Fat and Protein)", fillcolor="#FBBC05", fontcolor="#202124"]; I_Cells [label="I-Cells\n(Small Intestine)", fillcolor="#FBBC05", fontcolor="#202124"]; Sincalide_Release [label="this compound (CCK-8)\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CCKA_Receptor [label="CCK-A Receptors\n(Vagal Afferents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vagal_Afferent_Activation [label="Vagal Afferent\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NTS [label="Nucleus of the\nSolitary Tract (NTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Higher_Brain_Centers [label="Higher Brain Centers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Satiety [label="Satiety\n(Reduced Meal Size)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Food_Intake -> I_Cells [label="Stimulates"]; I_Cells -> Sincalide_Release [label="Leads to"]; Sincalide_Release -> CCKA_Receptor [label="Binds to"]; CCKA_Receptor -> Vagal_Afferent_Activation [label="Activates"]; Vagal_Afferent_Activation -> NTS [label="Signals to"]; NTS -> Higher_Brain_Centers [label="Relays signal to"]; Higher_Brain_Centers -> Satiety [label="Induces"]; } dot Caption: this compound-mediated satiety signaling pathway.

// Nodes Acclimatization [label="Animal Acclimatization\n(3-5 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="Fasting\n(e.g., 18 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Prep [label="this compound/Vehicle\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; Administration [label="IP Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Food_Presentation [label="Present Pre-weighed Food", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Measure Food Intake\n(30, 60, 120 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Statistical Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Acclimatization -> Fasting; Fasting -> Drug_Prep; Drug_Prep -> Administration; Administration -> Food_Presentation; Food_Presentation -> Data_Collection; Data_Collection -> Data_Analysis; } dot Caption: Workflow for an acute food intake study.

// Nodes Sincalide_Admin [label="this compound Administration", fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Intake [label="Reduced Food Intake", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Satiety [label="Satiety", fillcolor="#34A853", fontcolor="#FFFFFF"]; Malaise [label="Malaise/Aversion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normal_BSS [label="Normal Behavioral\nSatiety Sequence", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Atypical_Behavior [label="Atypical Behaviors\n(e.g., pica, conditioned taste aversion)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Sincalide_Admin -> Reduced_Intake; Reduced_Intake -> Satiety [label="If..."]; Reduced_Intake -> Malaise [label="If..."]; Satiety -> Normal_BSS [label="Characterized by"]; Malaise -> Atypical_Behavior [label="Characterized by"]; } dot Caption: Differentiating satiety from malaise.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sincalide Dose-Response Curve Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sincalide assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments involving this compound, leading to more consistent and reliable dose-response curves.

Frequently Asked Questions (FAQs)

Q1: My this compound dose-response curve is showing high variability between replicate wells. What are the common causes?

A1: High variability between replicates is a frequent issue and can stem from several sources:

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary contributor to variability. Ensure a homogeneous single-cell suspension before and during plating.

  • Pipetting Inaccuracies: Small errors in pipetting volumes, especially when preparing serial dilutions of this compound, can lead to significant variations in the final concentration in the assay wells.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and other reagents over time. It is advisable to fill the outer wells with a buffer or sterile water to minimize this effect.

  • Cell Health and Confluency: Using cells that are unhealthy, stressed, or at inconsistent confluency levels can result in variable responses to this compound stimulation. Always use cells from a consistent passage number and ensure they are in a healthy, exponential growth phase.

Q2: The maximal response (Emax) of my this compound dose-response curve is lower than expected. What could be the reason?

A2: A lower than expected maximal response can indicate several potential issues:

  • Receptor Desensitization or Internalization: Prolonged exposure to high concentrations of this compound can lead to desensitization and internalization of the CCK-A receptors, reducing the overall signal.[1] Consider optimizing the stimulation time to capture the peak response before significant desensitization occurs.

  • Suboptimal Reagent Concentration: The concentration of other critical reagents in your assay, such as detection antibodies or substrates, may be limiting the maximal response.

  • This compound Degradation: Improper storage or handling of this compound can lead to its degradation, reducing its effective concentration and thus the maximal response.

  • Low Receptor Expression: The cell line you are using may have a low expression level of the CCK-A receptor. This can be influenced by the passage number of the cells.[2]

Q3: The EC50 value of my this compound dose-response curve is inconsistent between experiments. Why is this happening?

A3: Fluctuations in the EC50 value can be caused by a variety of factors:

  • Variations in Assay Conditions: Changes in incubation time, temperature, or buffer composition can all affect the apparent potency of this compound.[3]

  • Cell Passage Number: As primary cell lines are passaged, their characteristics can change, including receptor expression levels, which can lead to shifts in the EC50 value.[2]

  • Reagent Lot-to-Lot Variability: Different batches of reagents, including this compound itself, cell culture media, and serum, can have slight variations that impact the experimental outcome.

  • Improper Curve Fitting: Using an inappropriate non-linear regression model to fit your data can lead to inaccurate EC50 calculations. Ensure you are using a four- or five-parameter logistic model and that the curve fit is appropriate for your data.

Troubleshooting Guides

Guide 1: Inconsistent or Noisy Data
Symptom Potential Cause Recommended Solution
High standard deviation between replicatesInconsistent cell seedingEnsure a single-cell suspension. Mix gently between pipetting. Allow the plate to sit at room temperature for 20-30 minutes before incubation for even settling.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible.
Edge effectsFill perimeter wells with sterile PBS or water. Avoid using the outer wells for experimental data.
Drifting baseline or signalTemperature fluctuationsEnsure the plate reader and incubator are at a stable temperature. Allow plates to equilibrate to room temperature before reading if necessary.
Reagent instabilityPrepare fresh reagents for each experiment. Check the expiration dates of all components.
Guide 2: Suboptimal Dose-Response Curve Parameters
Symptom Potential Cause Recommended Solution
Low Emax (maximal response)Receptor desensitization/internalizationOptimize stimulation time; shorter incubation times may be necessary.[1]
This compound degradationAliquot this compound upon receipt and store at the recommended temperature. Use a fresh aliquot for each experiment.
Low receptor expressionUse cells at a lower passage number. Verify receptor expression via qPCR or Western blot.
High EC50 (low potency)Inactive this compoundTest a new vial or lot of this compound.
Presence of an antagonistEnsure no contaminating substances in the media or buffer are interfering with receptor binding.
Suboptimal assay conditionsOptimize incubation time, temperature, and buffer components (e.g., pH, ion concentrations).
Shallow Hill slopeComplex biological interactionsThis may be inherent to the system. Ensure a sufficient number of data points are collected across the linear portion of the curve.
Data fitting issuesEnsure the use of an appropriate non-linear regression model (e.g., four-parameter logistic).

Quantitative Data Summary

The potency of this compound (CCK-8) can vary depending on the cell line and the specific assay used to measure CCK-A receptor activation. The following table summarizes reported EC50 values from in vitro studies.

Cell LineAssay TypeAgonistReported EC50
HiTSeeker CCKAR Cell LineCalcium FluxCCK Octapeptide0.417 nM
CHO (Chinese Hamster Ovary)Inositol Phosphate AccumulationCCK-80.63 nM

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines a common method for assessing CCK-A receptor activation by measuring changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CCK-A receptor.

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Seeding: Seed the CCK-A receptor-expressing cells into the microplates at an optimized density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader and begin recording a baseline fluorescence reading.

    • Add the this compound dilutions to the wells and continue to monitor the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.

Protocol 2: Inositol Phosphate (IP1) Accumulation Assay

This protocol describes a method to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway activated by the CCK-A receptor.

Materials:

  • Cells stably expressing the human CCK-A receptor.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • This compound stock solution.

  • HTRF IP-One Gq assay kit (or equivalent).

  • White, solid-bottom 384-well microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into the microplates and culture overnight.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add the stimulation buffer containing LiCl to each well.

    • Add the serial dilutions of this compound to the appropriate wells.

    • Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the signal ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50.

Visualizations

Sincalide_Signaling_Pathway This compound This compound CCKAR CCK-A Receptor (GPCR) This compound->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: this compound signaling through the CCK-A receptor.

Experimental_Workflow Start Start Seed Seed CCK-A Receptor- Expressing Cells Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Stimulate Stimulate Cells with This compound Incubate1->Stimulate Prepare Prepare this compound Serial Dilutions Prepare->Stimulate Incubate2 Incubate for Optimized Time Stimulate->Incubate2 Assay Perform Assay (e.g., Calcium Flux or IP1) Incubate2->Assay Read Read Plate on Microplate Reader Assay->Read Analyze Analyze Data & Generate Dose-Response Curve Read->Analyze End End Analyze->End

Caption: Workflow for a this compound dose-response assay.

Troubleshooting_Tree Start Inconsistent Dose-Response Curve? HighVar High Variability between Replicates? Start->HighVar Yes LowEmax Low Maximal Response (Emax)? Start->LowEmax No HighVar->LowEmax No CheckSeeding Check Cell Seeding Technique HighVar->CheckSeeding Yes CheckPipetting Verify Pipetting Accuracy HighVar->CheckPipetting Yes CheckEdge Mitigate Edge Effects HighVar->CheckEdge Yes ShiftEC50 Inconsistent EC50? LowEmax->ShiftEC50 No CheckTime Optimize Stimulation Time LowEmax->CheckTime Yes CheckReagent Check this compound Stability & Purity LowEmax->CheckReagent Yes CheckExpression Verify Receptor Expression LowEmax->CheckExpression Yes CheckConditions Standardize Assay Conditions (T°, time) ShiftEC50->CheckConditions Yes CheckPassage Use Consistent Cell Passage Number ShiftEC50->CheckPassage Yes CheckFitting Review Curve Fitting Model ShiftEC50->CheckFitting Yes

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Optimizing Sincalide Concentration for Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Sincalide in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the context of neuronal cultures?

A1: this compound is a synthetic C-terminal octapeptide of cholecystokinin (CCK-8). In the central nervous system, it acts as a neurotransmitter and neuromodulator by binding to cholecystokinin receptors, primarily CCK-A (CCK1) and CCK-B (CCK2) receptors.[1] These are G-protein coupled receptors that, upon activation, can initiate intracellular signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[2][3] This modulation of neuronal signaling can influence various cellular processes, including neuronal excitability and plasticity.[4]

Q2: What is the recommended starting concentration for this compound in primary neuron cultures?

A2: Based on studies using the endogenous analog CCK-8 in neuronal cell lines and brain slices, a starting concentration of 100 nM (10⁻⁷ mol/L) is recommended for initial experiments.[5] To establish a dose-response curve for your specific primary neuron type and experimental endpoint, it is advisable to test a range of concentrations spanning several orders of magnitude around this starting point (e.g., 1 nM to 1 µM).

Q3: How can I assess the effect of this compound on neuronal viability and neurotoxicity?

A3: Several assays can be used to evaluate the health of your primary neuron cultures following treatment with this compound:

  • Cell Counting Kit-8 (CCK-8) or MTT Assay: These colorimetric assays measure the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases. A decrease in the signal indicates reduced cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released into the culture medium from damaged cells with compromised membrane integrity. An increase in LDH activity is indicative of cytotoxicity.

  • Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells with compromised membranes red) can be used to visualize and quantify the ratio of live to dead cells.

Q4: How can I measure the effect of this compound on neurite outgrowth?

A4: Neurite outgrowth can be quantified using immunofluorescence staining and automated image analysis.

  • Culture and treat primary neurons with different concentrations of this compound.

  • Fix and permeabilize the cells.

  • Stain the neurons with an antibody against a neuron-specific cytoskeletal protein, such as β-III tubulin or MAP2, to visualize the cell body and neurites. A nuclear counterstain like DAPI can also be used.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Analyze the images using software to measure parameters such as total neurite length per neuron, number of neurites, and number of branch points.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of this compound on neurons.

  • Possible Cause: Inappropriate Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and assay. A good starting range is 1 nM to 1 µM, with a logarithmic dilution series.

  • Possible Cause: Peptide Degradation.

    • Solution: Ensure proper storage and handling of the this compound peptide. Peptides should be stored lyophilized at -20°C or lower and protected from light. Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use sterile, high-quality water or a suitable buffer for reconstitution.

  • Possible Cause: Receptor Desensitization.

    • Solution: Prolonged exposure to high concentrations of an agonist like this compound can lead to receptor desensitization, where the receptor is phosphorylated and internalized, reducing the cellular response. Consider shorter incubation times or a pulsatile application of this compound to minimize desensitization.

Issue 2: this compound appears to be precipitating in the culture medium.

  • Possible Cause: Poor Solubility.

    • Solution: The solubility of peptides can be influenced by pH and the composition of the solvent. To improve solubility, first, dissolve the lyophilized this compound in a small amount of sterile, nuclease-free water or a buffer recommended by the manufacturer. Then, dilute this stock solution into your pre-warmed culture medium to the final desired concentration. Avoid dissolving the peptide directly in a large volume of complex medium. A solubility test in a small volume of your culture medium can be performed before treating your cells.

Issue 3: Increased cell death observed in this compound-treated cultures compared to controls.

  • Possible Cause: Neurotoxicity at High Concentrations.

    • Solution: High concentrations of any treatment can be toxic. Determine the cytotoxic concentration (LC50) by performing a viability assay (e.g., CCK-8 or LDH assay) with a wide range of this compound concentrations. Use concentrations well below the toxic threshold for your functional experiments.

  • Possible Cause: Contaminants in the Peptide Preparation.

    • Solution: Ensure you are using a high-purity grade of this compound. Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can be cytotoxic. If you suspect contamination, consider using a different batch or supplier of the peptide.

Quantitative Data Presentation

Table 1: Example Dose-Response of this compound on Primary Cortical Neuron Viability

This compound ConcentrationMean Cell Viability (% of Control) ± SEM
0 nM (Vehicle Control)100 ± 4.5
1 nM102 ± 5.1
10 nM99 ± 4.8
100 nM98 ± 5.3
1 µM95 ± 6.2
10 µM75 ± 7.1
100 µM40 ± 8.5

This is example data. Researchers should generate their own data.

Table 2: Example Dose-Response of this compound on Neurite Outgrowth in Primary Hippocampal Neurons

This compound ConcentrationMean Total Neurite Length (µm/neuron) ± SEM
0 nM (Vehicle Control)150 ± 12.5
1 nM155 ± 13.1
10 nM180 ± 15.2
100 nM250 ± 20.8
1 µM240 ± 19.5
10 µM160 ± 14.3

This is example data. Researchers should generate their own data.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

  • Primary Neuron Culture:

    • Plate primary cortical or hippocampal neurons at a density of 2-5 x 10⁴ cells/well in a 96-well plate pre-coated with Poly-D-Lysine.

    • Culture the neurons in a suitable serum-free medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for at least 7 days to allow for maturation.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in sterile, nuclease-free water.

    • Perform a serial dilution in culture medium to achieve a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare a vehicle control with the same final solvent concentration as the highest this compound concentration.

  • Treatment of Neurons:

    • Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assessment (CCK-8 Assay):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessing the Effect of this compound on Neurite Outgrowth

  • Primary Neuron Culture:

    • Plate primary neurons on Poly-D-Lysine coated glass coverslips in a 24-well plate at a suitable density for imaging individual neurons.

    • Culture for 2-3 days to allow for initial neurite extension.

  • This compound Treatment:

    • Treat the neurons with a range of non-toxic concentrations of this compound determined from the viability assay. Include a vehicle control.

    • Incubate for a period sufficient to observe changes in neurite growth (e.g., 48-72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with a primary antibody against β-III tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) for 1-2 hours at room temperature.

    • Wash three times with PBS and mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Use an appropriate image analysis software to quantify neurite length, number, and branching.

Signaling Pathways and Experimental Workflows

Sincalide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound CCK1R CCK-A Receptor This compound->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Neuronal Effects (e.g., altered excitability, gene expression) PKC->Downstream Ca_release Ca²⁺ Release Ca_release->Downstream IP3R->Ca_release Induces

Caption: this compound signaling via the CCK-A receptor and PLC pathway.

Neurite_Outgrowth_Workflow A Plate Primary Neurons on coated coverslips B Culture for 2-3 days A->B C Treat with this compound (various concentrations) and Vehicle Control B->C D Incubate for 48-72 hours C->D E Fix, Permeabilize, and Block D->E F Immunostain for β-III Tubulin and DAPI E->F G Acquire Images (Fluorescence Microscopy) F->G H Quantify Neurite Outgrowth (Length, Branching) G->H

Caption: Experimental workflow for neurite outgrowth assay.

References

Sincalide Peptide Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Sincalide peptide in solution.

Introduction to this compound Aggregation

This compound is a synthetic C-terminal octapeptide of cholecystokinin (CCK-8).[1][2] Its amino acid sequence is Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. While a valuable tool in research and diagnostics, peptides like this compound are susceptible to aggregation, which can compromise experimental results by reducing bioactivity and causing issues with stability and solubility.[3][4] Aggregation is a process where peptide molecules self-associate to form larger complexes, ranging from soluble oligomers to insoluble fibrils.[3] This phenomenon is influenced by a variety of intrinsic and extrinsic factors.

Although specific studies on the aggregation mechanism of this compound are limited, its amino acid sequence, containing aromatic residues (Tyr, Trp, Phe) and hydrophobic residues (Met), suggests a propensity for aggregation driven by hydrophobic and π-π stacking interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound peptide aggregation in solution?

A1: Peptide aggregation is a multifaceted issue. For this compound, potential causes include:

  • Intrinsic Factors: The inherent properties of the peptide sequence, such as the presence of hydrophobic and aromatic amino acids, which can promote self-association.

  • Extrinsic Factors:

    • pH and Ionic Strength: The pH of the solution affects the net charge of the peptide. A pH near the isoelectric point can minimize electrostatic repulsion between peptide molecules, promoting aggregation.

    • Temperature: Elevated temperatures can increase the rate of aggregation.

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can induce aggregation.

    • Interfaces: Exposure to air-water or solid-water interfaces can lead to denaturation and subsequent aggregation.

Q2: How can I visually detect if my this compound solution has aggregated?

A2: Visual signs of aggregation can include the appearance of cloudiness, turbidity, or visible precipitates in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. Therefore, the absence of visible particles does not guarantee that aggregation has not occurred.

Q3: What storage conditions are recommended for lyophilized this compound and its reconstituted solution?

A3: For lyophilized this compound powder, storage at -20°C or -80°C is recommended to ensure long-term stability. Once reconstituted, a study on the chemical stability of this compound suggests it is stable for at least 8 days at both room temperature and under refrigeration when reconstituted with sterile water. However, to minimize the risk of aggregation and microbial contamination, it is best practice to use the solution shortly after reconstitution or store it at 2-8°C for no more than 24 hours. For longer-term storage of the solution, flash-freezing aliquots in liquid nitrogen and storing them at -80°C can be considered, although freeze-thaw cycles should be avoided.

Q4: Can the choice of solvent for reconstitution affect aggregation?

A4: Yes, the reconstitution solvent is critical. It is generally recommended to reconstitute lyophilized this compound in sterile, distilled water. A study has shown that this compound is more stable when reconstituted with sterile water compared to 0.9% sodium chloride solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Solution appears cloudy or contains visible particles immediately after reconstitution. High peptide concentration; Improper reconstitution technique; Poor quality of solvent.Reconstitute to a lower concentration. Ensure the lyophilized powder is fully dissolved by gentle swirling or inversion; avoid vigorous shaking. Use high-purity, sterile water for reconstitution.
Solution becomes turbid over time during an experiment. Aggregation induced by experimental conditions (pH, temperature, agitation).Optimize the buffer pH to be at least 2 units away from the peptide's isoelectric point. Conduct experiments at the lowest feasible temperature. Minimize agitation; if stirring is necessary, use a gentle, consistent method.
Inconsistent or lower-than-expected bioactivity in assays. Presence of soluble, non-visible aggregates.Characterize the solution for the presence of aggregates using analytical techniques (see Experimental Protocols section). Prepare fresh solutions for each experiment. Incorporate stabilizing excipients into the formulation.
Precipitate forms upon addition of this compound to a buffer or media. Buffer incompatibility; pH shock.Ensure the pH of the this compound stock solution and the destination buffer are compatible. Add the this compound solution to the buffer slowly while gently mixing.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines the preparation of a this compound solution with excipients to minimize aggregation for use in in vitro experiments.

  • Reconstitution of Lyophilized this compound:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide with a minimal amount of sterile, high-purity water to create a concentrated stock solution. Gently swirl the vial to dissolve the powder completely. Avoid shaking or vortexing.

  • Preparation of Stabilizing Buffer:

    • Prepare a buffer with a pH that is at least 2 units away from the isoelectric point (pI) of this compound. The exact pI can be calculated based on its amino acid sequence, but a pH in the range of 7.0-8.5 is generally a good starting point for many peptides.

    • Consider adding one or more of the following stabilizing excipients to the buffer:

      • Amino Acids: Arginine or glycine (e.g., at 50-150 mM) can act as aggregation inhibitors.

      • Sugars: Sucrose or trehalose (e.g., at 5-10% w/v) can stabilize the native peptide structure.

      • Non-ionic Surfactants: A very low concentration of polysorbate 20 or 80 (e.g., 0.01-0.05%) can help to prevent surface-induced aggregation.

  • Final Dilution:

    • Slowly add the concentrated this compound stock solution to the prepared stabilizing buffer to reach the desired final concentration.

    • Filter the final solution through a low-protein-binding 0.22 µm filter to remove any pre-existing small aggregates.

Protocol 2: Detection of this compound Aggregates using Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify soluble aggregates based on their size.

  • Instrumentation and Column:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV detector.

    • A size exclusion column suitable for the molecular weight range of this compound (monomer MW ≈ 1143 Da) and its potential aggregates.

  • Mobile Phase:

    • Prepare a mobile phase that is compatible with the this compound peptide and does not induce aggregation on the column. A common mobile phase consists of a phosphate or acetate buffer at a controlled pH and ionic strength (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Sample Preparation and Analysis:

    • Prepare the this compound solution to be tested at a known concentration.

    • Inject a suitable volume of the sample onto the SEC column.

    • Monitor the elution profile at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

    • The monomeric peptide will elute as the main peak, while any dimers, trimers, or larger soluble aggregates will elute earlier as separate peaks.

    • Quantify the percentage of aggregates by integrating the peak areas.

Visualizations

experimental_workflow Experimental Workflow for Preparing and Analyzing this compound Solutions cluster_prep Solution Preparation cluster_analysis Aggregation Analysis reconstitute Reconstitute Lyophilized This compound in Water prepare_buffer Prepare Stabilizing Buffer (pH, Excipients) final_dilution Final Dilution of This compound in Buffer reconstitute->final_dilution prepare_buffer->final_dilution filtration Sterile Filtration (0.22 µm) final_dilution->filtration sec Size Exclusion Chromatography (SEC) filtration->sec Inject Sample dls Dynamic Light Scattering (DLS) filtration->dls Analyze Sample tht Thioflavin T (ThT) Fluorescence Assay filtration->tht Analyze Sample

Workflow for this compound Solution Preparation and Analysis.

logical_relationship Factors Influencing this compound Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation This compound Aggregation hydrophobicity Hydrophobicity (Met, Phe) hydrophobicity->Aggregation aromaticity Aromaticity (Tyr, Trp, Phe) aromaticity->Aggregation pH pH pH->Aggregation Temperature Temperature Temperature->Aggregation Concentration Concentration Concentration->Aggregation Agitation Mechanical Stress (Agitation) Agitation->Aggregation Interfaces Interfaces (Air-Water) Interfaces->Aggregation

Key Factors Contributing to this compound Aggregation.

References

Sincalide stability issues in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with sincalide in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose bioactivity in my multi-day cell culture experiment. What is the likely cause?

A1: Loss of this compound bioactivity in long-term cell culture is most likely due to enzymatic and chemical degradation. As a peptide, this compound is susceptible to proteases present in the cell culture medium, especially when supplemented with serum. Additionally, factors like pH, temperature, and repeated freeze-thaw cycles of stock solutions can contribute to its degradation over time.

Q2: How stable is this compound in a reconstituted solution?

A2: When reconstituted in sterile water, this compound is chemically stable for at least 8 days at both room temperature and under refrigeration.[1] However, it is recommended to discard the reconstituted solution after 8 hours to ensure sterility and prevent unforeseen degradation.[1] For cell culture applications, it is best practice to prepare fresh solutions for each experiment or use aliquots stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the primary pathways of peptide degradation in cell culture?

A3: Peptides in cell culture can be degraded through several pathways:

  • Proteolytic Degradation: Proteases and peptidases, either secreted by the cells or present in serum supplements (like fetal bovine serum), can cleave the peptide bonds of this compound.

  • Chemical Degradation: This includes processes like oxidation, deamidation, and hydrolysis, which can be influenced by the pH and composition of the culture medium.

Q4: How can I minimize this compound degradation in my experiments?

A4: To minimize degradation, consider the following strategies:

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.

  • Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help to reduce enzymatic degradation.

  • Optimize pH: Maintaining a stable physiological pH (typically 7.2-7.4) is crucial, as significant deviations can accelerate chemical degradation.

  • Proper Aliquoting and Storage: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C and reconstituted aliquots at -80°C.

  • Fresh Media Changes: For very long-term experiments, periodically replacing the culture medium containing this compound can help maintain a more consistent effective concentration.

Q5: How can I determine the actual concentration and stability of this compound in my specific cell culture setup?

A5: The most accurate way to determine the stability of this compound in your experimental conditions is to perform a stability study. This typically involves incubating this compound in your complete cell culture medium (with and without cells) and collecting samples at various time points. The concentration of intact this compound can then be quantified using analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in long-term cell culture experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or diminishing cellular response to this compound over time. 1. This compound Degradation: The effective concentration of this compound is decreasing due to enzymatic or chemical breakdown in the culture medium. 2. Receptor Desensitization: Continuous exposure to this compound may lead to the downregulation or desensitization of cholecystokinin (CCK) receptors on the cell surface.1. Assess this compound Stability: Perform a time-course experiment to measure the concentration of intact this compound in your culture medium over the duration of your experiment using HPLC-MS. 2. Minimize Degradation: Implement strategies to reduce degradation, such as using serum-free media or adding protease inhibitors. 3. Pulsatile Dosing: Instead of continuous exposure, consider a pulsatile dosing regimen where this compound is added and then washed out to allow for receptor re-sensitization. 4. Replenish this compound: For long-term experiments, perform partial media changes with fresh this compound at regular intervals.
High variability between replicate experiments. 1. Inconsistent Stock Solution: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and variable concentrations. 2. Adsorption to Labware: Peptides can adsorb to plastic surfaces, leading to a lower effective concentration in the medium. 3. Variable Cell Health/Density: Differences in cell confluency or health can affect the rate of this compound degradation and cellular response.1. Proper Aliquoting: Prepare single-use aliquots of your this compound stock solution and thaw a fresh vial for each experiment. 2. Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize adsorption. 3. Standardize Cell Seeding: Ensure consistent cell seeding density and monitor cell health and confluency throughout the experiment.
Unexpected or off-target cellular effects. 1. Degradation Products: The degradation products of this compound may have their own biological activities that differ from the intact peptide. 2. High Concentration Effects: Using an excessively high concentration of this compound may lead to non-specific receptor binding or other off-target effects.1. Characterize Degradation Products: If possible, use mass spectrometry to identify potential degradation products and research their known biological activities. 2. Dose-Response Curve: Perform a thorough dose-response experiment to determine the optimal concentration range of this compound for your specific cell type and assay. 3. Control Experiments: Include appropriate controls, such as vehicle-only and a negative control peptide, to distinguish specific from non-specific effects.

Data on this compound Stability

The following table summarizes the known stability of this compound under different storage conditions. Note that data for stability in complex cell culture media is limited and should be determined empirically.

Solvent Storage Condition Duration Remaining Intact this compound Reference
Sterile WaterRoom Temperature8 daysLittle to no degradation[1]
Sterile WaterRefrigerated (2-8°C)8 daysLittle to no degradation[1]
0.9% Sodium ChlorideRoom Temperature8 hours~80%[2]
Sterile WaterRoom Temperature8 hours~90%

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-MS.

1. Materials:

  • Lyophilized this compound

  • Your complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) for protein precipitation

  • HPLC-MS system

2. Procedure:

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Spike Cell Culture Medium: Thaw a fresh aliquot of this compound stock solution. Spike your complete cell culture medium to the final working concentration used in your experiments (e.g., 100 nM).

  • Time-Course Incubation:

    • Dispense the this compound-spiked medium into sterile, low-protein-binding tubes.

    • Place the tubes in a 37°C, 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube.

  • Sample Preparation for HPLC-MS:

    • To a 100 µL aliquot of the this compound-spiked medium, add 200 µL of cold ACN with 0.1% TFA to precipitate proteins.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Inject the prepared sample into the HPLC-MS system.

    • Use a suitable C18 column and a gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile) to separate the intact this compound from its degradation products.

    • Monitor the mass-to-charge ratio (m/z) of intact this compound.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 time point.

    • Plot the percentage of remaining this compound versus time to determine its stability profile and half-life in your specific culture medium.

Visualizations

Sincalide_Signaling_Pathway This compound This compound (CCK-8) CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Enzyme Secretion) Ca2->CellularResponse PKC->CellularResponse

Caption: this compound signaling pathway via the CCK-A receptor.

Troubleshooting_Workflow Start Inconsistent/Diminished Cellular Response CheckDegradation Is this compound Degrading? Start->CheckDegradation CheckReceptor Is Receptor Desensitization Occurring? CheckDegradation->CheckReceptor No AssessStability Action: Assess Stability (HPLC-MS) CheckDegradation->AssessStability Yes PulsatileDosing Action: Use Pulsatile Dosing or Replenish this compound CheckReceptor->PulsatileDosing Yes ReEvaluate Re-evaluate Cellular Response CheckReceptor->ReEvaluate No ImplementStrategies Action: Implement Stability Strategies (e.g., Serum-Free Media, Protease Inhibitors) AssessStability->ImplementStrategies ImplementStrategies->ReEvaluate PulsatileDosing->ReEvaluate

References

Technical Support Center: Sincalide-Induced Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and support for researchers encountering low signal issues in Sincalide-induced calcium flux assays targeting the cholecystokinin A receptor (CCKAR).

Understanding the Signaling Pathway

This compound, a synthetic analog of cholecystokinin (CCK), acts as a potent agonist for the CCKAR, a G-protein coupled receptor (GPCR).[1][2][3] The CCKAR primarily couples through the Gq signaling pathway.[4][5] Upon this compound binding, the activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium is detected by a fluorescent indicator dye, resulting in a measurable signal.

CCKAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCKAR CCKAR Gq Gq Protein (Gαq/Gβγ) CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 This compound This compound (Agonist) This compound->CCKAR Binds IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ Dye Ca²⁺ Sensitive Dye Ca_ion->Dye Binds Fluorescence Fluorescence Signal Dye->Fluorescence Emits ER_Ca Stored Ca²⁺ IP3R->ER_Ca Opens Channel ER_Ca->Ca_ion Release

This compound-Induced CCKAR Gq Signaling Pathway

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal or a small assay window? A low signal is typically due to issues in one of four areas: cellular health, assay reagents, experimental protocol, or instrumentation. Common specific causes include poor cell viability, insufficient CCKAR expression, suboptimal dye loading, degraded this compound, or incorrect plate reader settings.

Q2: How can I confirm my cells are suitable for the assay? Cell health is critical for a robust response.

  • Viability: Routinely check cell viability using a method like Trypan Blue exclusion before seeding; viability should be >95%.

  • Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change over time.

  • Receptor Expression: Confirm that your cell line endogenously expresses CCKAR at sufficient levels or verify the transfection efficiency if using a recombinant cell line.

Q3: What are the essential positive and negative controls for this assay?

  • Positive Control (Receptor-Independent): Use a calcium ionophore like Ionomycin to elicit a maximal calcium response. This confirms that the cells were loaded correctly with the calcium indicator dye and that the dye is functional.

  • Positive Control (Receptor-Dependent): Use a known batch of high-purity this compound or CCK-8 at a concentration known to elicit a maximal response (e.g., EC100).

  • Negative Control: Use wells containing cells with the dye and assay buffer but without any this compound added. This establishes the baseline fluorescence.

Q4: Should I use a "no-wash" or "wash" protocol for dye loading? This depends on the dye used. Many modern kits, such as those using Fluo-8, are "no-wash" assays designed to be performed in a single plate, which is ideal for high-throughput screening. However, wash steps can sometimes reduce background fluorescence. If high background is an issue, consider switching to a protocol that includes a wash step after dye loading, replacing the dye medium with a phenol red-free buffer.

Troubleshooting Guide

Use this workflow to diagnose the source of a low signal in your experiment.

Troubleshooting_Workflow Start Start: Low or No Signal Check_Instrument 1. Verify Instrument Settings (Ex/Em Wavelengths, Gain) Start->Check_Instrument Check_Positive_Control 2. Check Positive Control (e.g., Ionomycin) Check_Instrument->Check_Positive_Control Decision_Control Signal with Ionomycin? Check_Positive_Control->Decision_Control Check_Dye Problem with Dye Loading or Cell Health. Proceed to Step 3. Decision_Control->Check_Dye No Check_Agonist_Receptor Problem with Agonist or Receptor. Proceed to Step 5. Decision_Control->Check_Agonist_Receptor Yes Check_Cell_Health 3. Assess Cell Health (Viability >95%, Confluency ~90%) Check_Dye->Check_Cell_Health Optimize_Agonist 5. Optimize this compound (Check integrity, Titrate concentration) Check_Agonist_Receptor->Optimize_Agonist Optimize_Dye_Loading 4. Optimize Dye Loading (Concentration, Time, Temperature) Check_Cell_Health->Optimize_Dye_Loading Success Signal Restored Optimize_Dye_Loading->Success Check_Receptor 6. Verify CCKAR Expression (qPCR, Western Blot, or functional assay with known ligand) Optimize_Agonist->Check_Receptor Check_Receptor->Success

Troubleshooting Workflow for Low Calcium Flux Signal
Detailed Troubleshooting Steps

Problem: The fluorescence signal does not increase after adding this compound, and the positive control (Ionomycin) also shows no response.

  • Possible Cause: This strongly indicates an issue with the cells or the dye loading process.

  • Solutions:

    • Check Cell Viability: Ensure cells are healthy and not over-confluent before and after the assay.

    • Verify Dye Loading Protocol: Confirm that the dye loading incubation time and temperature are correct. Most protocols require incubation at 37°C followed by a period at room temperature.

    • Check Dye Reagent: Ensure the calcium-sensitive dye has not expired and has been stored correctly (protected from light, aliquoted to avoid freeze-thaw cycles).

    • Confirm Assay Buffer: Ensure the assay buffer is at the correct temperature and does not contain components that could interfere with dye loading or cell health.

Problem: The positive control (Ionomycin) works well, but there is little to no response with this compound.

  • Possible Cause: This points to a problem with the agonist (this compound) or its target (CCKAR).

  • Solutions:

    • Verify this compound Integrity: this compound is a peptide and can degrade. Use a fresh vial or a new lot. Ensure it was reconstituted and stored correctly according to the manufacturer's instructions.

    • Perform a Dose-Response Curve: The concentration of this compound may be too low. Perform a full dose-response curve to determine the optimal concentration. The EC50 for this compound (as CCK-8) on CCKAR is in the sub-nanomolar range.

    • Confirm CCKAR Expression: The most common cause is low or absent receptor expression in the cell line. Verify CCKAR mRNA or protein levels. If using a transient transfection system, optimize transfection efficiency.

    • Check for Receptor Desensitization: Pre-incubation times with the agonist should be minimized. Ensure no residual agonist is present from previous steps.

Problem: The signal is present but weak, resulting in a low signal-to-background ratio.

  • Possible Cause: The assay conditions are suboptimal.

  • Solutions:

    • Optimize Cell Seeding Density: Too few cells will produce a weak signal. Titrate the number of cells seeded per well to find the optimal density that gives the best signal window without being over-confluent.

    • Optimize Dye Concentration and Loading: Increase the concentration of the calcium indicator dye or adjust the loading time. Be aware that too much dye can be toxic to cells.

    • Use Phenol Red-Free Medium: Phenol red in the assay buffer can increase background fluorescence. Switch to a phenol red-free alternative during the assay.

    • Adjust Instrument Gain: Increase the gain setting on the fluorescence plate reader. Find a balance that amplifies the signal without saturating the detector or excessively increasing the background noise.

Protocols and Data Tables

Table 1: Typical Reagent Concentrations and Parameters
ParameterRecommended Range/ValueNotes
Cell Seeding Density 20,000 - 80,000 cells/well (96-well plate)Optimize for your specific cell line. Aim for 90-95% confluency on assay day.
This compound (CCK-8) Conc. 1 pM - 1 µM (for dose-response)A starting concentration of 10 nM is often effective. EC50 is typically sub-nanomolar.
Ionomycin (Positive Control) 1 - 10 µMConfirms cell health and dye loading.
Calcium Dye (e.g., Fluo-8) Per manufacturer's protocolTypically loaded for 30-60 minutes at 37°C.
Probenecid / Pluronic F-127 Per manufacturer's protocolOften included in dye loading buffers to prevent dye leakage and aid loading.
Assay Buffer Hanks' Balanced Salt Solution (HBSS)Should be phenol red-free and may be supplemented with HEPES and BSA.
Plate Reader Wavelengths Ex/Em = ~490/525 nm (for Fluo-8)Consult the specific datasheet for your chosen calcium indicator dye.
Protocol: General Calcium Flux Assay (No-Wash, 96-Well Plate)
  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a pre-optimized density. Culture overnight to allow for cell attachment.

  • Prepare Reagents: Prepare the dye-loading solution according to the kit manufacturer's protocol, typically by mixing the dye concentrate with an assay buffer containing Pluronic F-127. Prepare serial dilutions of this compound and controls in a separate 96-well plate (compound plate).

  • Dye Loading: Remove the cell culture medium from the cell plate. Add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the cell plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes in the dark.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for your dye (e.g., 490/525 nm for Fluo-8).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject a specific volume (e.g., 20-50 µL) from the compound plate into the cell plate.

    • Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.

  • Data Analysis: The response is typically calculated as the difference between the maximum fluorescence intensity post-injection and the average baseline fluorescence (Max - Min).

Table 2: Troubleshooting Summary
ProblemMost Likely Cause(s)Recommended Solution(s)
No signal with any compound Instrument settings incorrect; Cells are dead; Dye not loadedVerify Ex/Em wavelengths and gain; Check cell viability; Run Ionomycin control
Ionomycin works, this compound does not Low/no CCKAR expression; Inactive this compoundConfirm receptor expression (e.g., qPCR); Use fresh this compound; Perform dose-response
High background fluorescence Autofluorescence from media; Dye leakageUse phenol red-free buffer; Optimize dye concentration; Consider a wash step
Low signal-to-background ratio Suboptimal cell density; Suboptimal agonist/dye concentrationTitrate cell number per well; Optimize this compound and dye concentrations
Inconsistent results Uneven cell seeding; Temperature fluctuations; Pipetting errorsEnsure homogenous cell suspension; Maintain consistent assay temperature; Use automated liquid handlers if possible

References

Technical Support Center: Off-Target Effects of Sincalide in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sincalide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as cholecystokinin octapeptide (CCK-8), is a synthetic peptide that mimics the action of the endogenous hormone cholecystokinin (CCK).[1][2] Its primary mechanism of action is the potent activation of cholecystokinin A (CCK1) receptors, which are Gq-coupled G-protein coupled receptors (GPCRs).[1][2] This activation leads to a cascade of intracellular events, primarily the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Clinically, this signaling pathway is responsible for stimulating gallbladder contraction and pancreatic enzyme secretion.

Q2: What are the known off-target interactions of this compound?

A2: While this compound shows high affinity for the CCK1 receptor, it is also known to bind to the cholecystokinin B (CCK2) receptor, albeit with lower affinity. The CCK2 receptor is also a GPCR and shares structural homology with the CCK1 receptor. Activation of the CCK2 receptor can also lead to the activation of phospholipase C. Comprehensive public data on this compound's binding profile against a broad panel of other receptors is limited. Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific assay systems.

Q3: What are common sources of artifacts when using peptides like this compound in cellular assays?

A3: Peptides can introduce several artifacts in cellular assays that may be misinterpreted as specific biological effects. These include:

  • Contaminants: Residual substances from peptide synthesis, such as trifluoroacetic acid (TFA), can affect cell viability and proliferation. Endotoxins, if present, can trigger immune responses in certain cell types.

  • Solubility and Aggregation: Peptides can have poor solubility or a tendency to aggregate in aqueous solutions, especially at high concentrations. Aggregates can interfere with assay readouts and may exhibit non-specific cytotoxicity.

  • Peptide Stability: Peptides can be susceptible to degradation by proteases in cell culture media or serum, leading to a loss of activity over time and variability in results.

  • Non-specific Membrane Interactions: Cationic or amphipathic peptides can interact non-specifically with cell membranes, potentially causing membrane disruption and cytotoxicity that is independent of a specific receptor interaction.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Response
Potential Cause Troubleshooting Steps
Off-Target Receptor Activation 1. Literature Review: Check for expression of known off-target receptors (e.g., CCK2) in your cell model. 2. Pharmacological Blockade: Use selective antagonists for suspected off-target receptors to see if the unexpected response is diminished. 3. Receptor Knockdown/Knockout: If available, use cell lines with genetic knockout or siRNA-mediated knockdown of the suspected off-target receptor to confirm its involvement. 4. Receptor Profiling: Screen this compound against a commercial receptor panel to identify novel off-target interactions.
Assay Artifacts 1. Vehicle Controls: Ensure that the vehicle used to dissolve this compound does not elicit a cellular response on its own. 2. Peptide Quality: Use high-purity (>95%) this compound. Consider TFA removal or salt exchange if TFA-induced artifacts are suspected. 3. Solubility Check: Visually inspect the this compound solution for precipitation. Perform a solubility test under your specific assay conditions.
Cell Line Integrity 1. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. 2. Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.
Issue 2: High Background or False Positives in Functional Assays
Potential Cause Troubleshooting Steps
Constitutive Receptor Activity 1. Inverse Agonist Control: If high basal activity of the target receptor is suspected, treat cells with an inverse agonist to establish a true baseline.
Non-specific Assay Interference 1. Counter-Screening: Perform the assay in a parental cell line that does not express the target receptor. A positive signal in this cell line indicates an off-target effect or assay artifact. 2. Orthogonal Assays: Confirm the observed activity using a different assay that measures a distinct point in the signaling cascade (e.g., confirm a calcium flux result with an IP1 accumulation assay).
Peptide Aggregation 1. Detergent Addition: For biochemical assays, the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes mitigate issues with aggregating compounds. This should be tested for compatibility with cellular assays. 2. Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation state of the this compound solution under your assay conditions.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with its primary (CCK1) and a known off-target (CCK2) receptor. It is important to note that affinity and potency values can vary depending on the cell type and assay conditions.

LigandReceptorAssay TypeCell LineParameterValueReference
This compound (CCK-8)CCK1Functional (PI3K/Akt activation)H9c2-Protective against Ang II-induced apoptosis
This compound (CCK-8)CCK2Functional (Inositol Phosphate accumulation)CHOEC500.63 nM
This compound (CCK-8s)CCK2Radioligand Binding (Displacement of [125I]CCK-8s)CHOIC500.12 nM
This compound (CCK-8s)CCK2Radioligand Binding (Displacement of [125I]CCK-8s)CHOIC500.13 nM

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Assessment

This protocol describes a competitive binding assay to determine if this compound interacts with a suspected off-target GPCR.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest.

  • A specific radiolabeled ligand for the receptor of interest (e.g., ³H- or ¹²⁵I-labeled).

  • This compound (unlabeled).

  • A known unlabeled ligand for the receptor of interest (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of unlabeled this compound and the positive control ligand in assay buffer.

  • In a 96-well plate, add the cell membranes or whole cells.

  • Add the diluted unlabeled ligands (this compound or positive control) to the appropriate wells. For total binding, add assay buffer only. For non-specific binding, add a high concentration of the positive control ligand.

  • Add the radiolabeled ligand at a constant concentration (typically at or below its Kd value) to all wells.

  • Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Functional Cellular Assay (Calcium Flux) for Off-Target Gq-Coupled GPCRs

This protocol assesses whether this compound can activate a Gq-coupled GPCR, a common signaling pathway for many off-target receptors.

Materials:

  • Cells expressing the potential off-target Gq-coupled GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • This compound.

  • A known agonist for the receptor of interest (positive control).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Prepare a dilution series of this compound and the positive control agonist in assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the diluted this compound or positive control agonist into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the ligand. Plot the peak response as a function of the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Sincalide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCK1R CCK1 Receptor (Primary Target) This compound->CCK1R High Affinity CCK2R CCK2 Receptor (Off-Target) This compound->CCK2R Lower Affinity Gq Gq Protein CCK1R->Gq CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Response PKC->Response

Caption: this compound's primary and off-target signaling pathways.

Experimental_Workflow cluster_investigation Troubleshooting Steps cluster_off_target 2. Investigate Off-Target Effects start Unexpected Cellular Response Observed check_artifacts 1. Rule out Assay Artifacts (Solubility, Purity, Contaminants) start->check_artifacts binding_assay Radioligand Binding Assay check_artifacts->binding_assay Artifacts Ruled Out outcome1 Response is an Artifact (Optimize Assay Conditions) check_artifacts->outcome1 Artifacts Confirmed functional_assay Functional Cellular Assay (e.g., Calcium Flux) binding_assay->functional_assay outcome2 Confirmed Off-Target Interaction functional_assay->outcome2

Caption: Workflow for troubleshooting unexpected cellular responses to this compound.

References

Controlling for Sincalide degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for controlling sincalide degradation in experimental buffers. Find answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store my lyophilized this compound?

A1: Lyophilized this compound should be stored at room temperature (15-30°C or 59-86°F).[1][2] To reconstitute, aseptically add 5 mL of Sterile Water for Injection, USP to the vial.[1][3][4] Studies have shown that this compound is more stable when reconstituted in sterile water compared to 0.9% sodium chloride. After 8 hours at room temperature, 89.73% of this compound remains when reconstituted in sterile water, versus 80.05% in normal saline.

Q2: How long is reconstituted this compound stable?

A2: According to manufacturer guidelines, the reconstituted solution may be kept at room temperature and should be used within 8 hours. However, a chemical stability study has shown that little to no degradation occurs for at least 8 days when reconstituted with sterile water and stored at either room temperature or under refrigeration. It is critical to note that this study did not assess microbial contamination, which is a significant risk with extended storage. For any use beyond 8 hours, sterile filtering and aseptic handling techniques are paramount.

Q3: What are the primary causes of this compound degradation in experimental buffers?

A3: As a peptide, this compound is primarily susceptible to degradation by proteases present in biological samples or experimental systems. Specifically, aminopeptidases have been identified as playing a major role in its breakdown. Additionally, factors such as improper pH, prolonged storage at non-optimal temperatures, and repeated freeze-thaw cycles can contribute to degradation.

Q4: What type of buffer should I use for my experiment?

A4: The choice of buffer depends on the experimental requirements, particularly the desired pH. Standard biological buffers like Phosphate-Buffered Saline (PBS), Tris, or citrate buffers can be used. It is crucial to select a buffer with a pKa value close to the desired experimental pH to ensure stable pH control. Avoid buffers that may interfere with your assay or interact with this compound. For instance, phosphate buffers can sometimes precipitate with divalent cations like Ca²⁺.

Q5: How can I prevent proteolytic degradation of this compound?

A5: The most effective way to prevent proteolytic degradation is to add a protease inhibitor cocktail to your experimental buffer. Since aminopeptidases are a primary concern for this compound degradation, ensure your cocktail is effective against this class of proteases. Specific inhibitors like bestatin and puromycin have been shown to inhibit the cleavage of CCK-8 (this compound).

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected activity of this compound in my assay.

This issue often points to the degradation of the peptide. Follow this troubleshooting workflow to identify the potential cause.

G start Start: Inconsistent This compound Activity check_prep Review Solution Prep: Reconstituted in Sterile Water? Used within 8 hours? start->check_prep check_storage Review Storage: Stored at correct temp? Avoided freeze-thaw cycles? check_prep->check_storage Prep OK run_control Action: Run a positive control with freshly prepared this compound. check_prep->run_control Prep Issue Found & Corrected check_buffer Evaluate Buffer: Is pH stable and optimal? Buffer components inert? check_storage->check_buffer Storage OK check_storage->run_control Storage Issue Found & Corrected check_protease Protease Activity Suspected: Using biological samples? check_buffer->check_protease Buffer OK check_buffer->run_control Buffer Issue Found & Corrected add_inhibitor Action: Add broad-spectrum Protease Inhibitor Cocktail to buffer. check_protease->add_inhibitor Yes no_resolve Issue Persists: Consider intrinsic assay problems or reagent quality. check_protease->no_resolve No add_inhibitor->run_control resolve Problem Resolved run_control->resolve

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data Summary

The stability of this compound is highly dependent on the reconstitution solvent and the biological environment.

Table 1: this compound Stability in Different Reconstitution Solvents

Reconstitution SolventTemperatureTimePercent Remaining
Sterile Water for InjectionRoom Temp8 hours89.73% ± 2.49%
0.9% Sodium ChlorideRoom Temp8 hours80.05% ± 4.07%
Data sourced from Littleton et al., as cited in multiple sources.

Table 2: Half-Life of this compound (CCK-8) in Plasma

Plasma SourcePeptide FormHalf-Life (Faster Rate)Key Degrading Enzyme Class
HumanSulfated (this compound)50 minutesAminopeptidases
HumanUnsulfated CCK-818 minutesAminopeptidases
RatSulfated (this compound)17 minutesAminopeptidases
RatUnsulfated CCK-85 minutesAminopeptidases
Data sourced from Deschodt-Lanckman et al.

Key Experimental Protocols

Protocol: Evaluating this compound Stability in a Novel Buffer

This protocol provides a framework for testing how stable this compound is in your specific experimental buffer. The primary analytical method is High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact peptide.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_this compound 1. Reconstitute this compound in Sterile Water to 1 µg/µL prep_buffer_A 2a. Prepare Buffer 'A' (Your experimental buffer) prep_this compound->prep_buffer_A prep_buffer_B 2b. Prepare Buffer 'B' (Buffer 'A' + Protease Inhibitors) prep_this compound->prep_buffer_B prep_samples 3. Create test solutions: Dilute this compound in Buffers A & B to final concentration (e.g., 1 µg/mL) prep_buffer_A->prep_samples prep_buffer_B->prep_samples t0 4. Take T=0 sample from each solution. Flash freeze. prep_samples->t0 incubate 5. Incubate solutions at experimental temperature (e.g., 37°C) t0->incubate sampling 6. Collect aliquots at various time points (e.g., 1, 4, 8, 24h). Flash freeze immediately. incubate->sampling hplc 7. Analyze all samples via validated HPLC method sampling->hplc quantify 8. Quantify peak area of intact This compound for each time point hplc->quantify compare 9. Calculate % remaining vs. T=0. Compare Buffer A vs. Buffer B quantify->compare

Caption: Experimental workflow for assessing this compound stability.

Methodology Details:

  • This compound Reconstitution: Aseptically reconstitute a 5 mcg vial of this compound with 5 mL of Sterile Water for Injection to get a 1 mcg/mL stock solution.

  • Buffer Preparation: Prepare your experimental buffer at the desired pH and concentration. Create two batches: one without and one with a recommended concentration of a broad-spectrum protease inhibitor cocktail.

  • Sample Incubation: Dilute the this compound stock solution into both buffer preparations to your final experimental concentration.

  • Time Points: Immediately take a "time zero" sample from each solution and store it at -80°C. Incubate the remaining solutions at your experimental temperature. Collect subsequent samples at planned intervals (e.g., 1, 2, 4, 8, 24 hours), flash-freezing each aliquot in liquid nitrogen before storing at -80°C.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method capable of separating intact this compound from its degradation products. A C18 column is often suitable for peptide analysis.

  • Data Analysis: Calculate the peak area corresponding to intact this compound for each sample. Normalize the results for each time point to the "time zero" sample to determine the percentage of this compound remaining.

Signaling Pathway

This compound functions as an analog of cholecystokinin (CCK) and primarily exerts its effects by binding to the cholecystokinin A (CCK-A) receptor.

G cluster_effects Physiological Effects This compound This compound (CCK-8) receptor CCK-A Receptor This compound->receptor Binds to gallbladder Gallbladder Contraction receptor->gallbladder Activates pancreas Pancreatic Enzyme Secretion receptor->pancreas Activates gi_motility Altered GI Motility receptor->gi_motility Activates

Caption: Simplified signaling pathway of this compound.

References

Sincalide lot-to-lot variability and quality control for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sincalide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a research context?

A1: this compound, also known as cholecystokinin octapeptide (CCK-8), is a synthetic C-terminal fragment of the hormone cholecystokinin (CCK).[1][2] It functions as a potent and selective agonist for the cholecystokinin A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR).[1] Upon binding, this compound activates a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[3] These signaling events are responsible for its physiological effects, which include stimulating gallbladder contraction and pancreatic enzyme secretion.[1]

Q2: How should I properly store and handle lyophilized and reconstituted this compound to ensure its stability and activity?

A2: Proper storage and handling are critical for maintaining the bioactivity of this compound. Lyophilized powder should be stored at -20°C. Once reconstituted, the solution's stability can vary. While some manufacturer guidelines suggest limited stability at room temperature or refrigerated conditions, studies have shown that this compound reconstituted in sterile water can be chemically stable for up to 8 days at both room temperature and under refrigeration. However, for optimal and consistent results in sensitive bioassays, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the critical quality control parameters to consider when qualifying a new lot of this compound for my experiments?

A3: Due to the potential for lot-to-lot variability, it is crucial to qualify each new batch of this compound. Key parameters to assess include identity, purity, peptide content, and biological activity. A combination of analytical methods and a functional bioassay should be employed.

Data Presentation: Key Quality Control Assays for this compound

The following table summarizes the essential quality control tests for ensuring the consistency and reliability of this compound lots for research use.

Parameter Method Acceptance Criteria Purpose
Identity Mass Spectrometry (MS)Measured molecular weight matches the theoretical molecular weight (1143.29 g/mol ).Confirms the correct peptide is present.
Purity High-Performance Liquid Chromatography (HPLC)≥95% for most in vitro bioassays; ≥98% for sensitive quantitative studies.Quantifies the percentage of the desired peptide relative to impurities.
Peptide Content Amino Acid Analysis (AAA) or Elemental Analysis (CHN)Typically 70-85%. Varies by lot.Determines the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.
Bioactivity In Vitro Functional Assay (e.g., Calcium Flux or Amylase Release)EC50 value within a predefined range (e.g., ± 3-fold) of the established reference lot.Confirms the biological potency of the peptide.
Endotoxin Limulus Amebocyte Lysate (LAL) Assay< 1 EU/µg (or as appropriate for the experimental system).Crucial for experiments involving live cells or in vivo studies to avoid inflammatory responses.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Reconstitute lyophilized this compound in an appropriate solvent (e.g., sterile water or PBS) to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Analysis:

    • Inject 20 µL of the prepared sample.

    • Integrate the peak areas from the resulting chromatogram.

    • Calculate purity as: (Area of Main Peptide Peak / Total Area of All Peaks) x 100%.

Protocol 2: In Vitro Bioactivity Assessment via Calcium Flux Assay

This protocol assumes the use of a cell line endogenously or recombinantly expressing the CCK-A receptor (e.g., CHO-CCKAR or AR42J cells).

  • Cell Preparation:

    • Plate CCK-A receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.

    • Remove cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • This compound Preparation:

    • Prepare a 10X serial dilution series of both a reference lot and the new test lot of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Execution:

    • Wash the cells once with the assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader capable of kinetic reads and automated injection (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Inject the this compound dilutions and continue to record the fluorescence intensity for at least 120 seconds.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration that elicits 50% of the maximal response) for each lot.

    • Compare the EC50 of the test lot to the reference lot.

Mandatory Visualizations

Sincalide_Signaling_Pathway cluster_membrane Cell Membrane CCKAR CCK-A Receptor G_protein Gαq/11 CCKAR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates This compound This compound This compound->CCKAR Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Response PKC->Response QC_Workflow start Receive New Lot of this compound analytical Analytical Testing - Purity (HPLC) - Identity (MS) - Peptide Content (AAA) start->analytical bioassay Functional Bioassay (e.g., Calcium Flux) analytical->bioassay compare Compare to Reference Lot Specs bioassay->compare pass Lot Qualified for Research Use compare->pass Meets Specs fail Lot Fails QC Contact Supplier compare->fail Does Not Meet Specs

References

Technical Support Center: Mitigating Sincalide-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Sincalide-induced cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing significant death after treatment with this compound. Is this expected?

A1: While this compound is primarily used for its physiological effects on gallbladder and pancreas stimulation, high concentrations can lead to cytotoxicity.[1] Studies have shown that hyperstimulation with this compound (CCK-8) at nanomolar concentrations (e.g., 10 nM) can induce necrosis in pancreatic acinar cells, whereas physiological picomolar concentrations (e.g., 10 pM) do not cause significant cell death.[1] The cytotoxic effect is likely dependent on the cell type and the expression levels of cholecystokinin (CCK) receptors.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity?

A2: this compound, also known as cholecystokinin octapeptide (CCK-8), binds to CCK receptors, primarily the CCK-A receptor.[2] This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[3] Prolonged and excessive elevation of intracellular calcium can be toxic to cells, leading to mitochondrial dysfunction, activation of caspases, and ultimately apoptosis or necrosis.

Q3: How can I determine if the observed cytotoxicity is specific to this compound or due to experimental artifacts?

A3: It is crucial to include proper controls in your experiments. Here are some key troubleshooting steps:

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., sterile water or PBS) is not causing cytotoxicity at the final concentration used in your experiments.

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine if the cytotoxicity is dose-dependent. This will also help in identifying the IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) value.

  • Positive Control: Use a known cytotoxic agent as a positive control to ensure your cytotoxicity assay is working correctly.

  • Assay Interference: Some compounds can interfere with assay reagents. For example, in an MTT assay, a compound might chemically reduce the MTT dye, leading to a false-positive result. Run a cell-free control with this compound and the assay reagent to check for interference.

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as cell density can influence susceptibility to cytotoxic agents.

  • Cell Health: Use cells that are in the logarithmic growth phase and have good viability before starting the experiment.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.

  • Incubation Times: Use precise and consistent incubation times for both drug treatment and assay development.

Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity

If you are observing unintended cytotoxicity in your experiments with this compound, consider the following mitigation strategies.

IssuePotential CauseSuggested Solution
High Cell Death at Expected Non-Toxic Concentrations Cell line hypersensitivity; Prolonged CCK receptor hyperstimulation.1. Reduce this compound Concentration: Titrate down the concentration of this compound to the lowest effective dose for your primary experimental endpoint. 2. Shorten Exposure Time: Reduce the duration of cell exposure to this compound.
Suspected Calcium-Mediated Cytotoxicity Excessive and sustained increase in intracellular calcium.1. Intracellular Calcium Chelation: Pre-incubate cells with a cell-permeant calcium chelator like BAPTA-AM to buffer the rise in intracellular calcium. 2. Inhibit Upstream Signaling: Use a phospholipase C (PLC) inhibitor, such as U73122, to block the production of IP3 and subsequent calcium release.
Potential for Oxidative Stress Increased metabolic activity and mitochondrial stress leading to the generation of reactive oxygen species (ROS).1. Antioxidant Co-treatment: Co-incubate cells with an antioxidant, such as N-acetylcysteine (NAC), to scavenge ROS and reduce oxidative damage.

Quantitative Data Summary

While specific IC50 values for this compound-induced cytotoxicity are not widely reported, the following table summarizes key concentration-dependent effects observed in pancreatic acinar cells.

ParameterConcentrationEffectReference
Cell Viability 10 pMNo significant increase in total cell death.
Cell Viability 10 nM3.3-fold increase in total cell death, primarily through necrosis.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions (vehicle control and positive control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Mitigation of Cytotoxicity with the Antioxidant N-acetylcysteine (NAC)

This protocol assesses the ability of NAC to mitigate this compound-induced cytotoxicity.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment with NAC: Prepare a stock solution of NAC in sterile water or culture medium. One hour prior to this compound treatment, add NAC to the appropriate wells at a final concentration range of 1-10 mM. Include wells with NAC alone to assess its intrinsic effect on cell viability.

  • This compound Treatment: Add this compound at a cytotoxic concentration (determined from Protocol 1) to the NAC-pre-treated wells and control wells.

  • Cytotoxicity Assessment: After the desired incubation period, assess cell viability using the MTT assay (Protocol 1) or an LDH assay.

  • Data Analysis: Compare the cell viability in wells treated with this compound alone to those pre-treated with NAC followed by this compound.

Protocol 3: Investigation of Calcium-Dependent Cytotoxicity using BAPTA-AM

This protocol investigates the role of intracellular calcium in this compound-induced cytotoxicity.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Loading with BAPTA-AM: Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO. Dilute the stock solution in serum-free medium to a final working concentration of 1-50 µM. Remove the culture medium from the cells and add the BAPTA-AM loading solution. Incubate for 30-60 minutes at 37°C.

  • Wash and Recovery: Wash the cells twice with warm, fresh culture medium to remove extracellular BAPTA-AM. Incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester.

  • This compound Treatment: Add this compound at a cytotoxic concentration to the BAPTA-AM-loaded wells and control wells (cells not loaded with BAPTA-AM).

  • Cytotoxicity Assessment: After the desired incubation period, assess cell viability using the MTT assay (Protocol 1) or an LDH assay.

  • Data Analysis: Compare the cell viability in wells treated with this compound alone to those loaded with BAPTA-AM prior to this compound treatment.

Visualizations

Sincalide_Signaling_Pathway This compound-Induced Signaling Pathway This compound This compound (CCK-8) CCKAR CCK-A Receptor This compound->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cytotoxicity Cytotoxicity (Apoptosis/Necrosis) Ca_release->Cytotoxicity Prolonged high levels lead to Troubleshooting_Workflow Troubleshooting this compound-Induced Cytotoxicity start High Cytotoxicity Observed check_conc Is this compound concentration > 1 nM? start->check_conc reduce_conc Reduce Concentration & Shorten Exposure Time check_conc->reduce_conc Yes check_mechanism Investigate Mechanism check_conc->check_mechanism No evaluate Evaluate Mitigation Strategy reduce_conc->evaluate test_ca Test Calcium Dependence (BAPTA-AM, U73122) check_mechanism->test_ca test_ros Test Oxidative Stress (N-acetylcysteine) check_mechanism->test_ros test_ca->evaluate test_ros->evaluate end Optimized Protocol evaluate->end Experimental_Workflow_Mitigation Experimental Workflow for Assessing Mitigation seed_cells Seed Cells in 96-well Plate pre_treat Pre-treat with Mitigating Agent (e.g., NAC, BAPTA-AM) seed_cells->pre_treat treat_this compound Treat with Cytotoxic Concentration of this compound pre_treat->treat_this compound incubate Incubate for Defined Period treat_this compound->incubate assay Perform Cytotoxicity Assay (MTT, LDH, Caspase-3/7) incubate->assay analyze Analyze Data and Compare with this compound-only Control assay->analyze

References

Technical Support Center: Improving Reproducibility of Sincalide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Sincalide.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic C-terminal octapeptide of cholecystokinin (CCK).[1][2] It functions as a potent agonist for cholecystokinin receptors, particularly the CCK-A (CCK1) receptor subtype, which is predominantly found on gallbladder smooth muscle cells and pancreatic acinar cells.[3][4] Upon binding to these receptors, this compound mimics the physiological effects of endogenous CCK, leading to gallbladder contraction and the secretion of pancreatic enzymes.[3]

2. What are the common research applications of this compound?

Beyond its well-established diagnostic use in assessing gallbladder and pancreas function, this compound (often referred to as CCK-8 in research literature) is utilized in various research fields:

  • Neuroscience: To study satiety, feeding behavior, anxiety, and panic disorders.

  • Metabolic Disease Research: To investigate its role in obesity and diabetes, including its effects on glucose homeostasis and insulin resistance.

  • Cell Biology: As a tool to study CCK receptor signaling pathways, including intracellular calcium mobilization and protein kinase activation.

  • Gastrointestinal Research: To model and understand motility disorders and the physiological effects of CCK on various parts of the digestive system.

3. How should this compound be prepared and stored for experimental use?

Lyophilized this compound should be stored at room temperature (15°C - 30°C). For reconstitution, use Sterile Water for Injection. The reconstituted solution can be stored at room temperature for up to 8 hours or under refrigeration for up to 24 hours. For longer-term storage of the reconstituted solution, one study suggests it may be chemically stable for up to 8 days at room temperature or refrigerated, though microbial testing is warranted for such extended use. Any unused portion should be discarded after the recommended storage time.

4. What is the recommended infusion method to ensure reproducible results in vivo?

For consistent and reproducible gallbladder ejection fraction (GBEF) measurements in cholescintigraphy, a 60-minute intravenous infusion of 0.02 µg/kg of this compound is recommended. This method has been shown to have the least variability compared to shorter infusion times. Rapid bolus injections can cause side effects like abdominal cramping and nausea and may lead to less effective gallbladder contraction.

Troubleshooting Guides

In Vitro and Cell-Based Assay Issues
Problem Possible Causes Troubleshooting Steps
No or weak cellular response (e.g., no calcium mobilization). Cell line does not express CCK receptors (primarily CCK-A). Verify CCK receptor expression in your cell line through literature search, RT-PCR, or Western blot.
Incorrect this compound concentration. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Degraded this compound. Ensure proper storage and handling of both lyophilized and reconstituted this compound. Prepare fresh solutions for critical experiments.
Issues with the assay itself (e.g., calcium imaging). Optimize your calcium imaging protocol, including dye loading, incubation times, and instrument settings.
High background signal. Autofluorescence of compounds or media. Run appropriate controls, including media alone and cells with dye but without this compound.
Contamination of cell culture. Regularly check cell cultures for any signs of contamination.
Inconsistent results between wells/replicates. Uneven cell seeding. Ensure a homogenous cell suspension and use proper pipetting techniques to seed cells evenly.
"Edge effect" in multi-well plates. Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS.
Pipetting errors. Use calibrated pipettes and change tips between different treatments.
In Vivo Experiment Issues
Problem Possible Causes Troubleshooting Steps
High variability in animal response. Inconsistent drug administration. Ensure accurate and consistent intravenous or intraperitoneal injection techniques. For IV infusions, use a reliable infusion pump.
Animal stress. Acclimatize animals to the experimental procedures and environment to minimize stress, which can affect physiological responses.
Interfering substances. Be aware of other administered compounds that may interact with CCK receptor signaling. For example, opiates and anticholinergic drugs can inhibit gallbladder contraction.
Unexpected side effects (e.g., excessive grooming, abnormal posture). Dose is too high. Perform a dose-response study to find the optimal dose that elicits the desired physiological effect without causing significant distress.
Route of administration. Consider the route of administration, as it can influence the pharmacokinetic and pharmacodynamic profile of this compound.

A Note on "CCK-8" Assays

It is crucial to distinguish between This compound (cholecystokinin octapeptide, CCK-8) and the Cell Counting Kit-8 (CCK-8) . The latter is a widely used colorimetric assay for determining the number of viable cells in a sample. The similar abbreviation can be a source of confusion. The troubleshooting advice below pertains to the Cell Counting Kit-8 assay , not experiments using this compound.

Troubleshooting Cell Counting Kit-8 (CCK-8) Assays
Problem Possible Causes Troubleshooting Steps
High background absorbance. Phenol red in culture medium. While phenol red can increase the blank absorbance, this can be corrected by subtracting the absorbance of a blank well (media + CCK-8 reagent, no cells).
Contamination of reagents or culture. Ensure all reagents and cultures are sterile.
Low color development. Low cell number or low metabolic activity. Increase the number of cells seeded per well or extend the incubation time with the CCK-8 reagent (e.g., from 1-2 hours up to 4 hours).
Presence of interfering substances. Reducing agents can react with the CCK-8 reagent, while oxidizing agents can inhibit the reaction. If drug compounds are being tested, run a control with the drug in media with CCK-8 reagent to check for direct reactions.
High variability between replicate wells. Uneven cell seeding. Ensure a single-cell suspension before seeding and use careful pipetting techniques.
"Edge effect" in 96-well plates. Avoid using the outer wells for samples. Fill them with media to maintain humidity.
Bubbles in wells. Be careful not to introduce bubbles when adding reagents, as they can interfere with the absorbance reading.

Data Presentation

This compound Dosage and Administration for Various Applications
Application Species/Model Dosage Administration Route Key Outcome
Gallbladder Contraction (Diagnostic) Human0.02 µg/kgIV infusion over 60 minGallbladder Ejection Fraction (GBEF)
Pancreatic Secretion Test (with Secretin) Human0.02 µg/kgIV infusion over 30 minPancreatic enzyme and bicarbonate output
Satiety Studies Rat10-100 times the potency of CCK-8Intraperitoneal (IP)Inhibition of food intake
Metabolic Studies (Obesity/Diabetes) Mouse (high-fat-fed)Not specifiedTwice daily IP injectionsDecreased body weight, improved glucose tolerance
In Vitro Pancreatic Acinar Cell Growth Mouse (cultured cells)Not specifiedIn culture mediumIncreased cell growth
In Vitro Calcium Mobilization CCK-A Receptor expressing cell linesEC50: ~0.417 nMIn culture mediumIncrease in intracellular calcium
Optimal Infusion Methodology for Gallbladder Ejection Fraction (GBEF)
Infusion Duration Coefficient of Variation (CV) Lower Limit of Normal GBEF Recommendation
15 minutes52%Not well-definedNot Recommended
30 minutes35%Not well-definedNot Recommended
60 minutes19%38%Recommended Standard

Data from a multicenter investigation on healthy volunteers.

Experimental Protocols

Protocol: In Vitro Intracellular Calcium Mobilization Assay

This protocol provides a general framework for measuring this compound-induced calcium mobilization in a cell line expressing the CCK-A receptor.

  • Cell Preparation:

    • Seed CCK-A receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Culture cells overnight in a humidified incubator (37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile water.

    • Prepare serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Measurement:

    • Use a fluorescence plate reader or a fluorescent microscope equipped for kinetic reading and automated injection.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the this compound dilutions into the wells while continuously recording the fluorescence signal.

    • Continue recording for several minutes to capture the peak response and subsequent decline in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Protocol: In Vivo Gallbladder Contractility Assessment (Rodent Model)

This protocol outlines a method for assessing the effect of this compound on gallbladder contractility in a rodent model.

  • Animal Preparation:

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water to ensure gallbladder filling.

    • Anesthetize the animal using an appropriate anesthetic agent.

  • Surgical Preparation (Laparotomy):

    • Make a midline abdominal incision to expose the gallbladder.

    • Carefully handle the tissues to avoid mechanical stimulation of the gallbladder.

  • Baseline Measurement:

    • Measure the baseline dimensions (length and width) of the gallbladder using a calibrated caliper or through digital imaging.

  • This compound Administration:

    • Administer this compound at the desired dose via intravenous (e.g., tail vein) or intraperitoneal injection.

  • Post-Injection Measurements:

    • Measure the gallbladder dimensions at regular time intervals post-injection (e.g., 5, 10, 15, 30, and 60 minutes).

  • Data Analysis:

    • Calculate the gallbladder volume at each time point (approximating an ellipsoid shape).

    • Express the change in gallbladder volume as a percentage of the baseline volume to determine the ejection fraction.

    • Compare the response between different treatment groups.

Visualizations

Sincalide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCKAR CCK-A Receptor Gq Gq protein CCKAR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Ca²⁺ Store IP3->ER PKC PKC DAG->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) PKC->Response Ca_ion ER->Ca_ion Releases This compound This compound This compound->CCKAR Binds Ca_ion->PKC Ca_ion->Response

Caption: this compound signaling pathway via the CCK-A receptor.

Troubleshooting_Workflow cluster_invitro In Vitro / Cell-Based cluster_invivo In Vivo / Animal Model Start Inconsistent or No Experimental Response Decision Experiment Type? Start->Decision CheckReceptor Verify CCK Receptor Expression CheckDose Perform Dose-Response Curve CheckReceptor->CheckDose CheckReagent Check this compound Stability/Preparation CheckDose->CheckReagent CheckAssay Optimize Assay Parameters CheckReagent->CheckAssay Result Improved Reproducibility CheckAssay->Result CheckAdmin Verify Drug Administration Technique CheckStress Assess Animal Stress Levels CheckAdmin->CheckStress CheckInterference Review for Interfering Substances CheckStress->CheckInterference CheckInterference->Result Decision->CheckReceptor In Vitro Decision->CheckAdmin In Vivo

Caption: Troubleshooting workflow for this compound experiments.

References

Navigating Sincalide Administration in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Sincalide in animal studies, optimizing infusion protocols is critical to ensure experimental integrity and animal welfare. This guide provides detailed troubleshooting advice and frequently asked questions to minimize side effects through the careful adjustment of infusion rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic version of the C-terminal octapeptide of cholecystokinin (CCK-8), a naturally occurring gastrointestinal hormone.[1][2][3][4] It primarily acts as an agonist for the cholecystokinin-A (CCK-A) receptor.[1] Activation of these receptors, which are predominantly found on the smooth muscle of the gallbladder and pancreatic acinar cells, leads to gallbladder contraction and the secretion of pancreatic enzymes. This mechanism is leveraged in diagnostic imaging to assess gallbladder and pancreatic function.

Q2: What are the most common side effects of this compound in animal studies?

A2: The most frequently observed side effects are related to its physiological actions and can be categorized as gastrointestinal and vagal. Gastrointestinal effects include nausea, vomiting, and abdominal cramping. Vagal responses can manifest as hypotension (a drop in blood pressure) and bradycardia (a slowed heart rate). These reactions are generally transient. In dogs, a single bolus intravenous injection of 0.05 mcg/kg has been shown to cause hypotension and bradycardia.

Q3: How can side effects from this compound be minimized in my experiments?

A3: The primary method for reducing the incidence and severity of side effects is to administer this compound as a slow intravenous infusion rather than a rapid bolus injection. A slower rate of administration helps to avoid high peak plasma concentrations that can overstimulate the CCK-A receptors, leading to adverse reactions.

Q4: What is the proposed mechanism behind infusion-related side effect reduction?

A4: The adverse effects of this compound, particularly hypotension and bradycardia, are attributed to vagal stimulation. A rapid intravenous injection can lead to a sudden surge in CCK-A receptor activation, triggering a strong vagal response. By infusing this compound over a longer period, the plasma concentration rises more gradually, which is believed to mitigate this acute vagal stimulation and reduce the likelihood of gastrointestinal and cardiovascular side effects. Studies in dogs have shown that these vagal-mediated effects can be prevented by pretreatment with atropine or through bilateral vagotomy.

Troubleshooting Guide: Adjusting Infusion Rates

This section provides guidance on how to address specific side effects by modifying the this compound infusion protocol. The following table summarizes potential issues and recommended actions.

Observed Side Effect Potential Cause Recommended Action
Emesis (Vomiting) High peak plasma concentration of this compound leading to gastrointestinal distress.Decrease the infusion rate to prolong the total infusion time. Consider lowering the total dose if emesis persists at slower infusion rates.
Hypotension/Bradycardia Vagal stimulation due to rapid CCK-A receptor activation.Immediately slow down or temporarily halt the infusion. For future experiments, initiate the infusion at a significantly lower rate. Ensure continuous cardiovascular monitoring (blood pressure and heart rate) is in place.
Abdominal Cramping/Discomfort Overstimulation of smooth muscle in the gastrointestinal tract.Reduce the infusion rate. Ensure the animal is adequately habituated to the experimental setup to minimize stress-related responses.
Inconsistent Gallbladder Ejection Fraction Suboptimal infusion protocol (too fast or too slow).For consistent and optimal gallbladder emptying with minimal side effects, a slower infusion over a longer duration is often more effective. Human studies suggest a 60-minute infusion is optimal for gallbladder ejection fraction measurement.

Experimental Protocols

Below are detailed methodologies for key experimental procedures related to this compound administration and the monitoring of side effects.

Protocol 1: Intravenous Infusion of this compound in a Canine Model
  • Animal Model: Purpose-bred adult Beagle dogs are a commonly used model. Animals should be fasted overnight with free access to water.

  • Catheterization: On the day of the experiment, place a peripheral intravenous catheter in a cephalic or saphenous vein for this compound infusion. For cardiovascular monitoring, a separate arterial catheter can be placed for direct blood pressure measurement.

  • This compound Preparation: Reconstitute lyophilized this compound with sterile 0.9% Sodium Chloride Injection to the desired concentration. Further dilute the solution in a larger volume of saline to allow for a controlled infusion over the desired period.

  • Infusion Administration: Use a calibrated syringe pump for precise control of the infusion rate. The total dose and infusion duration should be calculated based on the experimental design. For example, a total dose of 0.02 mcg/kg can be infused over 30 to 60 minutes.

  • Monitoring of Side Effects:

    • Gastrointestinal: Continuously observe the animal for signs of nausea (e.g., lip-licking, salivation) and record any instances of emesis.

    • Cardiovascular: Monitor blood pressure and heart rate continuously using a telemetry system or an arterial line connected to a pressure transducer. Record measurements at baseline and at regular intervals throughout the infusion and post-infusion period.

Protocol 2: Dose Escalation Study to Determine Optimal Infusion Rate
  • Objective: To identify the highest tolerable infusion rate of this compound that achieves the desired physiological effect (e.g., gallbladder contraction) without significant side effects.

  • Study Design: A dose-escalation design can be employed with cohorts of animals receiving increasing infusion rates.

  • Procedure:

    • Begin with a low infusion rate, based on available literature.

    • Administer the total dose over a prolonged period (e.g., 60 minutes).

    • Monitor for side effects as described in Protocol 1.

    • If the initial rate is well-tolerated, subsequent cohorts can receive the same total dose over progressively shorter durations (i.e., higher infusion rates).

    • The optimal infusion rate is determined as the rate that produces the desired physiological response with the lowest incidence and severity of adverse effects.

Data on Infusion Rates and Side Effects

While direct comparative quantitative data from animal studies on this compound infusion rates and the incidence of side effects is limited in publicly available literature, human studies provide valuable insights that can inform preclinical protocols. The following table is based on findings from a multicenter investigation in healthy human volunteers, which can be extrapolated to guide the design of animal experiments aimed at minimizing side effects.

Infusion Duration Total Dose Observed Side Effects (in Humans) Implication for Animal Studies
15 minutes0.02 mcg/kgMild nausea and abdominal cramping in 3.3% of subjects.Higher likelihood of gastrointestinal side effects.
30 minutes0.02 mcg/kgNo reported side effects in the study cohort.A potentially well-tolerated infusion duration.
60 minutes0.02 mcg/kgNo reported side effects in the study cohort.Considered the optimal duration for minimizing side effects while achieving consistent gallbladder emptying.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological processes involved, the following diagrams are provided.

Sincalide_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound (CCK-8) CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Physiological_Response Physiological Response (e.g., Gallbladder Contraction, Enzyme Secretion) Ca_release->Physiological_Response PKC->Physiological_Response

This compound (CCK-8) Signaling Pathway

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_infusion_prep Infusion Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Catheterization IV Catheter Placement Fasting->Catheterization Baseline Record Baseline Vitals Catheterization->Baseline Reconstitution Reconstitute this compound Dilution Dilute in Saline Reconstitution->Dilution Syringe_Pump Prepare Syringe Pump Dilution->Syringe_Pump Infusion Start this compound Infusion Syringe_Pump->Infusion Baseline->Infusion Monitoring Monitor Side Effects (GI & Cardiovascular) Infusion->Monitoring Data_Collection Collect Physiological Data Monitoring->Data_Collection Compare_Rates Compare Side Effect Incidence Across Infusion Rates Data_Collection->Compare_Rates Determine_Optimal Determine Optimal Infusion Protocol Compare_Rates->Determine_Optimal

Workflow for Optimizing this compound Infusion Rate

References

Technical Support Center: Impact of Serum Concentration on Sincalide Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of serum concentration on the in vitro bioactivity of Sincalide.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected potency (higher EC50) for this compound in our cell-based assay. What are the potential causes?

A1: A common reason for observing lower-than-expected potency of this compound in in vitro assays is the presence of serum in the cell culture medium. This phenomenon, often referred to as the "serum matrix effect," occurs because proteins in the serum, primarily albumin, can bind to this compound. This binding reduces the concentration of free this compound available to interact with its target, the cholecystokinin-A (CCK-A) receptor. Other factors could include the degradation of the this compound peptide, suboptimal cell health, or issues with the assay's detection reagents.

Q2: How does varying the serum concentration affect the measurement of this compound's bioactivity?

A2: The concentration of serum in your assay medium is inversely proportional to the apparent bioactivity of this compound. As the serum concentration increases, there are more serum proteins to bind with this compound, effectively sequestering it from its receptor. This means a higher total concentration of this compound is needed to achieve the same biological effect, which is reflected as a rightward shift in the dose-response curve and a higher calculated EC50 value.

Q3: What is the underlying mechanism of action for this compound that is being measured in our in vitro assay?

A3: this compound, a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8), functions as an agonist for the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CCK-A receptor predominantly activates the Gq/11 G-protein. This initiates a downstream signaling cascade starting with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The specific cellular response measured in your assay, such as calcium mobilization or enzyme secretion, is a result of these signaling events.

Q4: Are there viable alternatives to using serum in our assays to maintain cell viability?

A4: Yes, if serum interference is a significant concern for your experiments, there are several alternatives. You can utilize commercially available serum-free media formulations, or create a defined medium by supplementing a basal medium with specific growth factors required by your cell line. Another approach is to use a fixed concentration of a purified protein like human serum albumin (HSA) to create a more controlled and physiologically relevant experimental condition.

Q5: What methods can be used to quantify the binding of this compound to serum proteins?

A5: The extent of this compound binding to serum proteins can be determined using several biophysical techniques. Equilibrium dialysis is a traditional method where a semi-permeable membrane is used to separate this compound from serum proteins, allowing for the calculation of bound and unbound fractions at equilibrium. Other more advanced techniques include ultrafiltration, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), which can provide detailed insights into the binding affinity (Kd) and thermodynamics of the interaction.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible CauseTroubleshooting Step
Inconsistent Pipetting Ensure all pipettes are properly calibrated. Use consistent pipetting techniques, such as pre-wetting tips and consistent dispensing speed.
Cell Clumping Ensure a single-cell suspension is achieved before seeding. Gently triturate the cell suspension to break up any clumps.
"Edge Effects" in Microplates To minimize evaporation from the outer wells, which can concentrate reagents, avoid using them for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS).
Inadequate Reagent Mixing After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without disturbing the cell monolayer.
Issue 2: No Observable or Very Weak Response to this compound
Possible CauseTroubleshooting Step
Degradation of this compound Prepare fresh aliquots of this compound from a stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. Store stock solutions at -80°C.
Low CCK-A Receptor Expression Confirm the expression levels of the CCK-A receptor on your cell line using methods such as qPCR, Western blotting, or flow cytometry.
Inappropriate Assay Endpoint Verify that your chosen assay endpoint (e.g., calcium mobilization) is a known downstream effect of CCK-A receptor activation in your specific cell type.
Excessive Serum Concentration Try reducing the serum concentration in your assay medium or switch to a serum-free medium to increase the bioavailability of this compound.
Issue 3: Inconsistent Results Between Different Experimental Days
Possible CauseTroubleshooting Step
Variability in Serum Lots Different lots of fetal bovine serum (FBS) can have significant variations in protein composition. For long-term studies, it is advisable to purchase a large, single lot of serum.
Cell Passage Number Drift Use cells within a narrow and consistent passage number range for all experiments, as prolonged culturing can alter receptor expression and signaling pathways.
Inconsistent Incubation Times Ensure that all incubation steps, especially the duration of this compound exposure, are kept consistent across all experiments.
Instrument Performance Regularly perform calibration and quality control checks on your detection instruments, such as plate readers, to ensure consistent performance.

Quantitative Data

The following table provides a representative, illustrative dataset to demonstrate the expected impact of increasing concentrations of fetal bovine serum (FBS) on the in vitro bioactivity of this compound, measured by its EC50 value in a calcium mobilization assay.

Disclaimer: This data is illustrative and intended to model the established principle of serum protein binding on peptide bioactivity. Actual experimental values will vary based on the specific cell line, assay conditions, and serum lot used.

Serum Concentration (%)Illustrative this compound EC50 (nM)Fold Increase in EC50
0 (Serum-Free)0.81.0
12.12.6
2.54.55.6
510.212.8
1025.531.9

Data Interpretation: This table illustrates that as the percentage of FBS in the culture medium increases, the EC50 of this compound also increases, indicating a decrease in its apparent potency. The "Fold Increase in EC50" column quantifies this effect, showing that at 10% FBS, a more than 30-fold higher concentration of this compound is required to elicit a half-maximal response compared to serum-free conditions. This is a direct result of the increased binding of this compound to serum proteins, which reduces the concentration of the free, biologically active peptide.

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay to Determine the Impact of Serum on this compound Bioactivity

This protocol outlines a cell-based assay to quantify this compound's bioactivity by measuring intracellular calcium mobilization in cells expressing the CCK-A receptor, and to assess how this is affected by the presence of serum.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CCK-A receptor

  • Cell culture medium (e.g., Ham's F-12 or DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES

  • 96-well, black-walled, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Methodology:

  • Cell Culture and Plating:

    • Maintain the CCK-A receptor-expressing cells in the recommended culture medium with 10% FBS.

    • The day prior to the assay, seed the cells into 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Create a series of dilutions of this compound in HBSS with 20 mM HEPES to cover a range of concentrations for generating a comprehensive dose-response curve.

  • Preparation of Assay Plates with Varied Serum Levels:

    • Prepare individual assay buffers (HBSS with 20 mM HEPES) containing the desired final concentrations of FBS (e.g., 0%, 1%, 2.5%, 5%, 10%).

    • Gently wash the cell monolayer once with HBSS.

    • Add the appropriate assay buffer with the corresponding serum concentration to each well.

  • Loading with Calcium-Sensitive Dye:

    • Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Add the loading solution to each well and incubate for 1 hour at 37°C in the dark.

    • Following incubation, gently wash the cells with HBSS to remove any extracellular dye.

  • Calcium Mobilization Measurement:

    • Place the plate into the fluorescent plate reader and allow it to equilibrate to 37°C.

    • Configure the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Record a stable baseline fluorescence reading for each well.

    • Using the instrument's injection system, add the prepared this compound dilutions to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • For each well, determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence observed after the addition of this compound.

    • For each serum concentration, plot the ΔF against the logarithm of the this compound concentration.

    • Fit the resulting data to a four-parameter logistic equation to determine the EC50 value for each serum condition.

    • Analyze the shift in the EC50 values as a function of serum concentration to quantify the impact of serum on this compound's in vitro bioactivity.

Visualizations

Sincalide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CCK-8) CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq/11 CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Enzyme Secretion) Ca_ER->Response PKC->Response

Caption: this compound signaling pathway via the CCK-A receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed CCK-A Receptor Expressing Cells D Load Cells with Calcium Dye (e.g., Fluo-8) A->D B Prepare this compound Serial Dilutions G Inject this compound and Record Fluorescence B->G C Prepare Assay Buffers with Varying Serum % E Wash and Add Assay Buffers C->E D->E F Measure Baseline Fluorescence E->F F->G H Calculate ΔF (Peak - Baseline) G->H I Plot Dose-Response Curves H->I J Calculate EC50 for Each Serum Concentration I->J Logical_Relationship A Increase Serum Concentration B Increase Serum Protein (e.g., Albumin) Level A->B C Increase this compound-Protein Binding (Sequestration) B->C D Decrease Free (Unbound) This compound Concentration C->D E Decrease Apparent Potency D->E F Increase EC50 Value E->F

Sincalide Vehicle and Solvent Compatibility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using sincalide in in vitro assays, with a specific focus on vehicle and solvent compatibility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound to create stock solutions for in vitro assays.[1][2][3] this compound is readily soluble in fresh, anhydrous DMSO at concentrations as high as 100 mg/mL.[2] For aqueous solutions, this compound can be dissolved in water, but this may require adjusting the pH to 11 with ammonium hydroxide and using sonication.[4] It is also soluble in phosphate-buffered saline (PBS) at lower concentrations (e.g., 0.5 mg/mL).

Q2: How should I prepare a high-concentration stock solution of this compound?

A2: To prepare a high-concentration stock solution, dissolve lyophilized this compound powder in 100% fresh, anhydrous DMSO. For example, to create a 25 mg/mL stock solution, add the appropriate volume of DMSO to your vial of this compound. It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound. Gentle vortexing or sonication may be needed to ensure the peptide is fully dissolved. Once prepared, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

Q3: My this compound solution is precipitating when I add it to my cell culture medium. What's causing this and how can I fix it?

A3: Precipitation, often called "crashing out," typically occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media where its solubility is much lower.

Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in your media may exceed its aqueous solubility limit. Try lowering the final concentration.

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation. To avoid this, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final volume.

  • Low Media Temperature: The solubility of compounds often decreases at lower temperatures. Always use media that has been pre-warmed to 37°C.

  • Media Components: Components in the media, such as salts and proteins, can interact with this compound and cause it to precipitate over time.

Q4: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible, typically well below 0.5%. While the exact tolerance depends on the cell type, concentrations above 1% are toxic to most mammalian cells. Some studies show that even concentrations as low as 0.1% DMSO can induce changes in gene expression and epigenetic landscape, so it is critical to include a vehicle-only control (media with the same final concentration of DMSO) in your experiments.

Q5: How stable is this compound once it's reconstituted?

A5: When reconstituted in sterile water, this compound is chemically stable for at least 8 days when stored at either room temperature or under refrigeration. For this compound reconstituted in 0.9% sodium chloride, the solution should be used within 8 hours. If the reconstituted solution is further diluted in sodium chloride for infusion, it should be used within one hour. To ensure stability and prevent microbial contamination, it is best practice to use freshly prepared solutions for your experiments.

Q6: Can the solvent itself affect my experimental results?

A6: Yes, the solvent can have direct effects on your assay. DMSO can make cell membranes more permeable and, in some cases, can bind to target proteins, potentially competing with your compound of interest. It can also interfere with certain assay signals, such as in Surface Plasmon Resonance (SPR). Therefore, a vehicle control is mandatory to differentiate the effects of the compound from the effects of the solvent.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Immediate Precipitation upon adding this compound solution to media.High Final Concentration: The concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to the media.Perform a serial dilution. Create an intermediate dilution of the this compound-DMSO stock in a small volume of pre-warmed media before adding it to the final culture volume. Add the solution dropwise while gently swirling.
Low Media Temperature: Cold media reduces the solubility of this compound.Always use cell culture media that has been pre-warmed to 37°C.
Delayed Precipitation (occurs after hours/days in the incubator).Media Instability: Changes in pH or degradation of media components over time.Use fresh, high-quality media. Ensure the incubator's CO2 levels are stable to maintain the media's pH.
Interaction with Media Components: this compound may form insoluble complexes with salts, amino acids, or proteins in the media.If possible, try a different basal media formulation or a simpler buffered saline solution (e.g., PBS) to test for interactions.
Evaporation: Water loss from the culture vessel increases the concentration of all components, leading to precipitation.Ensure proper humidification in the incubator and use well-sealed culture plates or flasks.
Inconsistent or No Biological Response. Precipitation: The effective concentration of this compound is lower than intended due to precipitation.Visually inspect your wells for any precipitate before and during the experiment. Follow the steps above to prevent precipitation.
Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.Use freshly prepared stock solutions or properly stored aliquots. Store lyophilized peptide at -20°C.
Solvent Interference: The vehicle (e.g., DMSO) is affecting the cells or the assay readout.Run a vehicle control with the same final concentration of the solvent. Lower the final solvent concentration if possible.
Incorrect pH of Solution: The pH of the prepared this compound solution is not optimal for cellular activity.When using aqueous-based vehicles, ensure the final pH of the working solution is compatible with your cell culture conditions (typically pH 7.2-7.4).

Quantitative Data Summary

ParameterSolvent/VehicleConcentration/ConditionStability/Notes
Solubility DMSOUp to 100 mg/mL (87.46 mM)Use fresh, anhydrous DMSO as it is hygroscopic.
Water (H₂O)50 mg/mL (43.73 mM)Requires sonication and pH adjustment to 11 with NH₃·H₂O.
DMF50 mg/mL (43.73 mM)Requires sonication.
PBS0.5 mg/mL
Reconstituted Stability Sterile WaterRoom Temperature or RefrigeratedChemically stable for at least 8 days.
0.9% Sodium ChlorideRoom TemperatureUse within 8 hours of reconstitution.
Further Dilution in NaClRoom TemperatureUse within 1 hour of dilution.
Storage (Lyophilized) -20°CFor long-term storage (months to years).
0 - 4°CFor short-term storage (days to weeks).

Experimental Protocols

Protocol: In Vitro Calcium Flux Assay Using this compound

This protocol provides a general guideline for measuring intracellular calcium mobilization in response to this compound, which acts on cholecystokinin (CCK) receptors.

1. Cell Preparation: a. Plate cells expressing the CCK-A receptor (e.g., CHO-K1 cells stably expressing CCKAR) in a 96-well black, clear-bottom plate at a suitable density. b. Culture overnight to allow for cell attachment.

2. Preparation of this compound Working Solutions: a. Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% fresh DMSO. b. Intermediate Dilution: On the day of the experiment, perform a serial dilution of the DMSO stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of working concentrations (e.g., 2x the final desired concentration). c. Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

3. Calcium Indicator Dye Loading: a. Remove the culture medium from the wells. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. c. Incubate the plate in the dark at 37°C for the recommended time (e.g., 30-60 minutes). d. Wash the cells gently with the assay buffer to remove excess dye.

4. Calcium Flux Measurement: a. Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. b. Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4). c. Establish a stable baseline fluorescence reading for each well. d. Program the injector to add the prepared this compound working solutions (or vehicle control) to the wells. e. Continue to record the fluorescence intensity immediately after injection and for several minutes to capture the peak calcium response and its subsequent decay.

5. Data Analysis: a. The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence. . Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Visualizations

Sincalide_Signaling_Pathway This compound This compound (CCK-8) CCKAR CCK-A Receptor (GPCR) This compound->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Response Cellular Responses (e.g., Enzyme Secretion) Ca_Cytosol->Response Mediates PKC->Response Phosphorylates Targets

Caption: CCK-A receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Day P1 Dissolve Lyophilized This compound in 100% DMSO P2 Create High-Concentration Stock Solution (e.g., 10 mM) P1->P2 P3 Aliquot and Store Stock at -20°C P2->P3 A1 Thaw One Aliquot of Stock Solution P3->A1 A2 Prepare Serial Dilutions in Pre-Warmed (37°C) Assay Buffer/Media A1->A2 A3 Include Vehicle Control (DMSO in Buffer/Media) A2->A3 A4 Add Diluted Compound to Cells A2->A4 A5 Incubate and Measure Response A4->A5

Caption: Workflow for preparing and using this compound in in vitro assays.

Troubleshooting_Precipitation Start Precipitate observed in cell culture media? Time When does it occur? Start->Time Immediate Immediately upon addition to media Time->Immediate Immediately Delayed After incubation (hours/days) Time->Delayed Delayed Cause1 Potential Cause: Rapid solvent exchange or concentration too high Immediate->Cause1 Solution1 Solution: 1. Lower final concentration. 2. Use pre-warmed media. 3. Perform serial dilution. Cause1->Solution1 Cause2 Potential Cause: Media instability, evaporation, or interaction with components Delayed->Cause2 Solution2 Solution: 1. Check incubator humidity. 2. Use fresh media. 3. Test in simpler buffer (PBS). Cause2->Solution2

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Minimizing Sincalide Adsorption to Labware

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with sincalide, ensuring accurate and reproducible experimental results is paramount. A significant challenge in handling this synthetic octapeptide is its propensity to adsorb to laboratory surfaces, leading to a reduction in the effective concentration and potentially compromising data integrity. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize this compound adsorption in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered due to this compound adsorption, their probable causes, and recommended solutions.

Issue 1: Low or Inconsistent Bioassay/Analysis Results

  • Symptom: You observe lower than expected potency in a bioassay or reduced peak area in chromatographic analysis (e.g., HPLC, LC-MS) for your this compound solutions. Results may also show poor reproducibility between replicates.

  • Potential Cause: A significant portion of the this compound in your solution has adsorbed to the surfaces of your labware, such as microcentrifuge tubes, pipette tips, and vials.

  • Solution:

    • Labware Selection: Immediately switch to low-protein-binding polypropylene labware. Standard polypropylene is generally preferable to glass for negatively charged peptides like this compound to avoid electrostatic interactions.

    • Solvent/Buffer Modification: Consider the composition of your solvent. For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile can decrease adsorption. However, for a hydrophilic peptide like this compound, ensure the pH of your buffer is not close to its isoelectric point, where it would be least soluble and most prone to aggregation and adsorption.

    • Use of Additives: Incorporate a non-ionic surfactant, such as Tween 20 (Polysorbate 20), at a low concentration (e.g., 0.05% v/v) in your this compound solutions. This can help to saturate the non-specific binding sites on labware surfaces.[1][2][3][4]

Issue 2: Loss of this compound During Sample Transfer

  • Symptom: You notice a progressive decrease in this compound concentration as the sample is transferred through multiple steps in your experimental workflow.

  • Potential Cause: Each new surface the this compound solution comes into contact with provides an opportunity for adsorption. This cumulative loss can be substantial.

  • Solution:

    • Minimize Transfer Steps: Streamline your experimental protocol to reduce the number of times the this compound solution is transferred between containers.

    • Pre-passivation of Labware: Before use, rinse labware with a solution containing a blocking agent, such as 1% Bovine Serum Albumin (BSA), followed by a rinse with high-purity water.[5] Alternatively, pre-rinsing with the experimental buffer containing a surfactant can also be effective.

    • Consistent Labware: Use low-protein-binding labware for all steps of your experiment to ensure consistent surface properties.

Issue 3: Irreproducible Results with Different Batches of Labware

  • Symptom: You observe variability in this compound recovery even when using the same type of labware (e.g., polypropylene tubes) from different manufacturers or different lots from the same manufacturer.

  • Potential Cause: Manufacturing processes and surface treatments can vary, leading to differences in the adsorptive properties of the labware.

  • Solution:

    • Standardize Labware: Once you have identified a brand and type of labware that provides good recovery, use it exclusively for your this compound experiments.

    • Lot-to-Lot Testing: For critical applications, consider performing a quick recovery test with a new lot of labware before using it for your experiments.

    • Quality Control: Purchase labware from reputable manufacturers who provide specifications regarding surface properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorption?

This compound is a synthetic C-terminal octapeptide of cholecystokinin (CCK). Its amino acid sequence is H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. Peptides, in general, are known to be "sticky" and can adsorb to surfaces through a combination of hydrophobic and electrostatic interactions. This compound, being a peptide, is susceptible to this phenomenon. Its hydrophilic nature (XLogP3 of -2.6) and net negative charge at physiological pH suggest that electrostatic interactions with positively charged surfaces and hydrophobic interactions can contribute to its adsorption.

Q2: Which type of labware is best for working with this compound?

For hydrophilic and negatively charged peptides like this compound, low-protein-binding polypropylene microcentrifuge tubes and pipette tips are generally the best choice. Standard polypropylene is also a good option and is often superior to glass. Glass surfaces can carry a negative charge, which might repel the negatively charged this compound, but they can also have regions of positive charge that can lead to electrostatic binding.

Q3: How can I quantify the amount of this compound lost to my labware?

You can perform a recovery study. This involves preparing a known concentration of this compound in your experimental buffer, incubating it in the labware for a defined period, and then quantifying the concentration of this compound remaining in the solution using a suitable analytical method like HPLC or a validated ELISA. The percentage of recovery can be calculated by comparing the final concentration to the initial concentration.

Q4: Will adding a surfactant like Tween 20 interfere with my downstream applications?

At the low concentrations typically used to prevent adsorption (e.g., 0.05-0.1%), Tween 20 is compatible with many downstream applications, including cell-based assays and immunoassays like ELISA. However, for sensitive applications like mass spectrometry, surfactants can cause ion suppression. In such cases, it is crucial to test for any interference beforehand.

Q5: Is it better to use siliconized labware for this compound?

Siliconization creates a hydrophobic surface. While this can be beneficial for preventing the adsorption of some molecules, it may not be ideal for the hydrophilic peptide this compound and could potentially increase adsorption through hydrophobic interactions. Low-protein-binding polypropylene is a more reliable choice.

Data on Peptide Recovery from Different Labware

Table 1: Recovery of Cationic Peptides from Different Labware Types

This table is adapted from a study on cationic peptides and illustrates the significant impact of labware choice on peptide recovery. While this compound is anionic, the general trend of improved recovery with low-binding surfaces is applicable.

Labware TypePeptide ConcentrationAverage Peptide Recovery (%)
Borosilicate Glass Vials1 µM10-20%
Polypropylene Tubes1 µM10-20%
Low-Binding Polypropylene Tubes 1 µM >90%
Borosilicate Glass Vials10 µM~50%
Polypropylene Tubes10 µM~60%
Low-Binding Polypropylene Tubes 10 µM >95%

Data adapted from Kristensen et al. (2015). The study used cationic peptides (mastoparan X, melittin, and magainin 2). The principle of reduced adsorption to low-binding surfaces is broadly applicable.

Table 2: Recovery of Various Peptides from Different Surfaces

This table provides a broader view of how peptide properties and surface type influence recovery. Note the generally better performance of polypropylene and treated surfaces compared to standard glass for many peptides.

Peptide (and key property)Borosilicate Glass (%)Polypropylene (%)Siliconized Glass (%)
Ghrelin (hydrophobic)~80%~90%~85%
Sulfated Cholecystokinin-8 (this compound) ~60% ~70% ~65%
GLP-1 (hydrophilic)~40%~65%~35%
Insulin (prone to aggregation)~50%~75%~45%

Data generalized from a study by Y. Yang et al. (2012) which investigated the recovery of various radiolabeled peptides. The values are approximate and intended for comparative purposes.

Experimental Protocols

Protocol 1: Quantifying this compound Recovery from Labware

Objective: To determine the percentage of this compound recovered from a specific type of labware after a defined incubation period.

Materials:

  • This compound peptide standard

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Labware to be tested (e.g., standard polypropylene tubes, low-binding polypropylene tubes, glass vials)

  • Calibrated pipettes and low-retention tips

  • HPLC system with a suitable C18 column or a validated this compound ELISA kit

  • High-purity water and appropriate solvents for the analytical method

Procedure:

  • Prepare a stock solution of this compound in high-purity water.

  • Dilute the stock solution in the experimental buffer to a final concentration relevant to your experiments (e.g., 1 µg/mL).

  • Aliquot the this compound solution into the different types of labware being tested. Prepare at least three replicates for each labware type.

  • Immediately take a sample from a control tube (ideally a low-binding tube) for "time zero" analysis to establish the initial concentration (C_initial).

  • Incubate the samples in the test labware for a period that mimics your experimental conditions (e.g., 2 hours at room temperature).

  • After incubation, carefully transfer the solution from each tube to a clean analysis vial (use low-binding vials for this step to prevent further loss).

  • Analyze the this compound concentration in each sample (C_final) using your validated analytical method.

  • Calculate the percentage recovery for each labware type using the formula: % Recovery = (C_final / C_initial) * 100

Protocol 2: Pre-passivation of Labware with Bovine Serum Albumin (BSA)

Objective: To block non-specific binding sites on labware surfaces to improve this compound recovery.

Materials:

  • Bovine Serum Albumin (BSA), high purity

  • High-purity water

  • Labware to be treated

Procedure:

  • Prepare a 1% (w/v) BSA solution in high-purity water.

  • Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces that will contact the this compound solution are coated.

  • Incubate for at least 30 minutes at room temperature. For long-term storage of treated labware, a longer incubation (e.g., overnight at 4°C) can be used.

  • Aspirate the BSA solution.

  • Rinse the labware thoroughly with high-purity water to remove any unbound BSA.

  • Allow the labware to air dry in a clean environment or use it immediately.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Adsorption Issues start Start: Low/Inconsistent This compound Concentration check_labware Is low-protein-binding polypropylene labware being used? start->check_labware use_lpb Switch to low-protein-binding polypropylene tubes and tips. check_labware->use_lpb No check_solvent Is the solvent/buffer optimized to minimize adsorption? check_labware->check_solvent Yes use_lpb->check_solvent modify_solvent Consider adding a non-ionic surfactant (e.g., 0.05% Tween 20) or adjusting pH. check_solvent->modify_solvent No check_transfers Are there multiple sample transfer steps? check_solvent->check_transfers Yes modify_solvent->check_transfers minimize_transfers Minimize transfers and consider pre-passivating labware. check_transfers->minimize_transfers Yes end_persist If problem persists, perform a systematic recovery study. check_transfers->end_persist No end_success Problem Resolved minimize_transfers->end_success

Caption: A workflow diagram for troubleshooting low or inconsistent this compound concentrations.

AdsorptionFactors Key Factors Influencing this compound Adsorption cluster_labware Labware Factors cluster_solution Solution Factors This compound This compound Properties (Hydrophilic, Anionic) adsorption Adsorption This compound->adsorption labware Labware Surface material Material (Polypropylene vs. Glass) labware->material surface_treatment Surface Treatment (Low-Binding vs. Standard) labware->surface_treatment solution Solution Conditions ph pH solution->ph additives Additives (Surfactants, BSA) solution->additives concentration This compound Concentration solution->concentration material->adsorption surface_treatment->adsorption ph->adsorption additives->adsorption concentration->adsorption

Caption: Factors influencing the adsorption of this compound to labware surfaces.

References

Validation & Comparative

A Comparative In Vitro Bioactivity Analysis: Sincalide Versus Endogenous Cholecystokinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sincalide and Endogenous Cholecystokinin's In Vitro Performance with Supporting Experimental Data.

This guide provides a detailed comparison of the in vitro bioactivity of this compound, a synthetic octapeptide analog of cholecystokinin (CCK), and its endogenous counterparts. The data presented herein is intended to assist researchers in selecting the appropriate molecule for their in vitro studies by offering a clear, data-driven overview of their respective biological activities.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. It exists in various molecular forms, including CCK-58, CCK-39, CCK-33, and CCK-8, all derived from a common precursor protein.[1] this compound is the synthetic C-terminal octapeptide of CCK (CCK-8) and is widely used as a diagnostic agent and a research tool to mimic the effects of endogenous CCK.[2] Both this compound and endogenous CCK mediate their effects through two main G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2).[3] This guide focuses on the comparative in vitro bioactivity of this compound and the principal endogenous forms of CCK, examining their receptor binding affinities and functional potencies in key cellular assays.

Quantitative Comparison of In Vitro Bioactivity

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and major endogenous cholecystokinin isoforms for the CCK-A and CCK-B receptors. These values are critical for understanding the selectivity and efficacy of these peptides in in vitro systems.

Table 1: Receptor Binding Affinity (Ki) of this compound and Endogenous Cholecystokinin Isoforms

LigandReceptor SubtypeReported Ki (nM)Source
This compound (CCK-8) CCK-A0.6 - 1[4]
CCK-B0.3 - 1[4]
Endogenous CCK-33 CCK-AData not consistently available
CCK-BData not consistently available
Endogenous CCK-58 CCK-A~5 (fivefold lower affinity than CCK-8)
CCK-BEquipotent to CCK-8

Table 2: Functional Potency (EC50) of this compound and Endogenous Cholecystokinin Isoforms in In Vitro Assays

LigandIn Vitro AssayReceptor TargetReported EC50Source
This compound (CCK-8) Amylase Release (Rat Pancreatic Acini)CCK-AEquipotent with h-CCK-33 and p-CCK-33 at 10⁻¹⁰ M
Calcium MobilizationCCK-A/CCK-BData not consistently available in comparative studies
Endogenous h-CCK-33 Amylase Release (Rat Pancreatic Acini)CCK-AEquipotent with CCK-8 and p-CCK-33 at 10⁻¹⁰ M
Endogenous p-CCK-33 Amylase Release (Rat Pancreatic Acini)CCK-AEquipotent with CCK-8 and h-CCK-33 at 10⁻¹⁰ M
Endogenous CCK-58 Calcium MobilizationCCK-ASimilar to CCK-8

Signaling Pathways and Experimental Workflows

The bioactivity of both this compound and endogenous CCK is mediated through the activation of specific intracellular signaling cascades. A generalized experimental workflow for assessing their in vitro activity is also presented.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm CCK_Ligand This compound or Endogenous CCK CCK_Receptor CCK-A / CCK-B Receptor CCK_Ligand->CCK_Receptor Binds G_Protein Gq/11 Protein CCK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Ca2_ion->PKC Co-activates Cellular_Response Cellular Response (e.g., Amylase Release, Contraction) Ca2_ion->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: CCK Receptor Gq Signaling Pathway.

Experimental_Workflow A Cell Culture/ Membrane Preparation C In Vitro Assay (e.g., Radioligand Binding, Calcium Mobilization, Amylase Release) A->C B Ligand Preparation (this compound or Endogenous CCK) B->C D Incubation C->D E Data Acquisition D->E F Data Analysis (e.g., Ki, EC50 determination) E->F

Caption: General Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound and endogenous CCK to their receptors.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing CCK receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, add a fixed amount of membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled CCK analog (e.g., [¹²⁵I]CCK-8).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound or endogenous CCK isoforms). For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled ligand.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Amylase Release Assay

This protocol outlines a general method for measuring the functional potency of this compound and endogenous CCK in stimulating amylase secretion from pancreatic acinar cells.

  • Preparation of Pancreatic Acini:

    • Isolate pancreatic acini from a suitable animal model (e.g., rat) by collagenase digestion.

    • Disperse the acini by gentle pipetting and wash them with a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.

    • Resuspend the acini in the same buffer and pre-incubate at 37°C.

  • Stimulation of Amylase Release:

    • Aliquot the acinar suspension into tubes.

    • Add increasing concentrations of this compound or endogenous CCK isoforms to the tubes. A control group should receive only the buffer.

    • Incubate the tubes at 37°C for a specified time (e.g., 30 minutes).

  • Measurement of Amylase Activity:

    • Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

    • Collect the supernatant, which contains the released amylase.

    • Measure the amylase activity in the supernatant using a commercially available amylase assay kit. The total amylase content can be determined by lysing an aliquot of the acinar suspension.

  • Data Analysis:

    • Express the amylase release as a percentage of the total cellular amylase content.

    • Plot the percentage of amylase release against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This guide provides a comparative overview of the in vitro bioactivity of this compound and endogenous cholecystokinin. The provided data tables and experimental protocols offer a valuable resource for researchers designing and interpreting in vitro studies involving the CCK system. While this compound (CCK-8) is a potent and widely used tool, understanding the subtle differences in receptor affinity and functional potency between it and the various endogenous CCK isoforms is crucial for a comprehensive understanding of CCK physiology and pharmacology. The choice of ligand should be carefully considered based on the specific research question and the in vitro model being utilized.

References

A Comparative Analysis of Sincalide and CCK-33 Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of sincalide and the endogenous hormone cholecystokinin-33 (CCK-33), supported by experimental data. This analysis focuses on their interactions with the cholecystokinin-1 (CCK1) and cholecystokinin-2 (CCK2) receptors.

This compound, a synthetic C-terminal octapeptide of cholecystokinin, and CCK-33, a 33-amino acid peptide hormone, are crucial molecules in gastrointestinal and neurological signaling. Their therapeutic and physiological effects are mediated through their binding to CCK1 and CCK2 receptors. Understanding the nuances of their receptor binding affinities is paramount for the development of targeted therapeutics.

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of this compound (CCK-8) and CCK-33 for CCK1 and CCK2 receptors have been determined through various radioligand binding assays. The following table summarizes the available quantitative data, presenting the dissociation constant (Kd) and inhibition constant (Ki) values. Lower values indicate higher binding affinity.

LigandReceptorSpeciesAffinity MetricValue (nM)
This compound (CCK-8) CCK1HumanpKi = 8.9 ± 0.1~1.26
CCK1-Ki0.6 - 1
CCK2HumanpKi = 9.2 ± 0.1~0.63
CCK2-Ki0.3 - 1
CCK-33 CCK1RatpKd = 9.30~0.50
CCK2RatpKi = 8.78~1.66

Note: pKi and pKd values were converted to nM using the formula: Value (nM) = 10(-pKx) * 109.

Experimental Protocols

The determination of binding affinities for this compound and CCK-33 typically involves competitive radioligand binding assays. Below is a detailed methodology for a representative experiment.

Radioligand Binding Assay

This assay measures the ability of a non-radioactive ligand (this compound or CCK-33) to compete with a radiolabeled ligand for binding to CCK receptors.

1. Membrane Preparation:

  • Tissues or cells expressing CCK1 or CCK2 receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand, such as [125I]Bolton-Hunter labeled CCK-8, is used.

  • Increasing concentrations of the unlabeled competitor (this compound or CCK-33) are added to the reaction tubes containing the receptor preparation and the radioligand.

  • The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

  • The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding of this compound or CCK-33, both CCK1 and CCK2 receptors, which are G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

CCK_Receptor_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors This compound This compound (CCK-8) CCK1R CCK1R This compound->CCK1R CCK2R CCK2R This compound->CCK2R CCK33 CCK-33 CCK33->CCK1R CCK33->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↑ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., enzyme secretion, smooth muscle contraction) Ca2->Response PKC->Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

Caption: CCK Receptor Signaling Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinities of this compound and CCK-33.

Radioligand_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation cluster_detection 4. Detection cluster_analysis 5. Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand ([125I]BH-CCK-8) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitors (this compound or CCK-33) Competitor_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Gamma Counting (Measure Radioactivity) Filtration->Counting Analysis Generate Competition Curve Calculate IC50 and Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

A Comparative Guide to the Biological Potency of Sincalide and Other CCK Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of Sincalide (cholecystokinin octapeptide, CCK-8) with other cholecystokinin (CCK) analogs, supported by experimental data. Cholecystokinin is a crucial peptide hormone in the gastrointestinal system, regulating digestion, satiety, and pancreatic secretion. Its analogs are valuable tools in research and have potential therapeutic applications.

Overview of Cholecystokinin and its Receptors

Cholecystokinin exerts its physiological effects by binding to two main G protein-coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B)[1][2]. This compound, a synthetic C-terminal octapeptide of CCK, is a major bioactive segment that retains most of the biological activities of the full-length peptide[3]. It demonstrates a high affinity for CCK1 receptors, which are predominantly found in peripheral tissues like the gallbladder and pancreas[4]. The activation of these receptors triggers a cascade of intracellular events, primarily through Gq/11 and Gs protein signaling pathways, leading to various physiological responses such as gallbladder contraction and pancreatic enzyme secretion[5].

Comparative Biological Potency

The biological potency of this compound and its analogs is typically evaluated through various in vitro and in vivo assays, including receptor binding affinity studies, stimulation of pancreatic amylase secretion, and contraction of gallbladder smooth muscle. The data presented below, summarized from multiple studies, compares the potency of this compound (CCK-8) to other endogenous CCK forms and synthetic analogs.

Data Presentation: Potency of CCK Analogs
AnalogAssaySpecies/SystemPotency Relative to this compound (CCK-8 = 1)EC50 / IC50 (nM)Reference
Endogenous Analogs
CCK-33Canine Pancreatic Secretion (in vivo)Dog2.2-
Rat Pancreatic Secretion (in vivo)Rat5.4-
Rat Pancreatic Secretion (in vitro)Rat1.7-
Guinea Pig Gallbladder Contraction (in vivo)Guinea Pig1.3-
Guinea Pig Gallbladder Contraction (in vitro)Guinea Pig1.8-
CCK-39Canine Pancreatic Secretion (in vivo)Dog4.1-
Rat Pancreatic Secretion (in vivo)Rat2.1-
CaeruleinCanine Pancreatic Secretion (in vivo)Dog2.1-
Rat Pancreatic Secretion (in vivo)Rat5.4-
Rat Pancreatic Secretion (in vitro)Rat1.2-
Guinea Pig Gallbladder Contraction (in vivo)Guinea Pig0.9-
Guinea Pig Gallbladder Contraction (in vitro)Guinea Pig5.8-
CCK-4Calcium Mobilization (cCCK1R)Chicken (CHO cells)>18.5-fold less potent>100
Calcium Mobilization (cCCK2R)Chicken (CHO cells)2.1-fold more potent0.91
Synthetic Analogs
(pGlu-Gln)-CCK-8Satiating EffectsMouseSignificantly more potent-
Insulinotropic ActionsRat (BRIN-BD11 cells)Enhanced potency-
A-71378Receptor Binding (hCCK1R)Human (transfected cells)SimilarIC50 ~2 nM
Receptor Binding (hCCK2R)Human (transfected cells)1600-fold less potent-
JMV-180Amylase SecretionRat Pancreatic AciniPartial Agonist-
JMV-179Amylase SecretionRat Pancreatic AciniAntagonist-
NN9056Receptor Activation (hCCK1R)Human (in vitro)SimilarpEC50 ~10.5

Note: The table presents a summary of findings from various sources. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

CCK1 Receptor Signaling Pathway

Activation of the CCK1 receptor by this compound or its analogs initiates intracellular signaling cascades. The primary pathway involves the Gq protein, which activates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in stimulating physiological responses. The CCK1 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

CCK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Analog This compound / CCK Analog CCK1R CCK1 Receptor CCK_Analog->CCK1R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release triggers Response Physiological Response (e.g., Enzyme Secretion) Ca2_release->Response PKA Protein Kinase A cAMP->PKA activates PKA->Response

CCK1 Receptor Signaling Cascade
Experimental Workflow: Receptor Binding Assay

Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor. A common method is the competitive radioligand binding assay.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from cells expressing CCK Receptors Incubation Incubate Membranes with Radioligand and Test Compounds Membrane_Prep->Incubation Radioligand Radiolabeled CCK Analog (e.g., ¹²⁵I-CCK-8) Radioligand->Incubation Test_Compounds Unlabeled CCK Analogs (this compound and others) at various concentrations Test_Compounds->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound ligand Separation->Measurement Competition_Curve Plot Competition Curves Measurement->Competition_Curve Ki_Calculation Calculate Ki values Competition_Curve->Ki_Calculation

References

A Comparative Guide to Sincalide and Caerulein for Pancreatic Stimulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sincalide and caerulein, two cholecystokinin (CCK) analogs widely used in pancreatic stimulation studies. The information presented is intended to assist researchers in selecting the appropriate agent for their specific experimental needs by providing available comparative data, detailed experimental protocols, and an overview of their signaling mechanisms.

At a Glance: this compound vs. Caerulein

FeatureThis compoundCaerulein
Description A synthetic C-terminal octapeptide of cholecystokinin (CCK-8).[1]A decapeptide originally isolated from the skin of the frog Hyla caerulea.[2]
Mechanism of Action Binds to cholecystokinin A (CCK-A) receptors on pancreatic acinar cells, stimulating the secretion of digestive enzymes.[3]Binds to cholecystokinin (CCK) receptors, stimulating pancreatic enzyme secretion.[2]
Primary Use in Pancreatic Studies Used in conjunction with secretin to assess pancreatic exocrine function through the analysis of duodenal aspirates.[4]Used in combination with secretin for the diagnosis of exocrine pancreatic insufficiency, considered a gold standard in some protocols.
Potency A potent stimulator of pancreatic secretion.Studies suggest caerulein may elicit a higher pancreatic responsiveness compared to CCK, of which this compound is an analog.

Quantitative Data Summary

Direct head-to-head clinical trials providing a comprehensive quantitative comparison of this compound and caerulein are limited. However, data from individual studies using standardized pancreatic function test protocols allow for an indirect comparison of their efficacy in stimulating pancreatic secretion. The following tables summarize representative quantitative data obtained from secretin-stimulated pancreatic function tests involving either this compound or caerulein.

Table 1: Pancreatic Secretion Following this compound Stimulation (in combination with Secretin)

ParameterMean Value (Healthy Subjects)Unit
Peak Bicarbonate Concentration>80mEq/L
Peak Amylase OutputVariable, dependent on protocolU/min
Peak Lipase OutputVariable, dependent on protocolU/min
Peak Trypsin OutputVariable, dependent on protocolU/min

Note: Values can vary based on the specific protocol, including the dose of secretin and this compound, and the method of duodenal fluid collection.

Table 2: Pancreatic Secretion Following Caerulein Stimulation (in combination with Secretin)

ParameterMean Value (Healthy Subjects)Unit
Bicarbonate OutputVariable, dependent on protocolmEq/min
Amylase OutputVariable, dependent on protocolU/min
Lipase OutputVariable, dependent on protocolU/min
Chymotrypsin OutputVariable, dependent on protocolU/min
Zinc OutputCorrelates significantly with enzyme and bicarbonate outputµ g/min

Note: Caerulein has been shown to have a biphasic dose-response, with supramaximal doses leading to submaximal enzyme release. One study found that a dose of 18.5 pmol/kg/h of caerulein achieved maximal enzyme secretion.

Experimental Protocols

The standard procedure for assessing pancreatic exocrine function using either this compound or caerulein involves stimulation with secretin followed by the CCK analog. This is often referred to as the secretin-cholecystokinin (or secretin-caerulein) test.

Secretin-Sincalide Pancreatic Function Test Protocol

This protocol is a widely accepted method for evaluating pancreatic exocrine function.

1. Patient Preparation:

  • Overnight fast (at least 8-12 hours).

  • Discontinuation of medications that may interfere with pancreatic secretion, if medically permissible.

2. Tube Placement:

  • A double-lumen tube is inserted through the nose or mouth under fluoroscopic guidance.

  • One lumen is positioned in the gastric antrum for aspiration of gastric contents to prevent contamination of duodenal samples.

  • The second lumen is positioned in the second or third portion of the duodenum for the collection of pancreatic secretions.

3. Basal Collection:

  • Duodenal fluid is collected for a baseline period, typically 15-30 minutes, to measure basal secretion.

4. Secretin Stimulation:

  • Synthetic human secretin is administered intravenously. A common dosage is 0.2 µg/kg as a bolus injection.

5. Post-Secretin Collection:

  • Duodenal fluid is collected continuously for 60 minutes, often in 15-minute fractions. This primarily assesses ductal cell function (bicarbonate and fluid secretion).

6. This compound Stimulation:

  • 30 minutes after the initiation of the secretin infusion, a separate intravenous infusion of this compound is administered at a dose of 0.02 mcg/kg over a 30-minute interval.

7. Post-Sincalide Collection:

  • Duodenal fluid collection continues during and after the this compound infusion for a specified period (e.g., an additional 30-60 minutes) to measure acinar cell response (enzyme secretion).

8. Sample Analysis:

  • Collected duodenal fluid is immediately placed on ice.

  • Samples are analyzed for volume, bicarbonate concentration, and the activity of pancreatic enzymes such as amylase, lipase, and trypsin.

Secretin-Caerulein Pancreatic Function Test Protocol

This protocol is considered a gold standard for the evaluation of exocrine pancreatic function.

1. Patient Preparation:

  • Identical to the secretin-sincalide protocol.

2. Tube Placement:

  • Identical to the secretin-sincalide protocol.

3. Basal Collection:

  • Identical to the secretin-sincalide protocol.

4. Hormonal Stimulation:

  • A continuous intravenous infusion of secretin (e.g., 1 Clinical Unit/kg/hour) and caerulein (e.g., 100 ng/kg/hour) is administered over 90 minutes.

5. Duodenal Fluid Collection:

  • Duodenal content is continuously aspirated throughout the 90-minute infusion period and separated into 15-minute intervals.

6. Sample Analysis:

  • Collected duodenal fluid is immediately placed on ice.

  • Samples are analyzed for pH, bicarbonate concentration, and the activity of pancreatic enzymes such as amylase, lipase, elastase, and carboxypeptidase A. In some research settings, pancreatic zinc output is also measured as a stable marker of exocrine function.

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

Both this compound and caerulein exert their effects by binding to the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor located on pancreatic acinar cells. This binding initiates a cascade of intracellular events leading to the secretion of digestive enzymes.

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKAR CCK-A Receptor Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen_granules Zymogen Granule Exocytosis Ca_release->Zymogen_granules Triggers PKC->Zymogen_granules Phosphorylates proteins for Sincalide_Caerulein This compound or Caerulein Sincalide_Caerulein->CCKAR Binds to

CCK-A Receptor Signaling Pathway for Pancreatic Enzyme Secretion.

Experimental Workflow for Pancreatic Function Testing

The following diagram illustrates the general workflow for a secretin-stimulated pancreatic function test using either this compound or caerulein.

PFT_Workflow cluster_preparation Preparation cluster_collection Sample Collection cluster_analysis Analysis Fasting Patient Fasting (8-12 hours) Tube_Placement Duodenal & Gastric Tube Placement Fasting->Tube_Placement Basal Basal Duodenal Fluid Collection Tube_Placement->Basal Secretin_Admin IV Secretin Administration Basal->Secretin_Admin Post_Secretin Post-Secretin Duodenal Fluid Collection Secretin_Admin->Post_Secretin CCK_Analog_Admin IV this compound or Caerulein Administration Post_Secretin->CCK_Analog_Admin Post_CCK_Analog Post-CCK Analog Duodenal Fluid Collection CCK_Analog_Admin->Post_CCK_Analog Sample_Processing Immediate Sample Processing (on ice) Post_CCK_Analog->Sample_Processing Analysis Measurement of: - Volume - Bicarbonate - Amylase, Lipase, etc. Sample_Processing->Analysis

References

A Comparative Analysis of Pharmacy-Compounded vs. Commercial-Grade Sincalide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pharmacy-compounded sincalide versus its commercial-grade counterpart. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

This compound, a synthetic octapeptide of cholecystokinin (CCK), is a critical diagnostic agent used to stimulate gallbladder contraction and assess its function, typically measured as the gallbladder ejection fraction (GBEF). Due to intermittent shortages of the FDA-approved commercial product, Kinevac®, healthcare providers often rely on pharmacy-compounded this compound. This guide examines the available scientific literature to compare the efficacy of these two sources. While limited, studies suggest that while compounded this compound can elicit a physiological response, its efficacy may not be identical to the commercial-grade product, highlighting the importance of stringent quality control in compounding practices.

Data Presentation: Comparative Efficacy in Gallbladder Function

A key study by Krishnamurthy et al. (2003) provides the most direct comparison of gallbladder function between commercial-grade this compound (referred to as regular CCK-8) and a pharmacy-compounded version (NCCK-8) in 20 patients with suspected gallbladder disease. The study concluded that the two preparations produced similar, but not identical, results.[1]

Table 1: Comparison of Gallbladder Functional Parameters [1]

ParameterCommercial-Grade this compound (Mean ± SD)Pharmacy-Compounded this compound (Mean ± SD)
Gallbladder Ejection Fraction (GBEF) (%)41 ± 3146 ± 38
Latent Period (LP) (min)2 ± 22 ± 2
Ejection Period (EP) (min)17 ± 516 ± 6
Ejection Rate (ER) (%/min)3 ± 33 ± 3

Data sourced from Krishnamurthy S, et al. J Nucl Med. 2003.[1]

Another case study involving two patients reported significant differences in GBEF when the same individuals were tested with compounded and proprietary this compound on different occasions. In one patient, the GBEF was 11% with compounded this compound and 32% with the proprietary version. In the second patient, the GBEF was 24% with the compounded product and 72% with the proprietary one.[2] These case reports, while not generalizable, underscore the potential for variability in the efficacy of compounded preparations.

Experimental Protocols

The following is a detailed methodology for a typical experiment to determine gallbladder ejection fraction using this compound, synthesized from multiple sources.[1]

Protocol: this compound-Stimulated Cholescintigraphy for Gallbladder Ejection Fraction

  • Patient Preparation:

    • Patients are required to fast for a minimum of 4 hours prior to the study to allow for gallbladder filling.

    • In cases of prolonged fasting (greater than 24 hours), a pre-treatment with this compound may be administered to empty the gallbladder of viscous bile, followed by a waiting period to allow for refilling.

  • Radiopharmaceutical Administration:

    • The patient is injected intravenously with a technetium-99m (99mTc)-labeled hepatobiliary imaging agent, such as 99mTc-mebrofenin.

  • Image Acquisition (Baseline):

    • Dynamic imaging of the hepatobiliary system is initiated using a gamma camera.

    • Images are acquired until there is adequate visualization of the gallbladder and clearance of the radiotracer from the liver and common bile duct, typically around 60 minutes post-injection.

    • A region of interest (ROI) is drawn around the gallbladder to determine the maximum counts (Max Cts), representing the baseline filling.

  • This compound Infusion:

    • A weight-based dose of this compound (e.g., 0.02 µg/kg) is prepared.

    • The this compound is administered via a controlled intravenous infusion over a specified period, which can range from 3 to 60 minutes. A 60-minute infusion is often recommended to mimic a physiological response.

  • Image Acquisition (Post-Infusion):

    • Dynamic imaging continues throughout and after the this compound infusion for a predetermined duration (e.g., 30-60 minutes).

    • ROIs are continuously drawn around the gallbladder to measure the change in radioactivity over time.

  • Data Analysis and GBEF Calculation:

    • The minimum counts (Min Cts) within the gallbladder ROI after this compound administration are identified.

    • The Gallbladder Ejection Fraction (GBEF) is calculated using the following formula: GBEF (%) = [(Max Cts - Min Cts) / Max Cts] x 100

Mandatory Visualizations

This compound Signaling Pathway

This compound, as an analog of cholecystokinin (CCK), exerts its effects by binding to CCK-A receptors on the smooth muscle cells of the gallbladder. This interaction initiates a downstream signaling cascade, leading to muscle contraction.

Sincalide_Signaling_Pathway This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Gq Gq Protein CCKAR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: this compound-induced gallbladder contraction signaling pathway.

Experimental Workflow for GBEF Measurement

The process of measuring gallbladder ejection fraction involves a sequential workflow from patient preparation to final data analysis.

GBEF_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting) Radiotracer_Admin Radiotracer Administration (e.g., 99mTc-mebrofenin) Patient_Prep->Radiotracer_Admin Baseline_Imaging Baseline Imaging (Gallbladder Filling) Radiotracer_Admin->Baseline_Imaging Sincalide_Infusion This compound Infusion Baseline_Imaging->Sincalide_Infusion Post_Infusion_Imaging Post-Infusion Imaging (Gallbladder Emptying) Sincalide_Infusion->Post_Infusion_Imaging ROI_Drawing Region of Interest (ROI) Drawing on Gallbladder Post_Infusion_Imaging->ROI_Drawing GBEF_Calc GBEF Calculation [(Max-Min)/Max]*100 ROI_Drawing->GBEF_Calc

Caption: Experimental workflow for measuring Gallbladder Ejection Fraction (GBEF).

Discussion of Findings and Quality Control Considerations

The available data, although not extensive, suggests that while pharmacy-compounded this compound is biologically active, its potency and, consequently, its clinical efficacy in terms of GBEF, may differ from the commercial-grade product. This variability could be attributed to several factors inherent in the compounding process.

Concerns regarding compounded this compound include:

  • Sterility: As a sterile injectable product, any contamination during the compounding process can lead to serious adverse events.

  • Potency and Stability: The exact concentration and stability of the active peptide in a compounded preparation can vary. Factors such as the source and quality of the raw active pharmaceutical ingredient (API), the compounding technique, and the storage conditions can all impact the final product's potency. One study did show that reconstituted this compound can be chemically stable for up to 8 days under refrigeration, which is longer than the manufacturer's recommendation, but this did not assess sterility.

  • Lack of FDA Oversight: Compounded drugs are not subjected to the same rigorous FDA approval process as commercially manufactured drugs. This means there is no standardized verification of their safety, efficacy, and manufacturing quality.

The United States Pharmacopeia (USP) General Chapter <797> provides standards for the compounding of sterile preparations to minimize the risks of contamination and incorrect dosing. Adherence to these standards is crucial for any pharmacy compounding this compound.

Conclusion

For researchers and drug development professionals, the choice between commercial-grade and pharmacy-compounded this compound carries significant implications. While compounded this compound may be the only option during shortages, the potential for variability in its efficacy, as suggested by the available data, necessitates caution. The data from the Krishnamurthy et al. study, while showing similar mean values for several gallbladder function parameters, does not confirm bioequivalence. The notable discrepancies observed in the two-patient case study further emphasize the potential for inconsistent product performance.

When using compounded this compound in a research or clinical trial setting, it is imperative to ensure that the compounding pharmacy adheres to stringent quality control measures, including those outlined in USP <797>. For studies where precise and reproducible gallbladder contraction is critical, the use of a well-characterized, commercial-grade product is advisable to minimize variability and ensure the reliability of the experimental results. Further controlled studies with larger patient populations are warranted to definitively establish the bioequivalence and consistent efficacy of various compounded this compound preparations relative to the commercial standard.

References

A Comparative Guide to the Cross-Reactivity of Sincalide with Gastrin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sincalide's interaction with gastrin receptors, presenting supporting experimental data on receptor binding and functional potency. This compound, the C-terminal octapeptide of cholecystokinin (CCK-8), is a potent agonist for both cholecystokinin receptor subtypes, CCK1 and CCK2. The gastrin receptor, crucial in regulating gastric acid secretion, is pharmacologically classified as the CCK2 receptor (CCK2R).[1][2] Consequently, this compound exhibits significant cross-reactivity with the gastrin receptor, acting as a potent agonist. This guide compares the binding affinity and functional potency of this compound and gastrin at the human CCK2 receptor.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical measure of their interaction strength, typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity. Experimental data from competitive binding assays, which measure the ability of a ligand to displace a radiolabeled tracer from the receptor, demonstrate that this compound (sulfated CCK-8) binds to the human CCK2 receptor with an affinity comparable to that of gastrin.[2][3]

In contrast, the affinity of gastrin for the CCK1 receptor is substantially lower, highlighting the basis for the differential physiological roles of these peptides.[1] The CCK1 receptor requires the sulfated tyrosine moiety for high-affinity binding, a feature present in this compound but less critical for CCK2 receptor binding.

Table 1: Comparative Binding Affinities (IC50) at Human CCK Receptors

LigandReceptorCell LineRadioligandIC50 (nM)Reference
This compound (CCK-8) Human CCK1R (CCKA)Transfected Cells125I-BH-CCK-8~2
Human CCK2R (CCKB) Transfected Cells 125I-BH-CCK-8 ~2 ****
Gastrin-17 Human CCK1R (CCKA)Transfected Cells125I-BH-CCK-8>1000
Human CCK2R (CCKB) Transfected Cells 125I-BH-CCK-8 ~6 ****

Data derived from studies on transfected cells expressing human recombinant receptors provide a direct comparison of ligand affinities.

Functional Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. A common method involves quantifying the production of second messengers, such as inositol phosphates, following receptor activation. The half-maximal effective concentration (EC50) is used to denote the potency of an agonist, with lower values indicating greater potency.

Studies on isolated rabbit parietal cells, which endogenously express the gastrin/CCK2 receptor, show that this compound (CCK-8) and gastrin stimulate the accumulation of inositol phosphates with nearly identical high potency. This indicates that both peptides are potent, full agonists at the gastrin receptor, capable of eliciting a robust downstream signaling cascade.

Table 2: Comparative Functional Potency (EC50) at the Gastrin/CCK2 Receptor

LigandAssayCell TypeEC50 (nM)Reference
This compound (CCK-8) [3H]Inositol Phosphate AccumulationIsolated Rabbit Parietal Cells0.116 ± 0.027
Gastrin [3H]Inositol Phosphate AccumulationIsolated Rabbit Parietal Cells0.142 ± 0.016

These results demonstrate that this compound and gastrin display a comparable profile of action, stimulating the receptor with similar efficacy and potency.

Experimental Protocols & Visualizations

Gastrin/CCK2 Receptor Signaling Pathway

Activation of the gastrin/CCK2 receptor by either gastrin or this compound initiates a well-characterized signaling cascade. The receptor primarily couples to the Gq class of G-proteins. This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including gastric acid secretion.

CCK2R_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Ligand This compound or Gastrin CCK2R Gastrin/CCK2 Receptor Ligand->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Acid Secretion) PKC->Response Phosphorylates Targets

Gastrin/CCK2 Receptor Gq-PLC Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay used to determine the IC50 values of unlabeled ligands like this compound and gastrin.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 1. Prepare Membranes from cells expressing CCK2 Receptors B1 3. Incubate Membranes with: a) Radioligand (e.g., ¹²⁵I-CCK-8) b) Varying concentrations of    unlabeled competitor    (this compound or Gastrin) A1->B1 A2 2. Prepare Assay Buffer and Reagents A2->B1 C1 4. Separate bound from free radioligand via rapid vacuum filtration B1->C1 C2 5. Wash filters to remove non-specific binding C1->C2 C3 6. Measure radioactivity on filters using a gamma counter C2->C3 D1 7. Plot % Inhibition vs. log[Competitor] C3->D1 D2 8. Determine IC50 value using non-linear regression D1->D2

Workflow for a Competitive Radioligand Binding Assay.
Detailed Methodologies

1. Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound and gastrin for the CCK2 receptor.

  • Receptor Source: Membranes are prepared from a stable cell line (e.g., Chinese Hamster Ovary - CHO cells) engineered to express high levels of the human CCK2 receptor.

  • Radioligand: A high-affinity radiolabeled ligand, such as 125I-Bolton-Hunter labeled CCK-8 (125I-BH-CCK-8), is used at a fixed concentration, typically at or below its dissociation constant (Kd).

  • Competitors: Unlabeled this compound (sulfated CCK-8) and gastrin-17 are prepared in serial dilutions.

  • Incubation: Receptor membranes are incubated in an assay buffer with the fixed concentration of radioligand and varying concentrations of the unlabeled competitor ligand. The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor membranes (with bound radioligand) while allowing unbound radioligand to pass through.

  • Washing: Filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The amount of radioligand bound is plotted against the concentration of the competitor ligand. A sigmoidal dose-response curve is generated using non-linear regression analysis to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

2. Inositol Phosphate (IP) Accumulation Assay

This protocol is a representative method for assessing the functional potency of this compound and gastrin.

  • Cell Preparation: Parietal cells are isolated from gastric mucosa or a cell line expressing the CCK2 receptor is used. Cells are cultured and pre-labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides (e.g., PIP2).

  • Stimulation: After pre-labeling and washing, the cells are stimulated with various concentrations of an agonist (this compound or gastrin) for a defined period (e.g., 30-60 minutes) in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of intracellular inositol phosphates.

  • Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted from the cells, typically using a perchloric acid or trichloroacetic acid precipitation followed by neutralization.

  • Separation: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography columns.

  • Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is measured by liquid scintillation counting.

  • Data Analysis: The amount of accumulated [3H]-inositol phosphates is plotted against the agonist concentration. A dose-response curve is fitted using non-linear regression to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response.

References

Validating a New Sincalide-Based Research Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Sincalide-based research assay with existing alternatives. It is designed to assist researchers in validating its performance by offering objective comparisons supported by experimental data. This compound, a synthetic C-terminal octapeptide of cholecystokinin (CCK), also known as CCK-8, is a valuable tool for studying the cholecystokinin-A (CCK-A) receptor, a key player in gallbladder contraction, pancreatic secretion, and satiety signaling.[1]

Mechanism of Action: The CCK-A Receptor Pathway

This compound mimics the action of endogenous cholecystokinin, binding with high affinity to CCK-A receptors, which are predominantly found on gallbladder smooth muscle cells and pancreatic acinar cells. This interaction initiates a signal transduction cascade, primarily through the Gq/11 protein pathway. Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and enzyme secretion.

Sincalide_Signaling_Pathway This compound This compound (CCK-8) CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq11 Gq/11 Protein CCKAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto Cytosolic Ca2+ Increase ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Response Cellular Response (e.g., Contraction, Secretion) Ca2_cyto->Response Triggers Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CCK-A receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled CCK-8 (e.g., [125I]CCK-8) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (this compound) Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Generate competition curve and calculate IC50 value Count->Analyze Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed cells expressing CCK-A receptors in a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Incubate_Cells->Load_Dye Incubate_Dye Incubate for dye uptake Load_Dye->Incubate_Dye Baseline Measure baseline fluorescence Incubate_Dye->Baseline Add_Compound Add this compound or test compound Baseline->Add_Compound Measure_Response Measure fluorescence change over time Add_Compound->Measure_Response Analyze Generate dose-response curve and calculate EC50 value Measure_Response->Analyze

References

A Comparative Guide to Sincalide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of Sincalide from various suppliers to aid researchers in selecting the appropriate product for their specific experimental needs. This compound, the synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a critical tool in gastroenterological research and diagnostics due to its ability to stimulate gallbladder contraction and pancreatic secretion.[1] This document provides an overview of commercially available this compound, details on key analytical and functional assays for its characterization, and a framework for comparative evaluation.

Mechanism of Action: A Brief Overview

This compound mimics the physiological actions of endogenous cholecystokinin by binding to cholecystokinin-A (CCK-A) receptors located on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[1] This interaction initiates a signaling cascade that leads to gallbladder contraction and the secretion of digestive enzymes and bicarbonate from the pancreas.

Below is a diagram illustrating the signaling pathway of this compound in a target cell.

Sincalide_Signaling_Pathway cluster_membrane Cell Membrane receptor CCK-A Receptor g_protein Gq/11 Protein receptor->g_protein Activation This compound This compound This compound->receptor Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ er->ca2 Release ca2->pkc Co-activation response Physiological Response (e.g., Gallbladder Contraction, Enzyme Secretion) ca2->response Directly triggers pkc->response Phosphorylation of target proteins

Caption: this compound CCK-A receptor signaling pathway.

Comparative Analysis of this compound Suppliers

Direct, publicly available, head-to-head comparative studies on the purity, potency, and stability of this compound from different suppliers are limited. However, a comparison can be initiated based on the product information provided by the suppliers themselves. The following tables summarize the available information for both pharmaceutical-grade and research-grade this compound.

Table 1: Pharmaceutical-Grade this compound for Injection

SupplierBrand NameFormulationPurity Specification
Bracco DiagnosticsKinevac®5 mcg lyophilized powderNot explicitly stated in prescribing information
Fresenius KabiThis compound for Injection5 mcg lyophilized powderAuthorized generic of Kinevac®
Fosun PharmaThis compound for Injection5 mcg lyophilized powderNot explicitly stated in prescribing information

Table 2: Research-Grade this compound

SupplierPurity Specification (by HPLC)
AbMole BioScience>99.0%
BioVendor>99.0%
American Research Products (ARP)>98%
LKT Laboratories≥95%

Note: The information in the tables is based on publicly available data from the suppliers and may not reflect batch-to-batch variability. Researchers are encouraged to request lot-specific Certificates of Analysis for detailed information.

Recommended Experimental Protocols for Comparative Evaluation

To perform a rigorous comparative analysis of this compound from different suppliers, a series of analytical and functional assays should be conducted. The following are detailed methodologies for key experiments.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is crucial for determining the purity of the this compound peptide and identifying any related substances or degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL. Further dilute with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • Analysis: Inject equal volumes of each supplier's sample. Purity is calculated by dividing the main peak area by the total peak area of all peaks in the chromatogram.

In-Vitro Bioassay for Potency: Amylase Secretion from Pancreatic Acinar Cells

This bioassay assesses the biological activity of this compound by measuring its ability to stimulate amylase secretion from pancreatic acinar cells, a primary physiological response.[2]

Experimental Protocol:

  • Cell Preparation: Isolate pancreatic acini from male guinea pigs or rats by collagenase digestion.

  • Incubation: Pre-incubate the isolated acini in a buffer solution (e.g., HEPES-Ringer) at 37°C for 30 minutes.

  • Stimulation: Add varying concentrations of this compound from each supplier to the acini and incubate for an additional 30 minutes.

  • Amylase Measurement: Centrifuge the samples to separate the acini from the supernatant. Measure the amylase activity in the supernatant using a commercially available amylase assay kit.

  • Data Analysis: Plot the amylase secretion as a function of this compound concentration to generate dose-response curves. The potency of each supplier's this compound can be compared by determining the EC50 (half-maximal effective concentration) value.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to evaluate the stability of this compound under various stress conditions, which can help predict its shelf-life and identify potential degradation products.

Experimental Protocol:

  • Sample Preparation: Reconstitute this compound from each supplier in sterile water to a known concentration.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate samples with 0.1 M HCl and 0.1 M NaOH at room temperature for defined time points (e.g., 1, 4, 8, 24 hours).

    • Oxidation: Treat samples with 3% hydrogen peroxide at room temperature for defined time points.

    • Thermal Stress: Expose solid and reconstituted samples to elevated temperatures (e.g., 40°C, 60°C) for several days.

    • Photostability: Expose samples to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at each time point using the HPLC method described above to quantify the remaining this compound and detect the formation of degradation products.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the comparative analysis of this compound and the logical relationship between the key experimental stages.

Experimental_Workflow start Obtain this compound from Different Suppliers reconstitution Reconstitution and Sample Preparation start->reconstitution purity Purity Analysis (HPLC) reconstitution->purity potency Potency Bioassay (Amylase Secretion) reconstitution->potency stability Stability Studies (Forced Degradation) reconstitution->stability data_analysis Data Analysis and Comparison purity->data_analysis potency->data_analysis stability->data_analysis conclusion Supplier Selection data_analysis->conclusion

Caption: General experimental workflow for this compound comparison.

Logical_Relationship purity Purity performance Overall Performance and Reliability purity->performance potency Potency potency->performance stability Stability stability->performance impurities Presence of Impurities impurities->purity degradation Degradation Products degradation->stability

Caption: Logical relationship of key performance attributes.

Conclusion

The selection of a this compound supplier should be guided by a thorough evaluation of its purity, potency, and stability. While pharmaceutical-grade suppliers offer products intended for clinical use, research-grade suppliers may provide more detailed analytical data, such as percentage purity by HPLC. For rigorous research applications, it is recommended that investigators perform their own comparative analysis using the protocols outlined in this guide. This will ensure the selection of a high-quality reagent that is suitable for the intended experiments and will contribute to the generation of reliable and reproducible data.

References

Interspecies Differences in Response to Sincalide Administration: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physiological responses to Sincalide, a synthetic analog of cholecystokinin octapeptide (CCK-8), across different species. This compound is a potent diagnostic agent used to stimulate gallbladder contraction and pancreatic secretion. Understanding the interspecies differences in its effects is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical scenarios. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in research and drug development.

Summary of Key Findings

Significant variations in the response to this compound have been observed across different species, primarily attributable to differences in cholecystokinin (CCK) receptor distribution, affinity, and downstream signaling pathways. While direct comparative studies under standardized conditions are limited, this guide synthesizes available data to highlight these important distinctions.

Data Presentation: Quantitative Response to this compound

The following tables summarize the quantitative data on gallbladder and pancreatic responses to this compound administration in humans, dogs, and rats. It is important to note that the data are compiled from different studies with varying experimental protocols, which may influence the results. Therefore, direct cross-species comparisons should be made with caution.

Table 1: Gallbladder Response to this compound Administration

SpeciesDoseAdministration RouteMeasurement MethodOutcomeCitation(s)
Human 0.02 µg/kgIntravenous (30-60 sec)Radiography≥40% reduction in gallbladder radiographic area[1][2]
0.02 µg/kgIntravenous (30 min infusion)CholescintigraphyMean Gallbladder Ejection Fraction (GBEF): 70% ± 22%[3][4]
0.01 µg/kgIntravenous (60 min infusion)CholescintigraphyLower normal GBEF: 41%[5]
400 ng/kg (0.4 µg/kg)IntramuscularOral CholecystographyMaximum reduction in gallbladder size: 54.7% ± 7.2%
Dog 0.04 µg/kgIntravenous (1 min)UltrasonographyMean maximum GBEF (normal dogs): ≥40% within one hour
0.04 µg/kgIntravenousUltrasonography40% reduction in gallbladder volume 10 minutes post-administration

Table 2: Pancreatic Response to this compound (or CCK-8) Administration

SpeciesDoseAdministration RouteMeasurementOutcomeCitation(s)
Human 0.02 µg/kgIntravenous (30 min infusion with secretin)Duodenal aspirate analysisIncreased volume of pancreatic secretion and output of bicarbonate and enzymes
Dog 26.2 - 219 pmol/kg/hr (CCK-OP)Intravenous infusionPancreatic fistula collectionDose-related increase in bicarbonate and protein secretion
15 - 250 ng/kg/hr (CCK-8)IntravenousPancreatic fistula collectionDose-dependent increase in pancreatic protein output
Rat 60 IU/kg/hr (CCK-PZ) with secretinIntravenous infusionPancreatic juice collectionMaximal amylase secretion
10⁻¹⁰ M (CCK)In vitro (isolated acini)Amylase assayMaximal amylase secretion (23.1 ± 4.3 U/mg protein on a no-fat diet)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols cited in this guide.

Gallbladder Contraction Measurement in Dogs
  • Animal Preparation: Healthy adult dogs are fasted for 12-24 hours prior to the study to ensure a distended gallbladder.

  • This compound Administration: A baseline ultrasound of the gallbladder is performed. This compound is then administered intravenously, typically as a bolus injection (e.g., 0.04 µg/kg over 1 minute) through a cephalic catheter, followed by a saline flush.

  • Measurement: Gallbladder volume is measured using two-dimensional ultrasonography at regular intervals (e.g., every 5-10 minutes) for up to an hour post-injection. The volume is calculated using the ellipsoid formula (Volume = 0.52 x length x width x height). The Gallbladder Ejection Fraction (GBEF) is calculated as: ((Fasting Volume - Post-injection Volume) / Fasting Volume) x 100%.

Pancreatic Secretion Measurement in Rats
  • Animal Preparation: Rats are anesthetized, and a laparotomy is performed. The common bile duct is cannulated at its entrance to the duodenum to collect pancreatic juice. To stimulate a basal flow, a continuous intravenous infusion of a solution, such as saline with a low dose of secretin, can be administered.

  • This compound Administration: After a stabilization period and collection of basal secretion, this compound (or a CCK analog) is administered as a continuous intravenous infusion at varying doses.

  • Measurement: Pancreatic juice is collected in timed intervals. The volume of the secretion is measured, and samples are analyzed for protein concentration and the activity of specific enzymes like amylase and trypsin.

Cholescintigraphy in Humans
  • Patient Preparation: Patients are required to fast for at least 4 hours before the study.

  • Radiotracer Administration: A hepatobiliary imaging agent, such as 99mTc-mebrofenin, is administered intravenously.

  • This compound Infusion: Once the gallbladder is visualized with the radiotracer, this compound is administered as a controlled intravenous infusion over a specified period (e.g., 30 or 60 minutes) at a dose of 0.02 µg/kg.

  • Measurement: Dynamic images of the gallbladder are acquired throughout the infusion. The Gallbladder Ejection Fraction (GBEF) is calculated from the radioactive counts within the gallbladder before and after this compound administration.

Mandatory Visualizations

Signaling Pathway of this compound via the CCK-A Receptor

This compound, an agonist of the cholecystokinin A (CCK-A) receptor, initiates a signaling cascade that leads to smooth muscle contraction and enzyme secretion. The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

CCK_A_Receptor_Signaling This compound This compound CCKAR CCK-A Receptor (GPCR) This compound->CCKAR Binds to G_protein Gq Protein CCKAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Secretion Enzyme/Bile Secretion Ca_release->Secretion PKC->Contraction PKC->Secretion

Caption: CCK-A receptor signaling pathway initiated by this compound.

Generalized Experimental Workflow for Interspecies Comparison

The following diagram illustrates a generalized workflow for conducting studies on the effects of this compound in different animal models.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Rat, Dog, Monkey) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Fasting (e.g., 12-24 hours) Acclimatization->Fasting Anesthesia Anesthesia/ Surgical Preparation Fasting->Anesthesia Baseline Baseline Measurement (Gallbladder Volume / Pancreatic Secretion) Anesthesia->Baseline Administration This compound Administration (IV Bolus or Infusion) Baseline->Administration Monitoring Post-Administration Monitoring (Timed Measurements) Administration->Monitoring Data_Collection Data Collection & Quantification (e.g., GBEF, Enzyme Output) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Interspecies Comparison Statistical_Analysis->Comparison

Caption: Generalized workflow for this compound studies in animal models.

Conclusion

The response to this compound administration exhibits notable interspecies variability. While gallbladder contraction is a conserved response, the dose-response relationship and the magnitude of the effect can differ. Pancreatic secretion responses also show species-specific patterns, which may be linked to the differential expression of CCK receptor subtypes in the pancreas of various species. For example, the human pancreas predominantly expresses CCK-B receptors, whereas the gallbladder muscle has CCK-A receptors. In contrast, rodent pancreatic acinar cells have a high density of CCK-A receptors. These differences underscore the importance of selecting appropriate animal models in preclinical research and the need for careful dose selection and interpretation of results when translating findings to humans. Further head-to-head comparative studies with standardized methodologies are warranted to fully elucidate the spectrum of interspecies differences in the response to this compound.

References

Sincalide as a Positive Control for CCK Receptor Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sincalide (cholecystokinin octapeptide, CCK-8) as a positive control for cholecystokinin (CCK) receptor activation. Its performance is evaluated against other relevant alternatives, supported by experimental data to aid in the selection of the most appropriate tool for research and drug development in the context of CCK receptor signaling.

Performance Comparison of CCK Receptor Agonists

This compound is a synthetic C-terminal octapeptide fragment of cholecystokinin and is widely used as a potent and selective agonist for CCK receptors, particularly the CCK1 receptor subtype. Its utility as a positive control is well-established due to its consistent and reproducible activation of downstream signaling pathways. This section compares the binding affinity and functional potency of this compound with the endogenous full-length cholecystokinin and the partial agonist JMV-180.

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Agonist TypeReference
This compound (CCK-8) CCK1~0.6-1 nM[1]~0.5 nM (Inositol Phosphate Accumulation)[2]Full Agonist[1][2]
CCK1 (high affinity)64 pM[3]5.41 nM (Calcium Mobilization)
CCK1 (low affinity)21 nM4.17 x 10⁻¹⁰ M (Calcium Flux)
Cholecystokinin-58 CCK1~0.6-1 nMNot explicitly foundFull Agonist
JMV-180 CCK1 (high affinity)2.2 nMStimulates amylase release to ~50% of CCK-8 maxPartial Agonist
CCK1 (low affinity)19 nMActs as an antagonist at low-affinity sites
CCK1 (human)1.7 nM (IC50)Antagonist of CCK-8-induced Ca2+ efflux (IC50 = 50 nM)Antagonist (in IMR-32 cells)

Key Signaling Pathways

Activation of the CCK1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

CCK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound CCK1R CCK1 Receptor This compound->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

CCK1 Receptor Signaling Pathway

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro assays used to characterize CCK receptor agonists.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing CCK1R Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand Radiolabeled CCK-8 (e.g., ¹²⁵I-CCK-8) Radioligand->Incubation Competitor Unlabeled Ligand (e.g., this compound) Competitor->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Detection Quantify Radioactivity of Bound Ligand Separation->Detection Analysis Generate Competition Curve and Calculate Ki Detection->Analysis

Radioligand Binding Assay Workflow

Calcium_Mobilization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing CCK1R Dye_Loading Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Stimulation Add Agonist (e.g., this compound) Baseline->Stimulation Measurement Measure Fluorescence Change Over Time Stimulation->Measurement Analysis Generate Dose-Response Curve and Calculate EC50 Measurement->Analysis

Calcium Mobilization Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the CCK1 receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human CCK1 receptor (e.g., CHO or HEK293 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of radiolabeled CCK-8 (e.g., [¹²⁵I]-CCK-8) to determine total binding.

    • A high concentration of unlabeled CCK-8 to determine non-specific binding.

    • A range of concentrations of the test compound (e.g., this compound).

    • The cell membrane preparation.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines the steps to measure the increase in intracellular calcium concentration upon CCK1 receptor activation.

1. Cell Preparation:

  • Seed cells expressing the CCK1 receptor onto black-walled, clear-bottom 96-well plates and culture overnight.

  • On the day of the assay, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM, and a surfactant like Pluronic F-127 to aid in dye solubilization.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells with the buffered salt solution to remove excess dye.

3. Calcium Measurement:

  • Place the plate in a fluorescence plate reader capable of kinetic reading and automated liquid handling.

  • Measure the baseline fluorescence for a short period.

  • Inject a solution of the agonist (e.g., this compound) at various concentrations into the wells.

  • Immediately begin measuring the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at a specific wavelength (e.g., 510 nm) following excitation at two different wavelengths (e.g., 340 nm and 380 nm).

4. Data Analysis:

  • Calculate the change in fluorescence intensity or the ratio of fluorescence intensities (for ratiometric dyes) after agonist addition.

  • Plot the peak response as a function of the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Inositol Phosphate Accumulation Assay

This protocol describes a method to quantify the production of inositol phosphates, a downstream product of CCK1 receptor activation.

1. Cell Labeling:

  • Culture cells expressing the CCK1 receptor in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

2. Assay Procedure:

  • Wash the labeled cells with an inositol-free medium.

  • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), which is a stable downstream metabolite of IP3.

  • Add the agonist (e.g., this compound) at various concentrations and incubate for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a strong acid, such as trichloroacetic acid or perchloric acid.

3. Inositol Phosphate Separation:

  • Neutralize the cell extracts.

  • Separate the different inositol phosphate isomers using anion-exchange chromatography. A common method involves using small columns packed with an anion-exchange resin (e.g., Dowex).

  • Elute the inositol phosphates with buffers of increasing ionic strength.

4. Quantification:

  • Collect the fractions corresponding to the different inositol phosphates.

  • Measure the radioactivity in each fraction using liquid scintillation counting.

5. Data Analysis:

  • Calculate the total [³H]-inositol phosphate accumulation for each agonist concentration.

  • Plot the total inositol phosphate accumulation as a function of the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC50 value for inositol phosphate accumulation.

In Vivo Performance: Gallbladder Contraction

This compound is clinically used to stimulate gallbladder contraction for diagnostic purposes. Intramuscular administration of this compound has been shown to produce a greater and more sustained gallbladder contraction compared to intravenous injection. For instance, a study reported that intramuscular this compound at 400 ng/kg resulted in a mean maximum reduction in gallbladder size of 54.7%, which was significantly greater than the 26.5% reduction observed with 20 ng/kg intravenous this compound. This suggests that the route of administration can significantly impact the in vivo efficacy, likely due to differences in pharmacokinetic profiles.

Conclusion

This compound serves as a reliable and potent positive control for in vitro and in vivo studies of CCK1 receptor activation. Its well-characterized binding affinity and functional potency provide a solid benchmark for comparing novel compounds. The availability of detailed experimental protocols for key assays allows for consistent and reproducible assessment of CCK receptor function. When selecting a positive control, researchers should consider the specific experimental context, including the receptor subtype of interest and the desired signaling readout. For studies requiring a partial agonist or an antagonist at low-affinity sites, JMV-180 presents a valuable alternative. This guide provides the necessary data and methodologies to make an informed decision for advancing research in the field of CCK receptor pharmacology.

References

Benchmarking a Novel CCK Receptor Agonist Against Sincalide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel cholecystokinin (CCK) receptor agonist, here exemplified by the fictional compound "Novel Agonist (NA-1)," against the established clinical agent, Sincalide (CCK-8). The objective is to present a clear, data-driven benchmark of NA-1's performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to CCK Receptor Agonists

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system, regulating processes such as gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. These effects are mediated through two main G protein-coupled receptors: the CCK1 receptor (CCK1R, formerly CCK-A) and the CCK2 receptor (CCK2R, formerly CCK-B). This compound, a synthetic C-terminal octapeptide of CCK, is a non-selective CCK receptor agonist with a higher affinity for the CCK1R. It is widely used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion. The development of novel CCK receptor agonists, such as NA-1, aims to improve upon the pharmacological profile of this compound, potentially offering enhanced selectivity, potency, and duration of action for therapeutic or diagnostic applications.

Comparative Performance Data

The following tables summarize the quantitative data comparing the performance of NA-1 with this compound across key preclinical assays.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)Source
This compound (CCK-8) Human CCK1R1.2[1]
Human CCK2R2.5[1]
Novel Agonist (NA-1) Human CCK1R0.5Fictional Data
Human CCK2R50.8Fictional Data

Table 2: In Vitro Functional Potency and Efficacy

AssayCompoundEC50 (nM)Emax (% of this compound)Source
Calcium Mobilization (CHO-CCK1R cells) This compound (CCK-8) 0.3100[2]
Novel Agonist (NA-1) 0.1105Fictional Data
Amylase Secretion (Rat Pancreatic Acini) This compound (CCK-8) 0.1100[3]
Novel Agonist (NA-1) 0.0598Fictional Data

Table 3: In Vivo Potency (Gallbladder Contraction)

CompoundAnimal ModelED50 (µg/kg)Maximum Ejection Fraction (%)Source
This compound (CCK-8) Guinea Pig0.0275 ± 5[4]
Novel Agonist (NA-1) Guinea Pig0.0185 ± 4Fictional Data

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Enzyme Secretion) PKC->Response Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->Response Agonist CCK Agonist (this compound or NA-1) Agonist->CCK1R Binds

CCK1 Receptor Signaling Pathway.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Cell Membranes with CCK1R Expression Incubate Incubate Membrane, Radioligand, and Competitor at various concentrations Membrane->Incubate Radioligand Radiolabeled CCK-8 ([³H]CCK-8) Radioligand->Incubate Competitor Unlabeled Ligand (this compound or NA-1) Competitor->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Scintillation Scintillation Counting to measure radioactivity Filter->Scintillation Analysis Data Analysis: Competition binding curve to determine Ki Scintillation->Analysis

Receptor Binding Assay Workflow.

In_Vivo_Gallbladder_Assay cluster_animal_prep Animal Preparation cluster_imaging_protocol Imaging Protocol cluster_data_analysis Data Analysis Animal Fasted Guinea Pig Anesthesia Anesthetize Animal Animal->Anesthesia Baseline Baseline Gallbladder Volume Measurement (Ultrasound) Anesthesia->Baseline Infusion Intravenous Infusion of This compound or NA-1 Baseline->Infusion PostInfusion Serial Gallbladder Volume Measurements over time Infusion->PostInfusion Calculation Calculate Gallbladder Ejection Fraction (GBEF) PostInfusion->Calculation DoseResponse Generate Dose-Response Curve to determine ED₅₀ Calculation->DoseResponse

In Vivo Gallbladder Contraction Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the novel agonist NA-1 and this compound for human CCK1 and CCK2 receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human CCK1R or CCK2R.

  • [³H]propionyl-CCK-8 as the radioligand.

  • Unlabeled this compound and NA-1.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [³H]propionyl-CCK-8 (e.g., 0.5 nM).

  • A range of concentrations of unlabeled this compound or NA-1 (e.g., 10⁻¹² to 10⁻⁵ M) are added to compete for binding.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8 (e.g., 1 µM).

  • The incubation is carried out at 37°C for 60 minutes in the binding buffer.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data are analyzed using non-linear regression to fit a one-site competition model and determine the IC₅₀ values.

  • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of NA-1 and this compound in stimulating intracellular calcium release via the CCK1R.

Materials:

  • CHO cells stably expressing human CCK1R.

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound and NA-1.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • CHO-CCK1R cells are seeded into 96-well plates and cultured to confluency.

  • Cells are loaded with Fluo-4 AM dye for 60 minutes at 37°C.

  • After washing to remove excess dye, the plate is placed in the fluorescence plate reader.

  • Baseline fluorescence is recorded.

  • Increasing concentrations of this compound or NA-1 are automatically injected into the wells.

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • The peak fluorescence response is measured for each concentration.

  • Dose-response curves are generated, and EC₅₀ and Emax values are calculated.

In Vitro Amylase Secretion Assay

Objective: To assess the ability of NA-1 and this compound to stimulate amylase secretion from pancreatic acinar cells.

Materials:

  • Isolated pancreatic acini from rats.

  • Krebs-Ringer bicarbonate buffer supplemented with essential amino acids, glutamine, and 0.1% BSA, equilibrated with 95% O₂/5% CO₂.

  • This compound and NA-1.

  • Amylase activity assay kit.

Procedure:

  • Pancreatic acini are prepared by collagenase digestion of the pancreas.

  • Acinar cell suspensions are pre-incubated at 37°C for 30 minutes.

  • The cells are then incubated with various concentrations of this compound or NA-1 for 30 minutes at 37°C.

  • The incubation is stopped by centrifugation at low speed.

  • The supernatant, containing the secreted amylase, is collected.

  • The total amylase content is determined by lysing a separate aliquot of cells.

  • Amylase activity in the supernatant is measured using a commercially available kit.

  • Secreted amylase is expressed as a percentage of the total cellular amylase.

  • Dose-response curves are constructed to determine EC₅₀ and Emax.

In Vivo Gallbladder Contraction Assay

Objective: To evaluate the in vivo potency (ED₅₀) and efficacy of NA-1 and this compound in inducing gallbladder contraction.

Materials:

  • Male guinea pigs.

  • Anesthetic (e.g., ketamine/xylazine).

  • High-frequency ultrasound system.

  • This compound and NA-1 for intravenous administration.

Procedure:

  • Guinea pigs are fasted overnight with free access to water.

  • The animals are anesthetized.

  • The gallbladder is visualized using a high-frequency ultrasound probe, and the baseline volume is measured.

  • A single intravenous dose of this compound or NA-1 is administered.

  • Gallbladder volume is measured at regular intervals (e.g., every 5 minutes for 30 minutes) post-injection.

  • The gallbladder ejection fraction (GBEF) is calculated as: ((Baseline Volume - Minimum Post-injection Volume) / Baseline Volume) * 100%.

  • A dose-response curve is generated by testing a range of doses for each compound to determine the ED₅₀.

Conclusion

This comparative guide provides a framework for benchmarking the novel CCK receptor agonist, NA-1, against the established agent, this compound. The presented data, based on a combination of literature values for this compound and fictional data for NA-1, illustrates how such a comparison can be structured. For a real-world application, the fictional data for NA-1 would be replaced with experimentally determined values. The detailed protocols and diagrams offer a clear and reproducible methodology for conducting such a comparative study. Based on the fictional data, NA-1 demonstrates higher affinity and selectivity for the CCK1R, with comparable or slightly improved in vitro and in vivo potency, suggesting it may be a promising candidate for further development.

References

Head-to-head comparison of Sincalide and a fatty meal in research models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a synthetic cholecystokinin (CCK) analog like sincalide and a physiological stimulus such as a fatty meal is a critical decision in the design of experiments evaluating gallbladder function. This guide provides an objective, data-driven comparison of their performance in research models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and procedural pathways.

Executive Summary

This compound, the C-terminal octapeptide of cholecystokinin (CCK-8), offers a standardized, rapid, and potent method for inducing gallbladder contraction.[1][2][3] It acts directly on CCK receptors, providing a reproducible stimulus for assessing gallbladder ejection fraction (GBEF).[2][4] In contrast, a fatty meal provides a more physiological stimulus, triggering the endogenous release of CCK and other hormones, which may better reflect normal digestive processes. However, the response to a fatty meal can be more variable due to differences in meal composition and individual patient factors like gastric emptying.

This guide will delve into the quantitative differences in their effects on GBEF, outline the standardized protocols for their use in cholescintigraphy, and illustrate the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of GBEF

The following tables summarize the quantitative data from studies directly comparing the effects of this compound and various fatty meals on gallbladder ejection fraction (GBEF).

Table 1: Gallbladder Ejection Fraction (GBEF) - this compound vs. Fatty Meal

StimulusMean GBEF (%) ± SDGBEF Range (%)Number of Subjects (n)Key FindingsReference
This compound (CCK-8) 75.8 ± 16.3Not Reported13GBEF was significantly higher with this compound compared to a fatty meal (p < 0.01).
Fatty Meal (Half-and-Half Milk) 53.6 ± 20.223.5 - 91.813GBEF showed wider variability with a fatty meal stimulus.
This compound (0.02 µg/kg over 60 min) Not Reported (Lower Limit of Normal: 38%)Not Reported60A 60-minute infusion provides the least variability in GBEF.
Fatty Meal (Ensure Plus, 11.4g fat) 62.6 ± 21.333 - 9517Established a lower limit of normal GBEF at ≥33%.
"In-House" Fatty Meal (26.12g fat) 74.42 ± 8.26 (at 30 min)58 - 92 (at 30 min)59Higher fat content may lead to a higher mean GBEF.
"In-House" Fatty Meal (26.12g fat) 89.37 ± 4.48 (at 60 min)74 - 95 (at 60 min)59GBEF continues to increase at 60 minutes post-meal.

Table 2: Temporal Dynamics of Gallbladder Contraction

ParameterThis compound (CCK-8)Fatty Meal (Half-and-Half Milk)Key FindingsReference
Maximal Contraction Time 5 to 15 minutes~40 minutesThis compound induces a more prompt and rapid gallbladder contraction.
Latent Period Shorter10 to 40 minutesThe onset of contraction is significantly delayed with a fatty meal.
Ejection Period Shorter34.6 ± 11.0 minutesThe duration of gallbladder emptying is longer with a fatty meal.

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible results in gallbladder function studies.

This compound-Stimulated Cholescintigraphy

This protocol is based on multicenter investigation recommendations for optimal infusion methodology.

  • Patient Preparation: The subject should be fasting for at least 4 hours, but not more than 24 hours, prior to the examination. Opiate medications should be withheld for at least 6 hours.

  • Radiopharmaceutical Administration: Administer 5 mCi (185 MBq) of Tc-99m-mebrofenin or Tc-99m-disofenin intravenously.

  • Gallbladder Filling: Acquire images until the gallbladder is visualized, which typically occurs within 60 minutes.

  • This compound Infusion Preparation:

    • Reconstitute a vial of this compound with 5 mL of sterile water.

    • Draw a dose of 0.02 µg/kg of this compound into a 30-50 mL syringe and dilute with normal saline to the full volume of the syringe.

  • This compound Administration:

    • Place the syringe in a constant infusion pump.

    • Infuse the prepared this compound solution intravenously over a period of 60 minutes.

  • Image Acquisition:

    • Begin dynamic imaging simultaneously with the start of the this compound infusion.

    • Acquire images continuously for 60 minutes, typically as 60 one-minute frames.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the gallbladder and an adjacent liver background area.

    • Generate a background-corrected time-activity curve for the gallbladder.

    • Calculate the Gallbladder Ejection Fraction (GBEF) using the formula: GBEF (%) = [(Maximum Counts - Minimum Counts) / Maximum Counts] x 100.

Fatty Meal-Stimulated Cholescintigraphy

The protocol for fatty meal administration is similar in its initial steps but differs in the nature and timing of the stimulus.

  • Patient Preparation: The subject should fast for 4-12 hours prior to the study.

  • Radiopharmaceutical Administration: Administer Tc-99m-labeled hepatobiliary iminodiacetic acid (HIDA) agent as in the this compound protocol.

  • Gallbladder Filling: Acquire images until the gallbladder is filled, typically within 60 minutes.

  • Fatty Meal Composition: The composition of the fatty meal is a critical variable. A standardized, commercially available liquid meal is often preferred for consistency.

    • Example 1: Ensure Plus: A 237-240 mL serving containing approximately 11.4g of fat.

    • Example 2: Half-and-Half Milk: 240 mL per 70 kg of body weight.

    • A minimum of 10g of fat is generally required to produce adequate gallbladder contraction.

  • Fatty Meal Administration: The subject should ingest the fatty meal orally, typically over a 5-minute period.

  • Image Acquisition:

    • Begin dynamic imaging immediately after the fatty meal is consumed.

    • Acquire images for at least 60 minutes to capture the full response, as maximal emptying may occur between 55 and 60 minutes.

  • Data Analysis: The GBEF is calculated using the same formula as in the this compound protocol.

Mandatory Visualizations

Signaling Pathway for this compound/CCK-Induced Gallbladder Contraction

GBEF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) This compound This compound or Endogenous CCK CCK1R CCK1 Receptor (GPCR) This compound->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca2+ Release Ca_Store->Ca_Ion Contraction Smooth Muscle Contraction Ca_Ion->Contraction Leads to PKC->Contraction Contributes to

Caption: CCK1 receptor signaling cascade in gallbladder smooth muscle cells.

Comparative Experimental Workflow

Workflow_Comparison cluster_common Common Protocol Steps cluster_this compound This compound Arm cluster_fatty_meal Fatty Meal Arm cluster_analysis Data Analysis Fasting 1. Patient Fasting (4-24 hours) Radiotracer 2. Administer Tc-99m HIDA Agent Fasting->Radiotracer GB_Fill 3. Image until Gallbladder Fills (~60 min) Radiotracer->GB_Fill Sincalide_Infusion 4a. Infuse this compound (0.02 µg/kg over 60 min) GB_Fill->Sincalide_Infusion Meal_Ingestion 4b. Ingest Fatty Meal (e.g., Ensure Plus) GB_Fill->Meal_Ingestion Sincalide_Imaging 5a. Dynamic Imaging (60 min) Sincalide_Infusion->Sincalide_Imaging ROI 6. Draw ROIs (Gallbladder & Liver) Sincalide_Imaging->ROI Meal_Imaging 5b. Dynamic Imaging (≥60 min) Meal_Ingestion->Meal_Imaging Meal_Imaging->ROI GBEF_Calc 7. Calculate GBEF ROI->GBEF_Calc Comparison 8. Compare Results GBEF_Calc->Comparison

Caption: Workflow for comparing this compound and fatty meal in cholescintigraphy.

Logical Relationship: Choosing a Stimulus

Logical_Relationship Goal Goal: Assess Gallbladder Function Choice Choice of Stimulus Goal->Choice This compound This compound (CCK-8) Choice->this compound Direct/Pharmacological FattyMeal Fatty Meal Choice->FattyMeal Indirect/Physiological Sincalide_Adv Advantages: - Standardized Dose - Rapid Response - High Potency - Low Variability This compound->Sincalide_Adv Sincalide_Dis Disadvantages: - Less Physiological - Potential Side Effects - Cost & Availability This compound->Sincalide_Dis FattyMeal_Adv Advantages: - Physiological Response - Well-Tolerated - Low Cost FattyMeal->FattyMeal_Adv FattyMeal_Dis Disadvantages: - High Variability - Slower Response - Depends on Gastric Emptying - Meal Standardization Issues FattyMeal->FattyMeal_Dis

References

A Researcher's Guide to Sincalide and CCK-8: A Comparative Analysis for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the interchangeability of Sincalide and Cholecystokinin-8 (CCK-8) is a topic of functional equivalence. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their biological interactions.

This compound is the synthetic C-terminal octapeptide of cholecystokinin, and for all practical purposes in research, it is functionally and structurally identical to endogenous sulfated CCK-8. Both molecules exert their physiological effects by binding to cholecystokinin receptors, primarily the CCK-A (CCK1) receptor, initiating a cascade of intracellular events that lead to well-characterized downstream effects. Their primary roles in research and clinical settings revolve around the stimulation of gallbladder contraction and pancreatic enzyme secretion.

At a Glance: Key Functional Parameters

To facilitate a direct comparison, the following tables summarize the available quantitative data on the binding affinity, potency, and pharmacokinetic profiles of CCK-8 and other relevant cholecystokinin fragments.

Table 1: Receptor Binding Affinity and Potency

LigandReceptor SubtypeAssay TypeSpeciesPreparationBinding Affinity (Kd/Ki)Potency (EC50/IC50)Reference
CCK-8CCK-AReceptor BindingRatPancreatic AciniKd: 0.76 nM-[1]
CCK-8CCK-BReceptor BindingRatCerebral CortexKd: 1.66 nM-[1]
CCK-8CCK-AFunctional (Calcium Flux)-HiTSeeker CCKAR Cell Line-EC50: 0.417 nM[2]
CCK-8CCK-AFunctional (Amylase Release)RatIsolated Pancreatic Acinar Cells-Maximal output at 0.5 nM[3]
CCK-58CCK-AReceptor BindingMousePancreatic Membranes3-fold higher potency than CCK-8-[4]
CCK-58CCK-BReceptor BindingMouseBrain MembranesEquipotent to CCK-8-

Table 2: Comparative In Vivo and In Vitro Potency of CCK Fragments (Relative to CCK-8)

CCK FragmentSpeciesAssayRelative Potency (CCK-8 = 1.00)Reference
CCK-39CaninePancreatic Secretion (in vivo)4.1
CCK-33CaninePancreatic Secretion (in vivo)2.2
CaeruleinCaninePancreatic Secretion (in vivo)2.1
CCK-39RatPancreatic Secretion (in vivo)2.1
CCK-33RatPancreatic Secretion (in vivo)5.4
CaeruleinRatPancreatic Secretion (in vivo)5.4
CCK-33RatPancreatic Secretion (in vitro)1.7
CaeruleinRatPancreatic Secretion (in vitro)1.2
CCK-33Guinea PigGallbladder Contraction (in vivo)1.3
CaeruleinGuinea PigGallbladder Contraction (in vivo)0.9
CCK-33Guinea PigGallbladder Contraction (in vitro)1.8
CaeruleinGuinea PigGallbladder Contraction (in vitro)5.8

Table 3: Pharmacokinetic Parameters of CCK Peptides

PeptideSpeciesHalf-Life (t1/2)Metabolic Clearance Rate (MCR)Volume of Distribution (DV)Reference
CCK-8Pig (conscious)0.55 ± 0.03 min134.8 ± 10.8 ml/kg/min107.9 ± 13.0 ml/kg
CCK-8Pig (anesthetized)0.68 ± 0.06 min32.5 ± 3.9 ml/kg/min45.2 ± 5.6 ml/kg
CCK-8Dog1.3 ± 0.1 min--
CCK-58Dog4.4 ± 0.6 min--
Sulfated CCK-8Human50 min (in plasma)--
Unsulfated CCK-8Human18 min (in plasma)--

Signaling Pathways and Functional Equivalence

This compound and CCK-8 bind to the CCK-A receptor, a G-protein coupled receptor (GPCR). This binding event primarily activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This signaling cascade is the foundation of their physiological effects.

G cluster_membrane Cell Membrane CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates This compound This compound / CCK-8 This compound->CCKAR Binds to Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Gallbladder Contraction, Pancreatic Enzyme Secretion) Ca_release->Response PKC->Response

CCK-A Receptor Signaling Pathway

The functional equivalence of this compound and CCK-8 is rooted in their identical chemical structure, leading to the same receptor binding and downstream signaling.

G This compound This compound Identical Identical Chemical Structure This compound->Identical CCK8 CCK-8 CCK8->Identical Equivalent Functional Equivalence Identical->Equivalent

Logical Relationship of Functional Equivalence

Experimental Protocols

In Vitro Pancreatic Acini Amylase Secretion Assay

This protocol outlines the measurement of amylase secretion from isolated pancreatic acini in response to CCK-8 stimulation.

1. Isolation of Pancreatic Acini: a. Euthanize the animal (e.g., mouse or rat) and surgically remove the pancreas. b. Place the pancreas in a cold Krebs-Ringer-HEPES (KRH) buffer. c. Mince the tissue into small pieces (1-2 mm) and digest with collagenase in KRH buffer at 37°C with gentle shaking. d. After digestion, gently pipette the tissue to disperse the acini. e. Filter the suspension through a nylon mesh to remove undigested tissue. f. Wash the acini by centrifugation and resuspend in fresh KRH buffer.

2. Amylase Secretion Assay: a. Aliquot the acinar suspension into microcentrifuge tubes. b. Add varying concentrations of CCK-8 (or this compound) to the tubes. Include a control with no CCK-8. c. Incubate the tubes at 37°C for a specified time (e.g., 30 minutes). d. Centrifuge the tubes to pellet the acini. e. Collect the supernatant, which contains the secreted amylase. f. Measure the amylase activity in the supernatant using a commercial amylase assay kit. g. Express the results as a percentage of the total amylase content in the acini.

In Vitro CCK-A Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-A receptor.

1. Membrane Preparation: a. Homogenize tissue or cells expressing the CCK-A receptor in a cold lysis buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and debris. c. Centrifuge the resulting supernatant at a high speed to pellet the membranes. d. Resuspend the membrane pellet in a binding buffer.

2. Competitive Binding Assay: a. In a 96-well plate, add the membrane preparation to each well. b. Add a fixed concentration of a radiolabeled CCK-A receptor ligand (e.g., [³H]CCK-8). c. Add varying concentrations of the unlabeled test compound (e.g., this compound or another CCK analog). d. Incubate the plate to allow binding to reach equilibrium. e. Separate the bound from free radioligand by rapid filtration through a glass fiber filter. f. Wash the filters with cold wash buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter. h. Analyze the data to determine the IC50 of the test compound, from which the Ki can be calculated.

G start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes add_reagents Add Membranes, Radiolabeled Ligand, and Unlabeled Competitor to Wells prepare_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Workflow for a Competitive Receptor Binding Assay

Commercial Availability for Research

A variety of cholecystokinin peptides are commercially available for research purposes, including:

  • Sulfated CCK-8 (this compound): The most common and biologically active form for peripheral effects.

  • Unsulfated CCK-8: Useful for studying receptor subtype selectivity, as it has a lower affinity for CCK-A receptors.

  • CCK-4: The C-terminal tetrapeptide, which has a higher affinity for CCK-B receptors.

  • Longer forms (e.g., CCK-33, CCK-39, CCK-58): For studies investigating the differential effects of various endogenous forms of CCK.

These peptides can be sourced from various biochemical suppliers, and researchers should ensure the purity and proper handling of these reagents for reliable experimental outcomes. The stability of reconstituted this compound has been shown to be robust, with little to no chemical degradation observed over 8 days when stored at room temperature or under refrigeration.

Conclusion

In the context of research applications, this compound and CCK-8 are functionally equivalent. Their identical structure dictates their binding to and activation of cholecystokinin receptors, leading to the same physiological responses. The choice between them often comes down to commercial availability and formulation. For studies requiring the stimulation of CCK-A receptors to elicit gallbladder contraction or pancreatic secretion, both this compound and sulfated CCK-8 are appropriate and interchangeable choices. Researchers should, however, be mindful of the different biological activities of sulfated versus unsulfated forms and other CCK fragments when designing experiments to probe specific aspects of cholecystokinin biology.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sincalide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, adherence to stringent safety and disposal protocols is paramount to ensure a secure laboratory environment and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of Sincalide, a synthetic C-terminal octapeptide of cholecystokinin used for diagnostic purposes.

Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal process. Lyophilized this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2]

Once reconstituted with Sterile Water for Injection USP, the stability of the solution is time- and temperature-dependent. Unused portions must be discarded promptly after the recommended usage window to ensure efficacy and safety. Similarly, further diluted solutions for infusion have an even shorter window for use.

Table 1: Stability and Discard Times for Reconstituted and Diluted this compound Solutions

Solution TypeStorage ConditionMaximum Storage Time Before Discard
Reconstituted SolutionRoom Temperature8 hours[1][2][3]
Diluted Solution (for infusion)Room Temperature1 hour

Note: A 2020 study on the chemical stability of reconstituted this compound suggested it may be stable for up to 8 days at room temperature or under refrigeration. However, this study highlighted the need for further microbial testing, and current official guidelines should be followed.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses

  • Chemical-resistant gloves (e.g., Nitrile gloves)

  • Laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must be carried out in accordance with local, regional, national, and international regulations. The following protocol is based on general best practices for pharmaceutical peptide waste.

Step 1: Waste Segregation and Characterization

Properly segregate waste streams to ensure compliant disposal. This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it must not be disposed of with household garbage or discharged into the sewage system.

Step 2: Disposal of Unused or Expired Lyophilized this compound

  • Containment: Place the original vial containing the lyophilized powder into a designated, clearly labeled hazardous or special waste collection container.

  • Labeling: The container should be labeled as "Hazardous Waste: this compound Contaminated Debris" or as required by your institution's waste management policy.

  • Collection: Arrange for collection by a licensed waste management contractor.

Step 3: Disposal of Reconstituted or Diluted this compound Solutions

  • Aspiration: If there is a significant volume of unused solution, aspirate it from the vial using a syringe.

  • Containment: Dispense the liquid waste into a dedicated, sealed, and leak-proof hazardous waste container.

  • Vial Disposal: The now-empty vial should be disposed of with other contaminated labware (see Step 4).

Step 4: Disposal of Contaminated Labware

  • Collection: All materials that have come into contact with this compound, such as vials, syringes, needles, pipette tips, and gloves, should be collected in a designated hazardous waste container.

  • Sharps: Needles and other sharps must be placed in an appropriate, puncture-resistant sharps container that is also labeled for hazardous waste.

  • Labeling: The container for non-sharp contaminated items should be clearly labeled (e.g., "Hazardous Waste: this compound Contaminated Debris").

Step 5: Spill Cleanup and Disposal

In the event of a spill of lyophilized powder:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Carefully sweep the material onto a piece of paper or use other mechanical means to collect the powder. Avoid generating dust.

  • Disposal: Place the collected powder and any contaminated cleaning materials into a sealed and appropriately labeled hazardous waste container.

  • Decontamination: Wash the spill area with large amounts of water.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

SincalideDisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_disposal Disposal Procedure cluster_final Final Disposition start Identify this compound Waste for Disposal wear_ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->wear_ppe waste_type Determine Waste Type wear_ppe->waste_type lyophilized Unused/Expired Lyophilized Powder waste_type->lyophilized Powder solution Unused Reconstituted/ Diluted Solution waste_type->solution Liquid labware Contaminated Labware (Vials, Syringes, Gloves) waste_type->labware Solid containerize_powder Place Vial in Labeled Hazardous Waste Container lyophilized->containerize_powder aspirate_solution Aspirate Solution into Sealed Liquid Waste Container solution->aspirate_solution collect_labware Collect in Labeled Hazardous Waste Container labware->collect_labware sharps_container Place Sharps in Designated Sharps Container labware->sharps_container final_disposal Arrange for Pickup by Licensed Waste Contractor containerize_powder->final_disposal dispose_vial Dispose of Empty Vial with Contaminated Labware aspirate_solution->dispose_vial collect_labware->final_disposal dispose_vial->collect_labware sharps_container->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Sincalide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Sincalide

For researchers, scientists, and drug development professionals, the safe handling of this compound, a cholecystopancreatic-gastrointestinal hormone peptide, is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as causing serious eye irritation.[1] It may also be harmful if it comes into contact with skin, is inhaled, or swallowed.[2] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEMaterial/Standard
HandsProtective glovesLatex, Latex/Nitrile, or Nitrile[1]
Eyes/FaceSafety glasses with side shields or goggles; face shieldANSI Z87.1-compliant
BodyLaboratory coat or protective work clothing---
RespiratoryNIOSH-approved respirator or self-contained breathing apparatus (SCBA)Required for non-routine exposure or emergency situations[1][3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound vials in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 15°C and 30°C (59°F to 86°F).

  • Keep vials in their original, tightly closed receptacles.

Preparation and Handling
  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder.

  • Ensure all required PPE is correctly worn before handling the substance.

  • When reconstituting, aseptically add 5 mL of Sterile Water for Injection, USP, to the vial.

  • Visually inspect the reconstituted solution for any particulate matter or discoloration before use.

  • Avoid contact with eyes and skin.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

Emergency Procedures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.

  • Skin Contact: Remove any contaminated clothing and wash the skin with plenty of soap and water. If skin irritation occurs, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep the solid material onto paper and place it in a labeled container for disposal. Ventilate and decontaminate the spill area.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • This compound waste must not be disposed of with household garbage.

  • Do not allow the product or its reconstituted solution to enter the sewage system.

  • All waste materials, including unused reconstituted solution and empty vials, should be considered chemical waste.

  • Dispose of waste in a designated, properly labeled, and sealed container.

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste in accordance with federal, state, and local regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound Shipment inspect Inspect Container for Damage start->inspect inspect->start Damaged store Store at 15-30°C in a Cool, Dry Place inspect->store No Damage prepare Prepare for Handling in Ventilated Area store->prepare don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) prepare->don_ppe handle Handle this compound (Reconstitution, Experimentation) don_ppe->handle spill_check Spill Occurred? handle->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes decontaminate Decontaminate Work Area spill_check->decontaminate No spill_procedure->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose of Waste via Licensed Contractor wash_hands->dispose end End of Process dispose->end

Caption: Workflow for the safe handling of this compound in a laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sincalide
Reactant of Route 2
Sincalide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.